Product packaging for isorhamnetin-3-O-glucoside(Cat. No.:CAS No. 1085711-35-8)

isorhamnetin-3-O-glucoside

Cat. No.: B8019598
CAS No.: 1085711-35-8
M. Wt: 478.4 g/mol
InChI Key: CQLRUIIRRZYHHS-LFXZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isorhamnetin 3-O-beta-D-glucopyranoside is a glycosyloxyflavone that is isorhamnetin substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite. It is a monosaccharide derivative, a glycosyloxyflavone, a monomethoxyflavone, a trihydroxyflavone and a beta-D-glucoside. It is functionally related to an isorhamnetin and a beta-D-glucose.
isorhamnetin 3-O-glucoside is a natural product found in Astragalus varius, Phoenix canariensis, and other organisms with data available.
Isorhamnetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O12 B8019598 isorhamnetin-3-O-glucoside CAS No. 1085711-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRUIIRRZYHHS-LFXZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311218
Record name Isorhamnetin 3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-82-7
Record name Isorhamnetin 3-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5041-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhamnetin-3-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhamnetin 3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISORHAMNETIN 3-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isorhamnetin-3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin-3-O-glucoside, a flavonoid glycoside, is a naturally occurring phytochemical with a growing body of research highlighting its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the fields of pharmacology and drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources and Distribution

This compound is widely distributed throughout the plant kingdom, found in a variety of commonly consumed fruits, vegetables, and medicinal herbs. Its presence is particularly notable in the following species:

  • Fruits and Vegetables: Significant concentrations are found in sea buckthorn (Hippophae rhamnoides) berries, prickly pear cactus (Opuntia ficus-indica), onions (Allium cepa), pears, and almonds.[1][2] It is also one of the most abundant flavonoids in various rice varieties.[3]

  • Medicinal Plants: this compound is a key constituent in several medicinal plants, including Ginkgo biloba, Calendula officinalis (marigold), Sambucus nigra (elderberry), and Salicornia herbacea.[3][4][5]

The concentration of this compound can vary significantly depending on the plant species, cultivar, part of the plant used, and growing conditions.

Table 1: Quantitative Distribution of this compound in Various Plant Sources
Plant SpeciesCommon NamePlant PartConcentration (mg/100g DW unless otherwise specified)Reference(s)
Opuntia ficus-indicaPrickly PearCladodes149.71 ± 10.13[6]
Pulp184.14 ± 14.91[6]
Peels223.66 ± 14.44[6]
Hippophae rhamnoidesSea BuckthornBerries62.0 - 217.0[6]
Calendula officinalisMarigoldFlorets0.42 ± 0.98[3]
Zygophyllum simplexTotal Extract0.05% w/w of dry extract
Pear (various cultivars)PearFruit Extract0.09 - 0.36 mg/100g FW
AlmondAlmondSkinCan exceed 10 mg/100g (as part of total polyphenols)[1]

DW: Dry Weight, FW: Fresh Weight

Experimental Protocols

Extraction of this compound

The following protocol is a general method for the extraction of this compound from plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • Ethanol (70-80%) or Methanol

  • Reflux apparatus or Soxhlet extractor

  • Rotary evaporator

  • Filtration system (e.g., Whatman No. 1 filter paper)

Procedure:

  • Weigh a known amount of dried, powdered plant material.

  • Combine the plant material with a 70-80% aqueous ethanol solution in a round-bottom flask at a sample-to-solvent ratio of 1:10 to 1:15 (w/v).

  • Perform reflux extraction for 1-2 hours. Alternatively, a Soxhlet extraction can be performed for a more exhaustive extraction.

  • After extraction, filter the mixture while hot to separate the extract from the solid plant residue.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction of the target compound.

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation and Purification of this compound

Purification of this compound from the crude extract is typically achieved through a combination of liquid-liquid partitioning and column chromatography.

2.2.1. Liquid-Liquid Partitioning

  • Suspend the crude extract in hot water.

  • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound will primarily partition into the more polar fractions, typically the ethyl acetate and n-butanol fractions.

2.2.2. Column Chromatography

  • The enriched fraction (e.g., ethyl acetate or n-butanol) is concentrated and then subjected to column chromatography.

  • Stationary Phase: Silica gel is a commonly used stationary phase.

  • Mobile Phase: A gradient elution system is typically employed. A common gradient starts with a non-polar solvent like chloroform and gradually increases the polarity by adding methanol. The specific gradient will need to be optimized based on the separation observed by Thin Layer Chromatography (TLC).

  • Collect fractions and monitor the elution of this compound using TLC, visualizing the spots under UV light.

  • Combine the fractions containing the pure compound, as determined by TLC, and evaporate the solvent to yield purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: The gradient program should be optimized for the specific column and sample matrix. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound of interest.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection Wavelength: this compound can be detected at approximately 350 nm.

  • Column Temperature: Maintain a constant column temperature, for example, at 25°C.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Dissolve a known amount of the plant extract in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Molecular Mechanisms

Isorhamnetin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these mechanisms is crucial for drug development.

Anti-Inflammatory Pathways

This compound and its aglycone exhibit anti-inflammatory effects by targeting pro-inflammatory signaling cascades. This includes the inhibition of the JNK and p38 MAP kinase pathways , which are activated by inflammatory stimuli like lipopolysaccharide (LPS). By suppressing the phosphorylation of JNK and p38, this compound can reduce the production of inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 JNK->AP1 p38->AP1 Inflammation Inflammatory Response AP1->Inflammation Isorhamnetin This compound Isorhamnetin->JNK Isorhamnetin->p38

JNK and p38 MAPK Signaling Inhibition
Cell Proliferation and Apoptosis Pathways

In the context of cancer research, isorhamnetin has been shown to inhibit cell proliferation and induce apoptosis by targeting the PI3K/Akt/mTOR and MEK/ERK signaling pathways . These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. Isorhamnetin can inhibit the phosphorylation of key proteins in these cascades, thereby arresting the cell cycle and promoting programmed cell death.

cell_proliferation_pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Isorhamnetin Isorhamnetin Isorhamnetin->Akt Isorhamnetin->MEK

PI3K/Akt and MEK/ERK Signaling Inhibition

Conclusion

This compound is a widely distributed flavonoid with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in the selection of starting materials for research and development. The detailed experimental protocols for extraction, isolation, and quantification offer a practical foundation for laboratory work. Furthermore, the elucidation of the signaling pathways modulated by isorhamnetin and its glycosides provides a crucial understanding of their molecular mechanisms of action, paving the way for further investigation into their roles in health and disease. This information is intended to serve as a valuable resource for scientists and professionals dedicated to the exploration and utilization of natural compounds for the advancement of human health.

References

Isorhamnetin-3-O-glucoside: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin-3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, cardioprotective, anti-diabetic, hepatoprotective, and anti-obesity effects. This document summarizes key quantitative data, details the experimental methodologies used to ascertain these activities, and visualizes the underlying molecular signaling pathways.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of pharmacological effects, making it a promising candidate for the development of novel therapeutics. The following sections delineate its primary biological activities, supported by quantitative data from various in vitro and in vivo studies.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.

Table 1: Quantitative Antioxidant Activity of this compound

AssayModel SystemEndpointResultReference
DPPH Radical ScavengingChemical AssayIC50177.91 µg/mL[1]
Hydroxyl and Carbon-centered Radical ScavengingChemical AssayDose-dependent scavengingEffective scavenging activity[2]
Intracellular ROS LevelsU937 CellsReduction of ROSSignificant dose-dependent decrease[2]
Antioxidant Enzyme ExpressionU937 CellsUpregulationIncreased SOD, Catalase, Glutathione Reductase, and HO-1[2]
Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Quantitative Anti-inflammatory Activity of this compound and Related Glycosides

Model SystemTreatmentEndpointResultReference
LPS-stimulated RAW264.7 macrophagesIsorhamnetin-3-O-glucuronideNO and PGE2 productionSuppression[3]
LPS-stimulated RAW264.7 macrophagesIsorhamnetin-3-O-glucuronideiNOS and COX-2 expressionSuppression[3]
LPS-stimulated RAW264.7 macrophagesIsorhamnetin-3-O-glucuronideJNK and p38 phosphorylationAttenuation[3]
Lipopolysaccharide-stimulated RAW 264.7 cellsIsorhamnetin-glucosyl-rhamnoside (125 ng/mL)NO production68.7 ± 5.0% suppression[4]
Croton oil-induced ear edema in ratsIsorhamnetin-glucosyl-rhamnosideEdema inhibition77.4 ± 5.7% inhibition[4]
Anticancer Activity

This compound and its aglycone, isorhamnetin, have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 3: Quantitative Anticancer Activity of Isorhamnetin and its Glycosides

Cell LineCompoundEndpointResultReference
Human colorectal cancer cell lines (HT-29, HCT116, SW480)IsorhamnetinProliferationSuppression[5]
Human gallbladder cancer cells (NOZ, GBC-SD)Isorhamnetin (80 µM)Cell ViabilitySignificant decrease[6]
Cardioprotective Activity

The cardioprotective effects of isorhamnetin have been demonstrated in models of ischemia-reperfusion injury, where it reduces myocardial damage and improves cardiac function.

Table 4: Quantitative Cardioprotective Activity of Isorhamnetin

Model SystemTreatmentEndpointResultReference
Langendorff-perfused rat hearts (Ischemia-Reperfusion)Isorhamnetin (5, 10, 20 µg/mL)Myocardial infarct sizeSignificant reduction[7][8]
Langendorff-perfused rat hearts (Ischemia-Reperfusion)Isorhamnetin (5, 10, 20 µg/mL)LDH and CK releaseSignificant decrease[7][8]
Langendorff-perfused rat hearts (Ischemia-Reperfusion)Isorhamnetin (5, 10, 20 µg/mL)LVDP, CF, ±dp/dtmaxSignificant improvement[7][8]
Anti-diabetic Activity

This compound exhibits anti-diabetic potential by inhibiting aldose reductase and reducing complications associated with diabetes.

Table 5: Quantitative Anti-diabetic Activity of this compound

Model SystemTreatmentEndpointResultReference
Rat Lens Aldose Reductase (RLAR)This compoundIC501.4 µM[9]
Streptozotocin-induced diabetic ratsThis compound (25 mg/kg, oral)Sorbitol accumulation in lenses, RBCs, and sciatic nervesSignificant inhibition[9]
Streptozotocin-induced diabetic ratsIsorhamnetin diglucoside (10 or 20 mg/kg/day for 10 days, oral)Serum glucose levelsSignificant reduction[10]
Hepatoprotective Activity

The compound has shown protective effects against liver injury in animal models.

Table 6: Quantitative Hepatoprotective Activity of Isorhamnetin-3-O-galactoside

Model SystemTreatmentEndpointResultReference
CCl4-induced hepatic injury in miceIsorhamnetin-3-O-galactoside (50, 100, 200 mg/kg, i.p.)Serum aminotransferase activitiesSignificant attenuation of increase[11][12]
CCl4-induced hepatic injury in miceIsorhamnetin-3-O-galactoside (50, 100, 200 mg/kg, i.p.)Hepatic malondialdehyde levelsSignificant attenuation of increase[11][12]
Anti-obesity Activity

Isorhamnetin and its glycosides have been found to inhibit adipogenesis, suggesting a potential role in the management of obesity.

Table 7: Quantitative Anti-obesity Activity of Isorhamnetin

Model SystemTreatmentEndpointResultReference
3T3-L1 preadipocytesIsorhamnetin (50 µM)Adipocyte differentiationThoroughly blocked[13]
Human adipose tissue-derived stem cells (hAMSCs)IsorhamnetinAdipocyte differentiationInhibition[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Objective: To determine the free radical scavenging capacity of this compound.

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced by an antioxidant, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add serial dilutions of the sample solution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity: In Vitro Assay in RAW 264.7 Macrophages
  • Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.

    • Incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is prepared to quantify the NO concentration.

    • Cell viability is assessed in parallel using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Anticancer Activity: MTT Assay
  • Objective: To assess the cytotoxic effect of this compound on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.

  • Cell Line: e.g., MCF-7 (human breast adenocarcinoma).

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • The percentage of cell viability is calculated as (Absorbance_treated / Absorbance_control) * 100.

    • The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Cardioprotective Activity: Langendorff Isolated Heart Model
  • Objective: To evaluate the protective effect of isorhamnetin on myocardial ischemia-reperfusion (I/R) injury in an ex vivo model.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Anesthetize the rat and rapidly excise the heart.

    • Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer.

    • Allow the heart to stabilize.

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion with Krebs-Henseleit buffer containing different concentrations of isorhamnetin (or vehicle for the control group) for a specified duration (e.g., 120 minutes).

    • Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

    • At the end of reperfusion, collect the coronary effluent to measure the release of cardiac injury markers like lactate dehydrogenase (LDH) and creatine kinase (CK).

    • Stain the heart tissue with triphenyltetrazolium chloride (TTC) to determine the myocardial infarct size.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathways

This compound and its related glycosides exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) JNK_p38 JNK / p38 NFkB_nuc NF-κB (p65/p50) (Nuclear Translocation) NFkB->NFkB_nuc ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes Gene Transcription MAPKKK->JNK_p38 AP1 AP-1 JNK_p38->AP1 Activation AP1_nuc AP-1 (Nuclear Translocation) AP1->AP1_nuc AP1_nuc->ProInflammatory_Genes Gene Transcription Isorhamnetin This compound Isorhamnetin->IKK Inhibits Isorhamnetin->JNK_p38 Inhibits

Caption: Anti-inflammatory mechanism of this compound.

Anticancer Signaling Pathway: PI3K/Akt/mTOR

Isorhamnetin has been shown to suppress cancer cell proliferation by inhibiting the PI3K/Akt/mTOR signaling pathway.

anticancer_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibits

Caption: Anticancer mechanism of Isorhamnetin via PI3K/Akt/mTOR inhibition.

Metabolic Regulation: AMPK Activation

Isorhamnetin can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which contributes to its anti-diabetic and anti-obesity effects.

ampk_pathway Isorhamnetin Isorhamnetin CaMKK2 CaMKK2 Isorhamnetin->CaMKK2 Activates AMPK AMPK CaMKK2->AMPK Phosphorylates & Activates Energy_Production Increased Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy_Production Promotes Energy_Consumption Decreased Energy Consumption (e.g., Fatty Acid Synthesis) AMPK->Energy_Consumption Inhibits

Caption: Isorhamnetin activates AMPK, a central regulator of metabolism.

Experimental Workflows

In Vivo Anti-diabetic Study Workflow

A typical workflow for evaluating the anti-diabetic effects of this compound in a rodent model.

antidiabetic_workflow A Animal Acclimatization (e.g., Sprague-Dawley rats) B Induction of Diabetes (e.g., single i.p. injection of Streptozotocin) A->B C Confirmation of Diabetes (Blood glucose measurement) B->C D Grouping and Treatment (Control, Diabetic Control, This compound treated) C->D E Monitoring (Body weight, food/water intake, blood glucose levels) D->E F Sacrifice and Sample Collection (Blood, lens, sciatic nerve, etc.) E->F G Biochemical Analysis (Sorbitol levels, enzyme activities) F->G

Caption: Workflow for in vivo evaluation of anti-diabetic activity.

In Vitro Anti-obesity Study Workflow

A general workflow for assessing the anti-adipogenic effects of this compound using the 3T3-L1 cell line.

antiobesity_workflow A Seeding of 3T3-L1 preadipocytes B Growth to Confluence A->B C Induction of Differentiation (with insulin, dexamethasone, IBMX) B->C D Treatment with this compound C->D E Maturation of Adipocytes D->E F Analysis of Adipogenesis E->F G Oil Red O Staining (Lipid accumulation) F->G H Gene Expression Analysis (e.g., PPARγ, C/EBPα) F->H

Caption: Workflow for in vitro assessment of anti-obesity effects.

Conclusion

This compound is a multifaceted flavonoid with a wide array of demonstrated biological activities. Its potent antioxidant, anti-inflammatory, and anticancer properties, coupled with its protective effects on the cardiovascular system, liver, and in metabolic disorders like diabetes and obesity, underscore its significant therapeutic potential. The modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK appears to be central to its mechanisms of action. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the pharmacological benefits of this compound for the development of novel therapeutic interventions. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in human populations.

References

An In-depth Technical Guide on the Core Mechanism of Action of Isorhamnetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. We delve into the intricate signaling pathways modulated by this compound, present quantitative data from key studies in a structured format, and provide detailed experimental protocols. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex biological processes, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Anti-inflammatory Effects

This compound and its aglycone, isorhamnetin, have demonstrated potent anti-inflammatory properties by modulating several key signaling cascades. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][2] By preventing the nuclear translocation of NF-κB, isorhamnetin suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Furthermore, isorhamnetin-3-O-glucuronide, a related metabolite, has been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-induced macrophages.[3][4] This inhibition leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Additionally, isorhamnetin-3-O-glucuronide upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), further contributing to its anti-inflammatory action.[3][4]

Apoptosis Induction in Cancer Cells

A significant body of evidence highlights the pro-apoptotic effects of this compound in various cancer cell lines. The primary mechanism involves the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[5] Treatment with isorhamnetin glycosides leads to an increased Bax/Bcl-2 ratio, which promotes the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[5][6] This cascade of events culminates in the activation of caspases, the key executioners of apoptosis.[5] Studies have confirmed that the apoptosis induced by isorhamnetin glycosides is caspase-dependent.[5]

In addition to the mitochondrial pathway, isorhamnetin has been shown to induce cell cycle arrest, typically at the G2/M phase, in several cancer cell types, including colon and bladder cancer.[5][6] This cell cycle blockade prevents cancer cell proliferation and can trigger apoptosis. The anti-cancer effects of isorhamnetin also involve the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[7][8][9] By inhibiting these pro-survival pathways, isorhamnetin sensitizes cancer cells to apoptotic stimuli.

Antioxidant Activity

This compound exhibits significant antioxidant properties through both direct and indirect mechanisms. It demonstrates dose-dependent scavenging activities against various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl, and carbon-centered radicals.[10] This direct radical scavenging ability helps to mitigate oxidative damage to cellular components.

Indirectly, this compound enhances the cellular antioxidant defense system. It has been shown to increase the intracellular levels of glutathione (GSH), a major endogenous antioxidant.[10][11] Furthermore, it upregulates the expression of several antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione reductase, and heme oxygenase-1 (HO-1).[10][11] By bolstering these enzymatic defenses, this compound helps to protect cells from oxidative stress-induced damage.[10]

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes implicated in metabolic diseases. It demonstrates strong inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[3][12] By inhibiting these enzymes, this compound can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia.[13]

Additionally, this compound has been shown to inhibit rat lens aldose reductase (RLAR).[14] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibition of this enzyme can prevent the accumulation of sorbitol in tissues such as the lens, red blood cells, and sciatic nerves, potentially mitigating the long-term complications of diabetes.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory Activity

CompoundCell Line/ModelAssayConcentrationEffectReference
Isorhamnetin-3-O-glucuronideRAW264.7 macrophagesNO production10 µMInhibition of ROS production[3]
Isorhamnetin-3-O-glucuronideRAW264.7 macrophagesiNOS expression5 µMSuppression of upregulation[3]
This compoundMG-63 human osteosarcomaIL-6 production (TNF-α stimulated)100 µg/mLInhibitory effect[3][15]
Isorhamnetin-3-O-galactosideHuman endothelial cellsHMGB1 release5 µMSignificant inhibition[3]
Isorhamnetin diglycoside (IGR)Croton oil-induced rat ear edemaIn vivo anti-inflammatory-77.4 ± 5.7% inhibition[1]

Table 2: Apoptosis and Cytotoxicity in Cancer Cells

CompoundCell LineAssayConcentrationEffectReference
Isorhamnetin glycoside (IGP)HT-29 human colon cancerPhosphatidylserine exposure-48% exposure[5]
Isorhamnetin glycoside (IGP)HT-29 human colon cancerMembrane permeabilization-30% permeabilization[5]
Isorhamnetin glycoside (IGP)HT-29 human colon cancerNuclear condensation-54% condensation[5]
Isorhamnetin glycoside (IGP)HT-29 human colon cancerMitochondrial membrane potential-63% loss[5]
IsorhamnetinMCF7 and MDA-MB-468 breast cancerCell proliferation (IC50)72 hVaries by cell line[7]

Table 3: Enzyme Inhibition

CompoundEnzymeIC50 ValueReference
This compoundα-amylase0.16 ± 0.06 µM[3]
This compoundα-glucosidase0.09 ± 0.01 µM[3]
Narcissin (Isorhamnetin-3-O-rutinoside)α-amylase0.129 mM[3]
Narcissin (Isorhamnetin-3-O-rutinoside)15-lipoxygenase45 ± 2 µM[3]
Isorhamnetin-3-O-β-D-glucosideRat lens aldose reductase (RLAR)1.4 µM[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines: Human colon cancer cells (HT-29), human osteosarcoma cells (MG-63), and murine macrophage cells (RAW 264.7) are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound or its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with DMSO) is always included.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V-FITC and PI according to the manufacturer's instructions. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. Stained cells are analyzed by flow cytometry.

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: The change in ΔΨm is assessed using a fluorescent probe such as JC-1 or Rhodamine 123. In healthy cells, JC-1 forms aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The fluorescence shift is measured by flow cytometry or a fluorescence microscope.

  • Western Blot Analysis for Apoptosis-Related Proteins: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, PARP). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: RAW 264.7 macrophages are stimulated with LPS in the presence or absence of the test compound. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis for Inflammatory Mediators: The expression levels of iNOS, COX-2, and phosphorylated forms of MAPKs (p-JNK, p-p38) and IκBα are determined by Western blotting as described above.

Antioxidant Assays
  • DPPH Radical Scavenging Assay: The ability of the compound to scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.

  • Intracellular Reactive Oxygen Species (ROS) Measurement: Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The intracellular ROS levels are then quantified by flow cytometry or fluorescence microscopy.

  • Glutathione (GSH) Assay: The intracellular GSH content is determined using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate.

Enzyme Inhibition Assays
  • α-Glucosidase and α-Amylase Inhibition Assays: The inhibitory activity is determined by pre-incubating the enzyme with the test compound, followed by the addition of the respective substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase). The product formation is measured spectrophotometrically.

  • Aldose Reductase Inhibition Assay: The activity of partially purified rat lens aldose reductase is assayed by measuring the decrease in NADPH absorbance at 340 nm with DL-glyceraldehyde as the substrate. The inhibitory effect of the compound is determined by adding it to the reaction mixture.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

apoptosis_pathway I3OG This compound Bax_Bcl2 ↑ Bax/Bcl-2 ratio I3OG->Bax_Bcl2 Mitochondrion Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Bax_Bcl2->Mitochondrion CytoC Cytochrome c release MMP->CytoC Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_I3OG This compound cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators LPS LPS JNK_p38 JNK/p38 MAPK LPS->JNK_p38 NFkB NF-κB LPS->NFkB I3OG This compound I3OG->JNK_p38 Inhibits I3OG->NFkB Inhibits iNOS_COX2 iNOS, COX-2 JNK_p38->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NFkB->iNOS_COX2

Caption: Anti-inflammatory signaling pathways modulated by this compound.

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with This compound start->treatment apoptosis Apoptosis Assays (Annexin V, ΔΨm, Western Blot) treatment->apoptosis inflammation Anti-inflammatory Assays (NO, ELISA, Western Blot) treatment->inflammation antioxidant Antioxidant Assays (DPPH, ROS, GSH) treatment->antioxidant analysis Data Analysis and Interpretation apoptosis->analysis inflammation->analysis antioxidant->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying this compound.

References

The Biosynthesis of Isorhamnetin-3-O-glucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside, a glycosylated flavonol, is a plant secondary metabolite of significant interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its biosynthesis pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymatic steps, quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route for the production of a diverse array of phenolic compounds in plants. The pathway can be broadly divided into three main stages:

  • Phenylpropanoid Pathway: The synthesis of the precursor p-Coumaroyl-CoA from L-phenylalanine.

  • Flavonoid Biosynthesis: The formation of the flavonol core structure, leading to the synthesis of quercetin.

  • Tailoring Reactions: The methylation of quercetin to form isorhamnetin, followed by glycosylation to yield this compound.

The overall flow of the biosynthesis pathway is depicted below:

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin OMT This compound This compound Isorhamnetin->this compound UGT 3 x Malonyl-CoA 3 x Malonyl-CoA 3 x Malonyl-CoA->Naringenin chalcone UDP-Glucose UDP-Glucose UDP-Glucose->this compound

Figure 1: Overall biosynthesis pathway of this compound.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes and the in planta concentrations of intermediates and the final product.

Enzyme/MetabolitePlant/SystemKm (µM)Vmax (nmol/sec/mg)Concentration (mg/100g DW)Reference
Quercetin O-methyltransferase (ZmOMT1) Zea mays18 (for Quercetin)N/AN/A[1]
UDP-glucose flavonoid 3-O-glucosyltransferase (FaGT7) Fragaria ananassa3.5 (for Isorhamnetin)2.8N/A
This compound Hippophae rhamnoides (berries)N/AN/A62.0 - 217.0[2]
This compound Opuntia ficus-indica (cladodes)N/AN/A149.71[2]
This compound Zygophyllum simplex (total extract)N/AN/A50 (0.05% w/w)[3]
Quercetin Allium cepa (onion)N/AN/AVaries by variety and layer[4]

N/A: Not Available

Experimental Protocols

Heterologous Expression and Purification of a Flavonoid O-Methyltransferase (OMT)

This protocol describes the expression of a plant OMT in E. coli and its subsequent purification for in vitro characterization.

OMT_Expression_Purification cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Isolate RNA from plant tissue Isolate RNA from plant tissue Synthesize cDNA Synthesize cDNA Isolate RNA from plant tissue->Synthesize cDNA Amplify OMT gene via PCR Amplify OMT gene via PCR Synthesize cDNA->Amplify OMT gene via PCR Ligate into expression vector (e.g., pET) Ligate into expression vector (e.g., pET) Amplify OMT gene via PCR->Ligate into expression vector (e.g., pET) Transform E. coli (e.g., BL21(DE3)) Transform E. coli (e.g., BL21(DE3)) Ligate into expression vector (e.g., pET)->Transform E. coli (e.g., BL21(DE3)) Grow culture to OD600 ~0.6 Grow culture to OD600 ~0.6 Transform E. coli (e.g., BL21(DE3))->Grow culture to OD600 ~0.6 Induce with IPTG (e.g., 0.5 mM, 16°C, 16h) Induce with IPTG (e.g., 0.5 mM, 16°C, 16h) Grow culture to OD600 ~0.6->Induce with IPTG (e.g., 0.5 mM, 16°C, 16h) Harvest cells by centrifugation Harvest cells by centrifugation Induce with IPTG (e.g., 0.5 mM, 16°C, 16h)->Harvest cells by centrifugation Resuspend cells in lysis buffer Resuspend cells in lysis buffer Harvest cells by centrifugation->Resuspend cells in lysis buffer Lyse cells (e.g., sonication) Lyse cells (e.g., sonication) Resuspend cells in lysis buffer->Lyse cells (e.g., sonication) Centrifuge to pellet debris Centrifuge to pellet debris Lyse cells (e.g., sonication)->Centrifuge to pellet debris Apply supernatant to affinity column (e.g., Ni-NTA) Apply supernatant to affinity column (e.g., Ni-NTA) Centrifuge to pellet debris->Apply supernatant to affinity column (e.g., Ni-NTA) Wash column Wash column Apply supernatant to affinity column (e.g., Ni-NTA)->Wash column Elute OMT with imidazole Elute OMT with imidazole Wash column->Elute OMT with imidazole Assess purity by SDS-PAGE Assess purity by SDS-PAGE Elute OMT with imidazole->Assess purity by SDS-PAGE

Figure 2: Workflow for heterologous expression and purification of a plant OMT.

Materials:

  • Plant tissue rich in isorhamnetin

  • RNA extraction kit

  • Reverse transcriptase and dNTPs

  • OMT-specific primers

  • pET expression vector (e.g., pET-28a)

  • E. coli BL21(DE3) competent cells

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

  • Gene Cloning: Isolate total RNA from the selected plant tissue and synthesize first-strand cDNA. Amplify the full-length coding sequence of the target OMT using gene-specific primers and ligate it into the pET expression vector.

  • Protein Expression: Transform E. coli BL21(DE3) cells with the OMT expression construct. Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours.

  • Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication on ice and centrifuge to remove cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged OMT with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Enzyme Assay for UDP-glucosyltransferase (UGT) Activity

This protocol outlines a method to determine the activity of a purified UGT towards isorhamnetin.

Materials:

  • Purified UGT enzyme

  • Isorhamnetin (substrate)

  • UDP-glucose (sugar donor)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • Methanol (to stop the reaction)

  • HPLC system with a C18 column and a DAD detector

Procedure:

  • Prepare a reaction mixture containing reaction buffer, a known concentration of isorhamnetin, and UDP-glucose.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified UGT enzyme.

  • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of this compound produced.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

A bioluminescent-based assay, such as the UDP-Glo™ Glycosyltransferase Assay, can also be used for a high-throughput determination of UGT activity by measuring the amount of UDP produced.[5]

Quantification of this compound by HPLC-DAD

This protocol provides a general method for the quantification of this compound in plant extracts.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 80% methanol)

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: Acetonitrile

  • This compound standard

Procedure:

  • Extraction: Extract a known amount of the powdered plant material with the extraction solvent using sonication or maceration. Filter the extract and, if necessary, concentrate it under reduced pressure.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Use a gradient elution program, for example: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 350 nm).

  • Quantification: Prepare a calibration curve using different concentrations of the this compound standard. Identify and quantify the peak corresponding to this compound in the plant extract by comparing its retention time and UV spectrum with the standard.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of key genes in the this compound biosynthesis pathway.

qRT_PCR_Workflow cluster_primers Key Genes for Analysis RNA extraction from plant tissues RNA extraction from plant tissues DNase treatment DNase treatment RNA extraction from plant tissues->DNase treatment cDNA synthesis (Reverse Transcription) cDNA synthesis (Reverse Transcription) DNase treatment->cDNA synthesis (Reverse Transcription) Primer design and validation Primer design and validation cDNA synthesis (Reverse Transcription)->Primer design and validation qRT-PCR reaction setup qRT-PCR reaction setup Primer design and validation->qRT-PCR reaction setup Data analysis (e.g., 2^-ΔΔCt method) Data analysis (e.g., 2^-ΔΔCt method) qRT-PCR reaction setup->Data analysis (e.g., 2^-ΔΔCt method) PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3H F3H FLS FLS OMT OMT UGT UGT Reference Gene(s) Reference Gene(s)

Figure 3: Workflow for qRT-PCR analysis of flavonoid biosynthesis genes.

Materials:

  • Plant tissues from different developmental stages or treatments

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (e.g., PAL, CHS, FLS, OMT, UGT) and reference genes (e.g., Actin, Tubulin, GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and treat it with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.[6][7][8][9]

  • Primer Design and Validation: Design primers for the target and reference genes. The primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp. Validate the primer efficiency by running a standard curve.

  • qRT-PCR: Set up the qRT-PCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene(s).

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the biosynthesis of this compound in plants. The provided information on the pathway, quantitative data, and detailed experimental protocols will be a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery. Further research to identify and characterize novel OMTs and UGTs with high specificity and catalytic efficiency will be instrumental in developing robust systems for the sustainable production of this valuable bioactive compound.

References

isorhamnetin-3-O-glucoside chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of plants, including sea buckthorn, onions, and Ginkgo biloba. As a derivative of isorhamnetin, it belongs to the flavonol subclass of flavonoids. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, along with relevant experimental protocols and an exploration of its known signaling pathways.

Chemical Structure and Identifiers

This compound consists of an isorhamnetin aglycone linked to a glucose molecule at the 3-hydroxyl position. The isorhamnetin structure is characterized by a flavonoid backbone with a methoxy group at the 3'-position of the B ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]
Molecular Formula C₂₂H₂₂O₁₂[1][2][3]
Molecular Weight 478.4 g/mol [1][3]
Canonical SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O[1]
Isomeric SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[1]
InChI InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1[1][2]
InChIKey CQLRUIIRRZYHHS-LFXZADKFSA-N[1][2]
CAS Number 5041-82-7[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity assessment.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 165-167 °C[4]
Boiling Point 834.4 ± 65.0 °C at 760 mmHg[4]
Solubility Soluble in DMSO and Methanol.[4]
Appearance Yellow powder[4]
UV λmax (in MeOH) 255, 355 nm[5]
XLogP3-AA 0.7[3]
Hydrogen Bond Donor Count 7[3]
Hydrogen Bond Acceptor Count 12[3]
Rotatable Bond Count 6[3]

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutics.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production in various cell models.[6]

Anti-inflammatory Effects

The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to suppress the production of interleukin-6 (IL-6) in TNF-α-stimulated human osteosarcoma cells.[6]

Anti-Cancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. It can induce apoptosis and inhibit cell proliferation in human colon cancer cells.

Anti-Diabetic Effects

This flavonoid glycoside has shown potential in managing diabetes by inhibiting enzymes such as α-glucosidase and rat lens aldose reductase (RLAR). Its inhibition of RLAR suggests a role in preventing diabetic complications by reducing sorbitol accumulation.[7]

Table 3: In Vitro Biological Activities of this compound and its Aglycone

ActivityTarget/AssayTest SystemIC₅₀/EC₅₀
Anti-diabeticRat Lens Aldose Reductase (RLAR)In vitro1.4 µM[7][8]
Anti-cancerHT-29 RFP cells (viability)In vitro53.72 µg/mL (Isorhamnetin-3-O-glucosylrhamnoside)[9]
AntioxidantDPPH radical scavengingIn vitro3.16 µg/ml (Isorhamnetin-3-O-beta-D-Glucoside)[4]
AntioxidantABTS radical scavengingIn vitro44.93 µg/ml (Isorhamnetin-3-O-beta-D-Glucoside)[4]
Enzyme InhibitionLipaseIn vitroConcentration-dependent inhibition (10-500 μM)

Signaling Pathways

Isorhamnetin and its glycosides modulate several key signaling pathways implicated in cell growth, proliferation, and metabolism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to increase the phosphorylation of Akt, suggesting its role in modulating this pathway.[1]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt P Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation

Caption: PI3K/Akt signaling pathway activation by this compound.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy homeostasis. Isorhamnetin has been reported to activate AMPK, which can contribute to its anti-diabetic and anti-obesity effects.

AMPK_Pathway Isorhamnetin Isorhamnetin AMPK AMPK Isorhamnetin->AMPK Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation

Caption: AMPK signaling pathway activation by Isorhamnetin.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is involved in cell fate determination and development, and its dysregulation is linked to cancer. Isorhamnetin has been shown to inhibit this pathway by preventing the nuclear translocation of β-catenin.[10]

Wnt_Catenin_Pathway Isorhamnetin Isorhamnetin β-catenin (Nuclear) β-catenin (Nuclear) Isorhamnetin->β-catenin (Nuclear) Gene Transcription Gene Transcription β-catenin (Nuclear)->Gene Transcription

Caption: Inhibition of Wnt/β-catenin signaling by Isorhamnetin.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantification of this compound in plant extracts.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Extract Extract Filter Filter Extract->Filter Column Column Filter->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis of this compound.

Methodology:

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-30 min, 10-50% A; 30-35 min, 50-10% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 355 nm.

  • Quantification: Prepare a standard curve using a pure standard of this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.

DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant activity of this compound.

Methodology:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the sample solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT Assay for Cell Viability

This protocol is used to evaluate the cytotoxic effects of this compound on cancer cells.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-characterized chemical structure and diverse biological activities, mediated through various signaling pathways, make it a compelling subject for further research and development in the fields of medicine and nutrition. The experimental protocols provided in this guide offer a foundation for researchers to explore the properties and applications of this promising natural compound. As our understanding of its mechanisms of action deepens, this compound may emerge as a key ingredient in novel pharmaceuticals and functional foods aimed at preventing and treating a range of chronic diseases.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Isorhamnetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Isorhamnetin-3-O-glucoside (I3G), a flavonoid glycoside found in various medicinal and dietary plants, has demonstrated significant anti-inflammatory properties through a multi-targeted mechanism of action. This document provides a comprehensive overview of its molecular interactions, quantitative efficacy, and the experimental methodologies used to ascertain its effects. The primary mechanisms involve the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By modulating these core inflammatory cascades, I3G effectively downregulates the expression and release of key pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as COX-2 and iNOS. This guide consolidates in vitro and in vivo data, presents detailed experimental protocols, and visualizes the underlying molecular pathways to support further research and development of I3G as a potential therapeutic agent for inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling pathways that orchestrate the inflammatory response. Its action is primarily centered on the inhibition of the NF-κB and MAPK pathways, which are pivotal in the transcription of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key aspect of I3G's anti-inflammatory activity.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes for inflammatory cytokines and enzymes.[2] Isorhamnetin and its glycosides intervene by suppressing the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB's nuclear translocation and blocking the expression of its target inflammatory genes.[2][3] This mechanism has been observed in various cell models, including LPS-stimulated macrophages.[2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation I3G This compound I3G->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Attenuation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinases (ERK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Isorhamnetin and its derivatives have been shown to attenuate the activation of JNK and p38 MAPK in a concentration-dependent manner in LPS-challenged macrophages.[4][5] By inhibiting the phosphorylation of these kinases, I3G effectively disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.[6][7]

Antioxidant Activity and Heme Oxygenase-1 (HO-1) Induction

Beyond direct pathway inhibition, the anti-inflammatory effects of isorhamnetin are also linked to its antioxidant properties. It can reduce the production of reactive oxygen species (ROS) induced by inflammatory stimuli.[8] Furthermore, isorhamnetin increases the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, through the nuclear translocation of Nrf2.[1][8] The induction of HO-1 contributes to the reduction of oxidative stress, which in turn helps to suppress the expression of inflammatory enzymes like COX-2.[8]

Quantitative Efficacy Data

The anti-inflammatory effects of this compound and related glycosides have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Efficacy
Compound/ExtractCell LineInflammatory StimulusConcentrationEffectReference
This compoundHuman PBMCsPhytohaemagglutinin100 µMInhibition of TNF-α, IL-1β, IL-6[1]
This compoundMG-63 (Human Osteosarcoma)TNF-α100 µg/mLInhibition of IL-6 production[1][9]
Isorhamnetin-glucosyl-rhamnoside (IGR)RAW 264.7 MacrophagesLPS125 ng/mL68.7 ± 5.0% inhibition of NO production[10][11][12]
Opuntia ficus-indica Extract (OFI)RAW 264.7 MacrophagesLPS125 ng/mL73.5 ± 4.8% inhibition of NO production[10][11][12]
Isorhamnetin-glucosyl-rhamnoside (IGR)N/A (In vivo homogenate)Croton OilN/A68.3 ± 0.6% inhibition of COX-2 activity[10]
Opuntia ficus-indica Extract (OFI)N/A (In vivo homogenate)Croton OilN/A74.8 ± 2.9% inhibition of COX-2 activity[10]
Isorhamnetin-glucosyl-rhamnoside (IGR)N/A (In vivo homogenate)Croton OilN/A88.3 ± 0.5% suppression of TNF-α[10]
Opuntia ficus-indica Extract (OFI)N/A (In vivo homogenate)Croton OilN/A59.1 ± 1.4% suppression of IL-6[10]
In Vivo Efficacy
CompoundAnimal ModelInflammatory ModelAdministrationKey FindingReference
Isorhamnetin-3-O-β-D-glucoside (Isor-3-Glu)RatCarrageenan-induced paw edemaN/ASignificantly lowered paw edema weight; decreased PGE2, IL-1β, IL-6, COX-2, and TNF-α levels.[13][14]
Isorhamnetin-glucosyl-rhamnoside (IGR)RatCroton oil-induced ear edemaTopical77.4 ± 5.7% inhibition of edema (comparable to Indomethacin at 69.5 ± 5.3%).[10][11][12]
Isorhamnetin-glucosyl-pentoside (IGP)RatCroton oil-induced ear edemaTopical65.3 ± 5.9% inhibition of edema.[10]
Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR)RatCroton oil-induced ear edemaTopical44.7 ± 8.2% inhibition of edema (lower efficacy).[10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the anti-inflammatory effects of this compound.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a widely used and validated model for assessing acute inflammation and the efficacy of anti-inflammatory agents.[15]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-220g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline).

    • Negative Control (Carrageenan only).

    • Positive Control (e.g., Indomethacin, 5-10 mg/kg, i.p.).

    • Test Groups (this compound at various doses, e.g., 10, 20, 40 mg/kg).

  • Compound Administration: The test compound, positive control, or vehicle is administered (typically intraperitoneally or orally) 30-60 minutes prior to the inflammatory insult.[15]

  • Induction of Inflammation: Acute inflammation is induced by a subplantar injection of 100 µL of a 1% carrageenan suspension in sterile saline into the right hind paw of each rat.[15]

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[15][16]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biomarker Analysis (Optional): At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue can be homogenized to measure levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2 via ELISA or qRT-PCR.[13][14] Immunohistochemistry can be performed to assess the expression of COX-2 and iNOS.[13]

Workflow_Carrageenan_Edema A 1. Animal Acclimatization (Rats, 1 week) B 2. Random Grouping (n=6-8) A->B C 3. Drug Administration (Vehicle, I3G, Indomethacin) B->C D 4. Induce Inflammation (Subplantar Carrageenan Injection) C->D 30-60 min post-administration E 5. Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4, 5 hr) D->E F 6. Data Analysis (% Inhibition of Edema) E->F G 7. Tissue Collection & Analysis (Paw homogenate for ELISA, IHC) F->G

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
In Vitro: LPS-Stimulated Macrophage Assay

This assay is fundamental for investigating the molecular mechanisms of anti-inflammatory compounds at the cellular level.

Objective: To determine the effect of a test compound on the production of inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophages stimulated with LPS.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blotting) and allowed to adhere overnight.

  • Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for a period of 1-2 hours.

  • Inflammatory Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the unstimulated control group) and incubated for a specified duration (e.g., 18-24 hours).

  • Cell Viability Assay: To ensure the observed effects are not due to cytotoxicity, cell viability is assessed using an MTT or CCK-8 assay in a parallel plate.[6]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[11]

  • Cytokine Measurement: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified using specific ELISA kits.[6]

  • Western Blot Analysis: Cell lysates are collected to determine the expression levels and phosphorylation status of key proteins like iNOS, COX-2, IκBα, p65, p38, and JNK.[4]

Conclusion and Future Directions

The evidence strongly supports that this compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the dual inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress a wide array of pro-inflammatory mediators, demonstrated in both in vitro and in vivo models, underscores its therapeutic potential.

For drug development professionals, I3G represents a promising lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of I3G to optimize dosing and delivery.

  • Chronic Inflammation Models: Evaluating the efficacy of I3G in models of chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease) is a critical next step.

  • Structure-Activity Relationship (SAR): Investigating how the glycosidic moiety influences the compound's activity and bioavailability compared to its aglycone, isorhamnetin, could lead to the design of more potent derivatives.[10]

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with inflammatory disorders.

References

Isorhamnetin-3-O-glucoside in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isorhamnetin-3-O-glucoside is a prominent flavonol glycoside found in numerous medicinal plants that form the cornerstone of traditional medicine systems worldwide.[1][2][3] Belonging to the flavonoid family, this compound is a glycosidic form of isorhamnetin and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-cancer effects.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its underlying mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information is curated to support further research and facilitate its potential development into modern therapeutic agents.

Introduction and Traditional Context

This compound is a key bioactive constituent in plants that have been used for centuries in traditional healing practices.[1] Notable plant sources include Ginkgo biloba, Hippophae rhamnoides (Sea Buckthorn), and Opuntia ficus-indica (Prickly Pear), all of which have a rich history of use for treating conditions related to inflammation, metabolic disorders, and cardiovascular ailments.[2][3][4][5] The glycosidic form enhances the compound's stability and solubility, which is crucial for its bioavailability following the consumption of traditional herbal preparations.[2][5] Modern scientific inquiry has begun to validate these traditional uses, identifying this compound as a significant contributor to the therapeutic effects of these plants.[1][6]

Botanical Sources in Traditional Medicine

This compound is widely distributed across various plant species utilized in herbal medicine. The concentration of this compound can vary significantly based on the plant part, geographical location, and harvesting time.

Plant SpeciesCommon NameTraditional UsePart(s) UsedReference
Hippophae rhamnoidesSea BuckthornCough, skin diseases, jaundice, inflammationBerries, Leaves[2][7][8]
Ginkgo bilobaGinkgoNeuroprotection, cardiovascular healthLeaves[1][2][3]
Opuntia ficus-indicaPrickly PearInflammation, skin disorders, diabetesFlowers, Fruits[3][4][9]
Calendula officinalisMarigoldAnti-inflammatory, antipyreticFlorets[2][10]
Brassica junceaBrown MustardGeneral wellnessLeaves[1][2]
Salicornia herbaceaGlasswortNutraceutical and pharmaceutical propertiesWhole Plant[11]

Pharmacological Properties and Quantitative Data

This compound exhibits a range of biological activities, which have been quantified in numerous in vitro and in vivo studies.

Anti-Inflammatory and Antioxidant Activity

The compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its antioxidant properties are attributed to its ability to scavenge free radicals.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects

Assay / Cell LineConcentrationEffectReference
TNF-α-stimulated MG-63 cells100 µg/mLInhibition of IL-6 production[3][4]
RAW 264.7 macrophages100 µg/mLDistinct anti-inflammatory activity with no toxicity[3][4]
Phytohaemagglutinin-stimulated PBMCs100 µMInhibition of TNF-α, IL-1β, and IL-6 via NF-κB inhibition[4][10]
DPPH Radical ScavengingVariousPotent antioxidant activity[4]
ABTS Radical ScavengingVariousPotent antioxidant activity[4]
Anti-Obesity and Anti-Diabetic Activity

This compound has shown potential in managing metabolic disorders by inhibiting lipid accumulation and modulating glucose metabolism.

Table 2: In Vitro and In Vivo Metabolic Regulation Effects

ModelCompound/DoseDurationKey FindingsReference
3T3-L1 preadipocytesThis compound (250 µM)8 daysSignificantly inhibited lipid accumulation[12]
INS-1 rat insulin-secreting β-cellsThis compound (100 µM)2 hoursSignificantly increased insulin secretion[12]
Lipase inhibitory activity assayThis compound (10-500 µM)-Inhibited lipase in a concentration-dependent manner[12]
db/db obesity miceThis compound (50 mg/kg; p.o.)20 daysReduced body weight gain, LDL levels, and epididymal tissue weight[12]
Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Table 3: In Vitro Anticancer Effects

Cell LineCompoundIC50 ValueReference
HT-29 RFP (Colon Cancer)Isorhamnetin-3-O-glucosylrhamnoside53.72 µg/mL[12]

Mechanisms of Action and Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular signaling pathways.

Anti-Inflammatory Signaling

The anti-inflammatory properties are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. It also suppresses the JNK and p38 signaling pathways.[4] By blocking these pathways, the compound downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as COX-2.[4][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK JNK_p38 JNK / p38 Receptor->JNK_p38 IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates This compound This compound This compound->IKK This compound->JNK_p38 Inflammatory_Genes TNF-α, IL-6, COX-2 NF-κB_active->Inflammatory_Genes activates transcription Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS)->Receptor

Caption: Inhibition of the NF-κB and MAPK (JNK/p38) inflammatory pathways.

Metabolic Regulation Signaling

The compound's effects on obesity and diabetes are linked to the activation of the PI3K/Akt pathway, which promotes insulin secretion and glucose uptake.[12] It also appears to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which helps in reducing lipid synthesis.[4]

G cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway This compound This compound PI3K PI3K This compound->PI3K AMPK AMPK This compound->AMPK Akt Akt PI3K->Akt PDX-1 PDX-1 Akt->PDX-1 Insulin_Secretion Insulin Secretion PDX-1->Insulin_Secretion Lipogenesis Lipid Synthesis AMPK->Lipogenesis

Caption: Modulation of PI3K/Akt and AMPK pathways for metabolic benefits.

Experimental Protocols

This section provides generalized methodologies for the extraction, isolation, and biological evaluation of this compound based on published studies.

General Extraction and Isolation Protocol

This protocol describes a common method for obtaining this compound from dried plant material.

G A 1. Dried Plant Material (e.g., Ginkgo leaves) B 2. Solvent Extraction (e.g., 80% Ethanol, reflux) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E 5. Column Chromatography (Polyamide or Silica Gel) D->E F 6. Purification & Identification (HPLC, NMR, MS) E->F

Caption: General workflow for extraction and isolation of the compound.

Methodology:

  • Crushing and Extraction: Dried, powdered plant material is reflux extracted with an aqueous ethanol solution (e.g., 70-80%) for 1-2 hours. The process is typically repeated twice.[13]

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether (to remove nonpolar compounds), ethyl acetate, and finally n-butanol, where flavonoid glycosides are often enriched.[13]

  • Chromatographic Separation: The n-butanol fraction is subjected to column chromatography. Polyamide resin is effective for selectively adsorbing flavonoids.[13]

  • Elution and Purification: The compound is eluted using a gradient of ethanol in water. Fractions containing the target compound are collected, combined, and may be further purified using techniques like High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 gel filtration.

  • Structural Elucidation: The final purified compound's structure is confirmed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with reference standards.[14]

In Vitro Anti-Inflammatory Assay Protocol (RAW 264.7 Model)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control group) and incubating for 24 hours.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured from the cell supernatant using the Griess reagent assay.

    • Cytokines (TNF-α, IL-6): Measured from the supernatant using commercial ELISA kits.

  • Cell Viability: A parallel plate is used to assess cytotoxicity of the compound using an MTT or similar viability assay to ensure observed effects are not due to cell death.

Metabolism by Intestinal Flora

After oral administration, flavonoid glycosides like this compound are often not directly absorbed. Instead, they are metabolized by intestinal microbiota.[1][15] The primary metabolic step is deglycosylation, where intestinal bacteria cleave the glucose moiety to release the aglycone, isorhamnetin.[1][16] This aglycone can be further metabolized through demethoxylation to form other flavonoids like kaempferol or quercetin.[1][15][17] The resulting aglycones and metabolites are generally more lipophilic and readily absorbed, contributing significantly to the overall pharmacological effect.[1]

G A This compound (Oral Intake) B Intestinal Bacteria A->B Deglycosylation C Isorhamnetin (Aglycone) B->C D Further Metabolites (e.g., Kaempferol) C->D Demethoxylation E Absorption into Systemic Circulation C->E D->E

Caption: Metabolic pathway of the compound by human intestinal microbiota.

Conclusion and Future Directions

This compound stands out as a crucial bioactive compound responsible for many of the therapeutic benefits of traditional medicinal plants. Its well-documented anti-inflammatory, antioxidant, and metabolic-regulating properties, supported by quantifiable data and elucidated mechanisms, make it a strong candidate for further investigation. For drug development professionals, this compound offers a promising natural scaffold. Future research should focus on:

  • Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of purified this compound in humans for inflammatory and metabolic conditions.

  • Pharmacokinetic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing and delivery systems.

  • Synergistic Effects: Investigating its interaction with other phytochemicals in traditional extracts to explore potential synergistic benefits.

  • Synthetic Analogs: Developing synthetic derivatives to enhance potency, bioavailability, and target specificity.

References

The Discovery and Scientific Journey of Isorhamnetin-3-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin-3-O-glucoside, a naturally occurring flavonol glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound. It details the initial isolation and structural elucidation, chronicles its identification in various plant species, and outlines both historical and modern synthetic approaches. Furthermore, this guide summarizes the key biological activities of this compound, presenting quantitative data in structured tables and illustrating associated signaling pathways and experimental workflows using Graphviz diagrams. Detailed experimental protocols for pivotal studies are also provided to facilitate further research and development.

Discovery and Initial Characterization

While isorhamnetin and its glycosides were likely present in traditional herbal remedies for centuries, the formal scientific discovery and characterization of this compound can be traced back to phytochemical investigations of medicinal plants in the latter half of the 20th century. One of the earliest and most well-documented isolations of this compound was from the flowers of Calendula officinalis (pot marigold) in the late 1980s.

A pivotal study published in 1989 detailed the isolation and structural elucidation of seven flavonol 3-O-glycosides from Calendula officinalis, including this compound[1]. The structure was determined using a combination of paper and thin-layer chromatography, UV spectroscopy, 13C-NMR, and mass spectrometry[1]. Another study in 1991 also reported the isolation of this compound from the same plant, further corroborating its presence and structure[2].

Early Isolation and Structural Elucidation Techniques

The initial isolation and characterization of this compound relied on classical phytochemical methods. These techniques, while less sophisticated than modern methods, laid the groundwork for our understanding of this compound.

Experimental Protocol: Generic Historical Isolation of Flavonoid Glycosides

  • Extraction: Dried and powdered plant material (e.g., flowers of Calendula officinalis) was exhaustively extracted with a polar solvent, typically methanol or ethanol, using a Soxhlet apparatus.

  • Solvent Partitioning: The crude extract was then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides, being polar, would typically concentrate in the ethyl acetate and n-butanol fractions.

  • Chromatography:

    • Paper Chromatography (PC): This was a fundamental technique for the separation and preliminary identification of flavonoid glycosides. Different solvent systems were used to develop the chromatograms, and the position of the spots (Rf value) was compared with known standards.

    • Column Chromatography (CC): Fractions enriched with flavonoid glycosides were further purified using column chromatography packed with adsorbents like silica gel or polyamide. Elution was performed with a gradient of solvents.

  • Characterization:

    • UV-Vis Spectroscopy: The ultraviolet-visible spectrum of the isolated compound was recorded in methanol and with the addition of various shift reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃). The resulting shifts in the absorption maxima provided valuable information about the oxygenation pattern of the flavonoid nucleus and the position of glycosylation.

    • Acid Hydrolysis: The glycoside was hydrolyzed by heating with a dilute acid (e.g., HCl) to break the glycosidic bond. The resulting aglycone (isorhamnetin) and sugar (glucose) were then identified separately by chromatographic comparison with authentic samples.

    • Mass Spectrometry (MS): Early mass spectrometry techniques provided information on the molecular weight of the glycoside and its aglycone.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Initially, ¹H-NMR was used to provide structural information. Later, the advent of ¹³C-NMR provided a more detailed picture of the carbon skeleton, confirming the structure of both the aglycone and the sugar moiety, as well as the point of attachment.

Natural Occurrence

Following its initial discovery, this compound has been identified in a wide array of plant species, highlighting its widespread distribution in the plant kingdom.

Plant FamilySpeciesPlant PartReference(s)
AsteraceaeCalendula officinalisFlowers[1][2][3][4]
PapaveraceaeArgemone mexicana-
BrassicaceaeBrassica napus (Rapeseed)Baby leaf[5]
TheligonaceaeTheligonum japonicumAerial parts[6]
AnacardiaceaeRhus coriariaLeaves
FabaceaeUlex europaeusFlowers
RosaceaePrunus spinosaFlowers
CactaceaeOpuntia ficus-indica-
ElaeagnaceaeHippophae rhamnoides (Sea Buckthorn)Berries[7]
GinkgoaceaeGinkgo bilobaLeaves[7][8]

This table is not exhaustive and represents a selection of notable sources.

Synthesis of this compound

The synthesis of this compound has been approached through both chemical and biological methods.

Chemical Synthesis

The chemical synthesis of flavonoid glycosides has a long history, with early methods like the Koenigs-Knorr reaction paving the way for more advanced techniques.

Historical Perspective: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction, first reported in 1901, involves the reaction of a glycosyl halide with an alcohol in the presence of a silver or mercury salt promoter[9]. This method was adapted for the synthesis of flavonoid glycosides.

Biosynthesis Isorhamnetin Isorhamnetin UGT UDP-dependent Glycosyltransferase (UGT) Isorhamnetin->UGT UDPGlucose UDP-Glucose UDPGlucose->UGT Product This compound UGT->Product UDP UDP UGT->UDP Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Degradation of IκB NFkB_IkB->NFkB Release of NF-κB Isorhamnetin This compound Isorhamnetin->IKK Inhibits DNA DNA NFkB_n->DNA Binds to ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->ProInflammatory Induces

References

Isorhamnetin-3-O-glucoside: A Technical Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhamnetin-3-O-glucoside, a prevalent flavonoid glycoside found in numerous dietary and medicinal plants such as Opuntia ficus-indica (prickly pear), sea buckthorn, and onions, is recognized for its diverse pharmacological potential.[1][2] However, its therapeutic efficacy is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile. A critical aspect of its bioavailability is the initial deglycosylation by intestinal microbiota, which releases the active aglycone, isorhamnetin. This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex pathways to serve as an in-depth resource for researchers in pharmacology and drug development.

Bioavailability of this compound

The bioavailability of flavonoid glycosides is often superior to their corresponding aglycones due to enhanced aqueous solubility and greater stability during gastrointestinal transit.[1][2][3] The glycosylation pattern plays a pivotal role, protecting the core flavonoid structure from degradation and influencing its interaction with intestinal transporters and enzymes.[1][3]

Bioaccessibility and Intestinal Absorption

Bioaccessibility, the fraction of a compound released from its food matrix and made available for absorption, is significantly higher for isorhamnetin glycosides compared to the aglycone. In a simulated digestion model, isorhamnetin-3-O-rutinoside (a diglycoside) and this compound from almond skins demonstrated bioaccessibility of 93.2 ± 0.2% and 66.8 ± 1.7%, respectively, whereas isorhamnetin aglycone's bioaccessibility was only 25.1 ± 7.0%.[1][3]

The primary step for the absorption of this compound is its hydrolysis to the aglycone, isorhamnetin, by β-glucosidases of the intestinal microbiota.[1][2][4] The released isorhamnetin can then be absorbed across the intestinal epithelium. The transport of isorhamnetin involves membrane transporters such as the permeability glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2), which can also mediate its efflux back into the intestinal lumen.[3]

Pharmacokinetics

In vivo studies demonstrate that the glycosidic form of isorhamnetin leads to a longer residence time in plasma compared to the aglycone.[1][3] Following intravenous administration in rats, an extract rich in isorhamnetin glycosides resulted in an elimination half-life of 1.08 hours for the recovered isorhamnetin, compared to 0.64 hours for isorhamnetin standard administered directly.[3] This suggests that the glycosides may act as a circulating reservoir, gradually releasing the aglycone.

A study in human volunteers consuming onions, a source of isorhamnetin-4′-O-β-glucoside, reported a time to maximum plasma concentration (Tmax) of 1.8 ± 0.7 hours.[5] While this is a different isomer, it provides insight into the absorption timeline of isorhamnetin glucosides in humans. Formulations can also dramatically impact bioavailability; studies in rats have shown that formulating Ginkgo biloba extract into phospholipid complexes or solid dispersions significantly increases the bioavailability of its constituent flavonols, including isorhamnetin.[6]

Table 1: Quantitative Bioavailability Data for Isorhamnetin and its Glycosides
ParameterCompound/SourceModelValueReference
Bioaccessibility This compound (from almond skins)In Vitro (Simulated Digestion)66.8 ± 1.7%[1][3]
Isorhamnetin-3-O-rutinoside (from almond skins)In Vitro (Simulated Digestion)93.2 ± 0.2%[1][3]
Isorhamnetin (Aglycone)In Vitro (Simulated Digestion)25.1 ± 7.0%[1][3]
Elimination Half-life (t½) Isorhamnetin (from O. ficus-indica extract)In Vivo (Rat, IV)1.08 h[3]
Isorhamnetin (Standard)In Vivo (Rat, IV)0.64 h[3]
Time to Max. Concentration (Tmax) Isorhamnetin-4′-O-β-glucoside (from onions)In Vivo (Human, Oral)1.8 ± 0.7 h[5]
Urinary Excretion (% of Intake) Isorhamnetin-4′-O-β-glucoside (from onions)In Vivo (Human, Oral)17.4 ± 8.3%[5]

Metabolism of this compound

The metabolism of this compound is a multi-step process initiated in the gut and continuing in the liver. The gut microbiota plays an indispensable role in its initial biotransformation.[7][8][9]

Key Metabolic Pathways

In vitro studies using human intestinal flora have identified four primary metabolic pathways for this compound:[7][8][9]

  • Deglycosylation: This is the principal and initial metabolic step. Nearly all tested bacterial strains can hydrolyze the O-glycosidic bond, releasing the aglycone, isorhamnetin.[8]

  • Demethoxylation: The resulting isorhamnetin can be demethoxylated at the 3'-position, converting it to quercetin, or more commonly, further metabolized to kaempferol.[7][8][9] A majority of bacterial strains (94%) were found to metabolize isorhamnetin to kaempferol.[8]

  • Dehydroxylation: Removal of hydroxyl groups from the flavonoid backbone can also occur.[7][8]

  • Acetylation: A minor pathway observed with specific bacteria (Escherichia sp. 12) involves the acetylation of the parent compound to form acetylated isorhamnetin 3-O-glucoside.[7][8][9]

Following absorption, isorhamnetin and its metabolites undergo Phase II metabolism, primarily in the liver, involving glucuronidation and sulfation before excretion.

Metabolism_Pathway I3G This compound AcI3G Acetylated This compound I3G->AcI3G Acetylation (Minor) Isorhamnetin Isorhamnetin (Aglycone) I3G->Isorhamnetin Deglycosylation (Main Pathway) Kaempferol Kaempferol Isorhamnetin->Kaempferol Demethoxylation/ Dehydroxylation Quercetin Quercetin Isorhamnetin->Quercetin Demethoxylation (Minor) PhaseII Phase II Conjugates (Glucuronides, Sulfates) Isorhamnetin->PhaseII Hepatic Metabolism (Glucuronidation, etc.) Kaempferol->PhaseII Hepatic Metabolism Quercetin->PhaseII Hepatic Metabolism

Caption: Metabolic pathway of this compound.

Experimental Protocols

The investigation of this compound bioavailability and metabolism employs a range of in vitro and in vivo models.

In Vitro Bioaccessibility and Permeability Assay

This protocol assesses the amount of a compound available for absorption and its ability to cross the intestinal barrier.

  • Simulated Digestion: An extract containing this compound is subjected to a sequential enzymatic digestion process that mimics the conditions of the mouth, stomach, and small intestine to determine the bioaccessible fraction.[3]

  • Cell Culture: A co-culture of Caco-2 and HT-29 cells is grown on a semi-permeable membrane in a Transwell™ system to form a monolayer that simulates the human intestinal epithelium.[3]

  • Permeability Assay: The bioaccessible fraction from the simulated digestion is applied to the apical (AP) side of the cell monolayer. Samples are collected from the basolateral (BL) side at various time points.

  • Analysis: The concentration of the compound in the AP and BL compartments is quantified using High-Performance Liquid Chromatography (HPLC).

  • Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Vitro Metabolism by Human Intestinal Flora

This method identifies metabolites produced by gut bacteria.[7][8][9]

  • Bacterial Culture: Human intestinal bacteria are isolated from fecal samples and cultured under anaerobic conditions in a general anaerobic medium (GAM) broth.

  • Incubation: this compound is added to the bacterial culture and incubated for a set period (e.g., 48 hours). A control sample without the compound is also prepared.

  • Sample Preparation: After incubation, the bacterial cells are removed by centrifugation. The supernatant, containing the parent compound and its metabolites, is collected.

  • Metabolite Identification: The supernatant is analyzed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). The high-resolution mass data allows for the identification and structural elucidation of the metabolites.[7][9]

In Vivo Pharmacokinetic Study in Rodents

This protocol determines the ADME profile of a compound in a living organism.

  • Animal Model: Sprague-Dawley rats are commonly used. The animals are fasted overnight before the experiment.

  • Compound Administration: A solution of this compound (or an extract) is administered to the rats, typically via oral gavage (PO) or intravenous injection (IV).[3]

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Sample Analysis: Plasma concentrations of the parent compound and/or its aglycone are determined by HPLC or LC-MS/MS. For glycosides, an acid or enzymatic hydrolysis step may be required to release the aglycone for quantification.[3]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½) using specialized software.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Model (Rodent/Human) Digestion Simulated Digestion (Bioaccessibility) Caco2 Caco-2 Cell Assay (Permeability) Digestion->Caco2 Analysis Sample Prep & UPLC-MS/MS Analysis Caco2->Analysis Microbiota Intestinal Flora Incubation (Metabolism) Microbiota->Analysis Admin Compound Administration (PO/IV) Sampling Blood/Urine Sampling Admin->Sampling Sampling->Analysis Data Data Processing & Pharmacokinetic Analysis Analysis->Data Results Bioavailability & Metabolite Profile Data->Results

Caption: A typical experimental workflow for bioavailability studies.

Conclusion

The bioavailability of this compound is a complex process governed by its enhanced stability as a glycoside and its requisite biotransformation by the gut microbiota. The initial and rate-limiting step is deglycosylation to the aglycone isorhamnetin, which is then absorbed and undergoes further metabolism, including demethoxylation to form other active flavonoids like kaempferol. Pharmacokinetic data indicates that glycosylation extends the compound's residence time in the circulatory system. For drug development professionals, these findings underscore the importance of considering the metabolic role of the gut microbiome and suggest that formulation strategies enhancing solubility and absorption of the aglycone or its metabolites could be key to maximizing the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Pharmacological Profile of Isorhamnetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in numerous medicinal plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its pharmacological profile, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, and hepatoprotective effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes associated signaling pathways and workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring flavonol glycoside, a derivative of isorhamnetin. It is widely distributed in the plant kingdom, found in plants such as Ginkgo biloba, Hippophae rhamnoides, and various species of onions.[1][2] Emerging scientific evidence has highlighted its potential health benefits, attributing a spectrum of pharmacological properties to this compound. These properties, ranging from antioxidant and anti-inflammatory to anticancer and antidiabetic activities, position this compound as a promising candidate for drug discovery and development. This guide aims to provide a detailed technical overview of its pharmacological profile for the scientific community.

Pharmacodynamics: A Multifaceted Profile

This compound exerts its pharmacological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals and reducing oxidative stress.[3]

Quantitative Data: Antioxidant Activity

AssayCompoundIC50 ValueSource
DPPH Radical ScavengingThis compound177.91 µg/mL[2]
DPPH Radical ScavengingIsorhamnetin24.61 µmol/L[4]
ABTS Radical ScavengingIsorhamnetin14.54 µmol/L[4]
Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6] This is often achieved through the downregulation of signaling pathways like NF-κB and MAPK.[7][8]

Quantitative Data: Anti-inflammatory Activity

AssayCell Line / ModelCompoundConcentrationInhibitionSource
Nitric Oxide (NO) ProductionRAW 264.7Isorhamnetin-3-O-glucosyl-rhamnoside125 ng/mL68.7 ± 5.0%[5]
TNF-α ProductionCroton oil-induced ear edema (rat)Isorhamnetin-3-O-glucosyl-rhamnoside-88.3 ± 0.5%[5]
IL-6 ProductionCroton oil-induced ear edema (rat)Opuntia ficus-indica extract-59.1 ± 1.4%[5]
Anticancer Properties

Isorhamnetin and its glycosides have demonstrated cytotoxic effects against various cancer cell lines. The anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[7][9][10]

Quantitative Data: Anticancer Activity

Cell LineCompoundIC50 ValueSource
HT-29 (Colon Cancer)Isorhamnetin43.85 ± 3.45 µmol/l[9]
SW480 (Colon Cancer)Isorhamnetin56.24 ± 1.25 µmol/l[9]
HCT116 (Colon Cancer)Isorhamnetin54.87 ± 2.13 µmol/l[9]
MCF7 (Breast Cancer)Isorhamnetin~10 µM[10]
T47D (Breast Cancer)Isorhamnetin~10 µM[10]
BT474 (Breast Cancer)Isorhamnetin~10 µM[10]
BT-549 (Breast Cancer)Isorhamnetin~10 µM[10]
MDA-MB-231 (Breast Cancer)Isorhamnetin~10 µM[10]
MDA-MB-468 (Breast Cancer)Isorhamnetin~10 µM[10]
A549 (Lung Cancer)Isorhamnetin2.5, 5, and 10 μM (significant inhibition)[7]
MHCC97-H (Hepatocellular Carcinoma)Isorhamnetin14.179 µM (at 48h)[11]
HepG-2 (Hepatocellular Carcinoma)Isorhamnetin12.204 µM (at 48h)[11]
Antidiabetic Effects

This compound has shown potential in managing diabetes by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which can help in controlling postprandial hyperglycemia.[12]

Quantitative Data: Antidiabetic Activity

EnzymeCompoundIC50 ValueSource
α-amylaseThis compound0.16 ± 0.06 µM[12]
α-glucosidaseThis compound0.09 ± 0.01 µM[12]
Hepatoprotective Activity

Studies have indicated that isorhamnetin and its glycosides can protect the liver from damage induced by toxins like carbon tetrachloride (CCl4). This protective effect is associated with its antioxidant and anti-inflammatory properties.[13]

Pharmacokinetics

The bioavailability and metabolic fate of this compound are crucial for its therapeutic efficacy. Upon oral administration, it can be hydrolyzed by intestinal microflora to its aglycone, isorhamnetin, which is then absorbed.[14] Pharmacokinetic studies have begun to elucidate its absorption, distribution, metabolism, and excretion profile.

Pharmacokinetic Parameters of Isorhamnetin in Rats (Oral Administration of Total Flavones from Hippophae rhamnoides L.)

ParameterValue
Tmax (h)0.58 ± 0.24
Cmax (ng/mL)134.8 ± 36.4
AUC(0-t) (ng·h/mL)347.9 ± 98.7
t1/2 (h)2.87 ± 0.98

Source: Adapted from a study on the pharmacokinetics of total flavones of Hippophae rhamnoides L. in rats.[15]

A study on a water-soluble preparation of isorhamnetin for intravenous administration in rats showed a two-compartmental model with a rapid initial distribution phase (t1/2α: 5.7 ± 4.3 min) and a slower elimination phase (t1/2β: 61 ± 47.5 min).[16]

Experimental Protocols

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of this compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[3][17][18]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare various concentrations.[17]

  • Reaction: Mix the sample solutions with the DPPH solution. A common ratio is 1:1 (v/v).[17]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3][18]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3][18]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[6] The IC50 value is then determined from a dose-response curve.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[19]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[19]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[19]

    • Incubate at room temperature for 10 minutes.[19]

  • Measurement: Measure the absorbance at 540 nm.[19] The concentration of nitrite is determined from a sodium nitrite standard curve.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay determines the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[9][10]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated by complex signaling networks. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NF_kB NF-κB TLR4->NF_kB activates MAPK MAPK (JNK, p38) TLR4->MAPK activates Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Pro_inflammatory induces MAPK->Pro_inflammatory induces I3G This compound I3G->NF_kB inhibits I3G->MAPK inhibits anticancer_pathway I3G This compound PI3K PI3K I3G->PI3K inhibits Apoptosis Apoptosis I3G->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes experimental_workflow_in_vitro cluster_antioxidant Antioxidant Assay cluster_antiinflammatory Anti-inflammatory Assay cluster_anticancer Anticancer Assay a1 DPPH Assay 1. Prepare DPPH solution 2. Add I3G 3. Incubate 4. Measure Absorbance b1 NO Inhibition Assay 1. Culture RAW 264.7 cells 2. Treat with I3G 3. Stimulate with LPS 4. Griess Assay c1 MTT Assay 1. Seed cancer cells 2. Treat with I3G 3. Add MTT 4. Measure Absorbance

References

Isorhamnetin-3-O-glucoside: A Technical Guide to its Anticancer Potential and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticancer properties of isorhamnetin-3-O-glucoside and its aglycone, isorhamnetin. It collates key findings on its effects on various cancer cell lines, details the molecular signaling pathways it modulates, and offers comprehensive protocols for relevant experimental assays.

Introduction

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is a naturally occurring flavonoid found in medicinal plants such as Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][2] Its glycosidic form, this compound, is also a subject of significant interest for its potential as a cancer chemopreventive and therapeutic agent.[3] These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and potent anticancer effects, by targeting multiple cancer hallmarks.[2] This guide synthesizes the current in vitro evidence of their antitumor potential, focusing on the underlying molecular mechanisms and the cancer cell lines in which these effects have been observed.

Anticancer Mechanisms and Affected Cell Lines

Isorhamnetin and its glycosides exert their anticancer effects through several primary mechanisms: inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting metastasis, and modulating autophagy.

Induction of Apoptosis

Apoptosis induction is a critical mechanism for isorhamnetin's anticancer activity. It primarily triggers the mitochondria-dependent (intrinsic) pathway of apoptosis.[4] This involves increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to a loss of mitochondrial membrane potential (MMP), the release of cytochrome c from mitochondria into the cytosol, and the subsequent activation of a caspase cascade.[1][5] Key effector caspases, such as caspase-3 and caspase-9, are cleaved and activated, ultimately leading to cell death.[6][7]

Cell Cycle Arrest

Isorhamnetin has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.[1][8][9] This arrest prevents cancer cells from proceeding through mitosis. The mechanism involves the modulation of key cell cycle regulatory proteins. For example, isorhamnetin can decrease the expression of Cyclin B1 and Cdc2 and enhance the phosphorylation of Chk2 (Checkpoint kinase 2), which are critical for the G2/M transition.[8] In some cell lines, this G2/M arrest is mediated by the generation of reactive oxygen species (ROS).[7]

Inhibition of Metastasis

The anti-metastatic potential of isorhamnetin is a key area of research. It has been shown to suppress cancer cell migration and invasion by downregulating the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[2][10] Furthermore, isorhamnetin can reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell motility. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin and Vimentin.[2][10]

Modulation of Autophagy

The role of isorhamnetin in autophagy is complex. In some contexts, it induces autophagy, which can act as a cell survival mechanism against the drug.[11][12] Studies on non-small cell lung cancer (A549) cells have shown that inhibiting this induced autophagy (using inhibitors like 3-methyladenine or hydroxychloroquine) significantly enhances isorhamnetin-induced apoptosis.[11][12] This suggests that a combination therapy approach, where isorhamnetin is paired with an autophagy inhibitor, could be a promising strategy to enhance its therapeutic efficacy.[11]

Quantitative Data: Effects on Cancer Cell Lines

The following tables summarize the quantitative effects of isorhamnetin and its glycosides on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity (IC50 Values) of Isorhamnetin and its Glycosides

Compound Cell Line Cancer Type IC50 Value Exposure Time Reference
Isorhamnetin A549 Non-Small Cell Lung Cancer ~30 µM 48 h [2]
Isorhamnetin HT-29 Colon Cancer > 100 µM 24 h [9]
Isorhamnetin HCT116 Colon Cancer ~40 µM 24 h [9]
Isorhamnetin SW480 Colon Cancer ~20 µM 24 h [9]
Isorhamnetin PC-3 Prostate Cancer ~25 µM 48 h [10]
Isorhamnetin DU145 Prostate Cancer ~35 µM 48 h [10]
Isorhamnetin HeLa Cervical Cancer ~50 µM 72 h [8]
Isorhamnetin T24 Bladder Cancer ~100 µM 48 h [1]
Isorhamnetin 5637 Bladder Cancer ~100 µM 48 h [1]

| this compound | Caco-2 | Colorectal Adenocarcinoma | > 125 µg/mL | Not Specified |[3] |

Table 2: Effects on Cell Cycle Distribution and Apoptosis

Compound & Conc. Cell Line Effect Observation Reference
Isorhamnetin (10-100 µM) HeLa G2/M Arrest Dose-dependent increase in G2/M population [8]
Isorhamnetin (100 µM) T24, 5637 G2/M Arrest Increased percentage of cells in G2/M phase [1]
Isorhamnetin (100 µM) Hep3B G2/M Arrest Associated with decreased Cyclin A and B1 [7]
Isorhamnetin Glycoside HT-29 G2/M Arrest Induced cell cycle arrest in G2/M phase [5]
Isorhamnetin Glycoside HT-29 Apoptosis 54% nuclear condensation [5]

| Isorhamnetin (10 µM) | MCF7 | Apoptosis | Increased cleaved caspase-3 expression |[6] |

Signaling Pathway Modulation

Isorhamnetin's anticancer effects are mediated through its interaction with critical intracellular signaling pathways that regulate cell proliferation, survival, and death.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Isorhamnetin has been identified as a potent inhibitor of this pathway.[9][13] It suppresses the phosphorylation of key downstream components, including Akt, mTOR, p70S6 kinase, and 4E-BP1, thereby inhibiting cell proliferation and inducing apoptosis.[6][9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Isorhamnetin This compound Isorhamnetin->PI3K Inhibits Isorhamnetin->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Intrinsic Apoptosis Pathway

Isorhamnetin effectively triggers the mitochondrial pathway of apoptosis. This process is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of Cytochrome c, which then activates Caspase-9 and the downstream executioner, Caspase-3.

Intrinsic_Apoptosis_Pathway Isorhamnetin This compound Bax Bax (Pro-apoptotic) Isorhamnetin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Isorhamnetin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts Membrane Potential Bcl2->Mitochondrion Stabilizes CytC Cytochrome c (release) Mitochondrion->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer potential of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[14]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).

  • 96-well cell culture plates.

  • Test compound (this compound) at various concentrations.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only wells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Marker Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspases.[16]

Protocol:

  • Cell Lysis: After treatment with this compound, harvest cells and lyse them in RIPA buffer with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to apoptotic markers (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Start: Treated Cell Culture lysis 1. Cell Lysis & Protein Extraction start->lysis quant 2. Protein Quantification (BCA/Bradford) lysis->quant sds 3. SDS-PAGE (Protein Separation by Size) quant->sds transfer 4. Transfer to PVDF Membrane sds->transfer blocking 5. Blocking (e.g., 5% Milk) transfer->blocking primary 6. Primary Antibody Incubation (e.g., anti-Caspase-3) blocking->primary secondary 7. HRP-Secondary Antibody Incubation primary->secondary detect 8. ECL Substrate & Imaging secondary->detect end End: Data Analysis detect->end

Caption: Standard experimental workflow for Western Blot.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Materials:

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol.[18]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • Flow cytometer.

Protocol:

  • Cell Harvesting: Harvest approximately 1x10⁶ cells by centrifugation.[18]

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells and add dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes (or up to weeks) at 4°C or -20°C.[18][19]

  • Rehydration: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[18]

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the red fluorescence emission.[18]

  • Data Analysis: Use analysis software (e.g., FlowJo, ModFit) to generate a DNA content frequency histogram. Gate on single cells to exclude doublets and debris. The software will model the peaks to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18][20] Apoptotic cells may appear as a sub-G1 peak.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay measures collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells close the gap.[21][22]

Protocol:

  • Create Monolayer: Seed cells in a 12-well or 24-well plate and grow until they form a confluent monolayer.[23][24]

  • Create Wound: Use a sterile 1 mL or 200 µL pipette tip to make a straight scratch across the center of the monolayer.[23][25]

  • Wash: Gently wash the well with PBS or serum-free media to remove detached cells and debris.[25]

  • Treatment: Add fresh media, with or without the test compound (this compound), to the wells.

  • Imaging (Time 0): Immediately capture images of the scratch using a phase-contrast microscope at a low magnification (e.g., 10x). Mark the location to ensure the same field is imaged over time.[23]

  • Incubation and Monitoring: Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).[23]

  • Analysis: Measure the area or width of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) wound area. Compare the migration rate between treated and control groups.[21]

Conclusion and Future Perspectives

This compound and its aglycone, isorhamnetin, demonstrate significant anticancer potential across a diverse range of cancer cell lines. Their multitargeted approach, involving the induction of apoptosis, G2/M cell cycle arrest, and inhibition of key survival pathways like PI3K/Akt/mTOR, makes them compelling candidates for further drug development. The ability to inhibit metastasis and the potential for synergistic effects when combined with autophagy inhibitors further highlight their therapeutic promise.

Future research should focus on in vivo studies to validate these in vitro findings, explore advanced nanoformulation-driven delivery systems to improve bioavailability, and conduct clinical trials to establish their safety and efficacy in human patients. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers aiming to further elucidate and harness the anticancer properties of this promising natural compound.

References

The Role of Isorhamnetin-3-O-glucoside in Metabolic Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Metabolic syndrome is a complex clustering of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly increases the risk of developing type 2 diabetes mellitus (T2DM) and cardiovascular diseases.[1] Emerging evidence highlights the therapeutic potential of natural flavonoids in managing this multifaceted condition. Isorhamnetin-3-O-glucoside (I3G), a glycosylated form of the flavonol isorhamnetin found in various medicinal and edible plants, has garnered significant attention for its promising effects against key components of metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of the current understanding of I3G's role in metabolic syndrome, focusing on its molecular mechanisms, supported by quantitative data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a naturally occurring flavonoid, specifically an O-methylated flavonol glycoside.[1][2] It is a derivative of quercetin, where a methoxy group replaces a hydroxyl group.[2] Found in plants like Salicornia herbacea and Opuntia ficus-indica, this compound is orally active and demonstrates a range of biological activities, including anti-inflammatory, antioxidant, and anti-adipogenic properties.[3][4][5] Upon oral administration, isorhamnetin glycosides can be metabolized by intestinal microflora into their aglycone form, isorhamnetin, which is then absorbed and exerts systemic effects.[6][7]

Mechanisms of Action in Metabolic Syndrome

This compound and its aglycone, isorhamnetin, ameliorate the pathological features of metabolic syndrome by modulating multiple signaling pathways involved in lipid and glucose metabolism.

Attenuation of Obesity and Adipogenesis

Preclinical studies consistently demonstrate that I3G and its parent compound inhibit adipogenesis—the process of pre-adipocyte differentiation into mature fat cells. This is a critical mechanism for controlling the excessive fat accumulation that defines obesity.

  • Inhibition of Lipid Accumulation: In 3T3-L1 preadipocyte models, I3G significantly suppresses lipid accumulation.[3] For instance, at a concentration of 250 μM, I3G markedly inhibits the formation of lipid droplets.[3]

  • Downregulation of Adipogenic Transcription Factors: The anti-adipogenic effect is mediated by the downregulation of key master regulators of adipogenesis, including Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα).[2][3][8] By inhibiting these transcription factors, I3G prevents the expression of genes required for adipocyte differentiation and lipid storage, such as fatty acid synthase (FAS) and adipocyte protein 2 (aP2).[8][9][10]

  • Activation of AMPK Signaling: this compound has been shown to exert its anti-adipogenic activity through the activation of AMP-activated protein kinase (AMPK).[8][11] AMPK is a central energy sensor that, when activated, switches off anabolic processes like fat storage and turns on catabolic processes like fatty acid oxidation.[8][9]

  • Modulation of Wnt/β-catenin Pathway: Isorhamnetin has also been found to activate the Wnt/β-catenin signaling pathway, which is a known inhibitor of adipogenesis.[8]

Improvement of Insulin Sensitivity and Glucose Homeostasis

I3G plays a significant role in improving glucose metabolism and combating insulin resistance, a cornerstone of metabolic syndrome.

  • Enhanced Glucose Uptake: Isorhamnetin promotes glucose uptake in insulin-sensitive tissues like skeletal muscle.[1][12] This is achieved primarily through the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane, which facilitates the transport of glucose from the blood into cells.[1][12][13]

  • Activation of Key Signaling Pathways: Unlike insulin, which primarily uses the PI3K/Akt pathway, isorhamnetin stimulates GLUT4 translocation through distinct signaling cascades:

    • JAK/STAT Pathway: At low physiological concentrations (1 nM and 10 nM), isorhamnetin activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, specifically involving JAK2, to induce GLUT4 translocation in myotubes.[1][12]

    • AMPK Pathway: Isorhamnetin treatment upregulates the phosphorylation and activation of AMPK in skeletal muscle.[13][14] Activated AMPK, in turn, promotes GLUT4 translocation, enhancing glucose uptake independently of insulin.[13][14]

  • Protection of Pancreatic β-cells: Studies indicate that I3G can stimulate glucose-stimulated insulin secretion from pancreatic β-cells via the phosphorylation of ERK, PI3K, and Akt, potentially alleviating β-cell dysfunction.[2]

Regulation of Dyslipidemia

Dyslipidemia in metabolic syndrome is characterized by elevated triglycerides, high levels of low-density lipoprotein (LDL) cholesterol, and reduced high-density lipoprotein (HDL) cholesterol. I3G has shown beneficial effects on these lipid profiles.

  • Reduction of Serum Lipids: In animal models of obesity and diabetes, administration of I3G or extracts rich in isorhamnetin glycosides leads to a significant reduction in body weight gain, serum triglycerides, total cholesterol, and LDL cholesterol.[3][4][13][14][15][16]

  • Hepatic Lipid Metabolism: Isorhamnetin decreases hepatic lipid content by downregulating the expression of lipogenic genes (genes involved in fat production) and increasing the expression of genes related to fatty acid oxidation (fat burning).[4][15] It has also been shown to inhibit lipase, an enzyme crucial for dietary fat digestion and absorption.[3][5]

Impact on Hypertension

While research is more extensive in other areas of metabolic syndrome, some studies suggest a potential role for isorhamnetin in blood pressure regulation.

  • Association with Lower Blood Pressure: An observational study in coronary artery disease patients revealed a significant inverse correlation between dietary isorhamnetin intake and systolic blood pressure.[17][18][19] The consumption of isorhamnetin-rich foods like onions was associated with lower systolic blood pressure values.[17][18]

  • Mechanistic Insights: Animal studies suggest that isorhamnetin may restore vasodilation in hypertensive models.[17] The glucuronidated metabolites of isorhamnetin have been shown to exert antihypertensive effects in spontaneously hypertensive rats.[20]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound and its aglycone.

Table 1: In Vitro Studies
Cell LineCompoundConcentrationDurationKey Quantitative FindingsReference
3T3-L1 PreadipocytesThis compound250 μM8 daysSignificantly inhibited lipid accumulation.[3][5]
3T3-L1 PreadipocytesIsorhamnetin20 μM7 daysDecreased triglyceride content by 19.3%; Inhibited intracellular lipid content by 19.1%.[9]
L6 MyotubesIsorhamnetin1 nM15 minSignificantly increased glucose uptake via GLUT4 translocation.[12]
INS-1 Pancreatic β-cellsThis compound100 μM2 hoursSignificantly increased glucose-stimulated insulin secretion.[5]
HepG2 CellsThis compound30 μM-Significantly inhibited sodium oleate-induced triglyceride overloading.[4]
Table 2: In Vivo Studies
Animal ModelCompound/ExtractDosageDurationKey Quantitative FindingsReference
db/db MiceS. herbacea extract (rich in I3G)50 mg/kg/day20 daysLimited body weight gain; Significantly reduced feed efficiency and adipose tissue weight; Significantly decreased LDL.[3]
Diet-Induced Obese C57BL/6 MiceO. ficus-indica extract (rich in isorhamnetin glycosides)0.3% and 0.6% in diet12 weeksReduced body weight gain; Significantly lower total cholesterol, LDL, and HDL; Lower glucose and insulin concentrations.[15]
HFD/STZ-induced Diabetic MiceIsorhamnetin10 mg/kg/day10 daysSignificantly reduced serum glucose and insulin; Upregulated GLUT4 and p-AMPK-α protein in skeletal muscle; Reduced LDL, triglycerides, and total cholesterol.[13][14]
STZ-induced Diabetic RatsIsorhamnetin Diglucoside10 & 20 mg/kg/day10 daysSignificantly reduced serum glucose levels.[7]
Coronary Artery Disease Patients (Observational)Dietary Isorhamnetin-Long-termSignificant inverse correlation with systolic blood pressure (R: -0.36).[17]

Detailed Experimental Protocols

In Vitro Adipogenesis Assay (3T3-L1 Cells)
  • Cell Culture and Differentiation: Mouse 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum. To induce differentiation, post-confluent cells are treated with a differentiation medium (DM) containing DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2-3 days. The medium is then replaced with DMEM with 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.

  • Treatment: this compound (e.g., at 10, 100, 250 µM) is added to the medium during the differentiation period.[3]

  • Lipid Accumulation Analysis (Oil Red O Staining): After 8-10 days of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin. The fixed cells are then stained with Oil Red O solution to visualize intracellular lipid droplets. The stained oil droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid content.[3]

  • Gene and Protein Expression Analysis: Total RNA and protein are extracted from cells at different time points. The mRNA expression of adipogenic markers (e.g., PPARγ, C/EBPα) is quantified using real-time quantitative PCR (RT-qPCR). Protein levels of key signaling molecules (e.g., p-AMPK, total AMPK) are determined by Western blotting.[8][9]

In Vivo Diet-Induced Obesity Mouse Model
  • Animals and Diet: Male C57BL/6 mice are typically used. After an acclimatization period, mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[15]

  • Treatment Administration: An extract rich in isorhamnetin glycosides (e.g., 0.3% or 0.6% w/w) is incorporated into the HFD.[15] Alternatively, purified isorhamnetin (e.g., 10 mg/kg) can be administered daily via oral gavage.[13][14]

  • Metabolic Measurements: Body weight and food intake are monitored regularly. At the end of the study, fasting blood glucose and insulin levels are measured. An intraperitoneal glucose tolerance test (IPGTT) is often performed to assess glucose homeostasis.[13]

  • Biochemical and Tissue Analysis: At sacrifice, blood is collected to measure serum lipid profiles (triglycerides, total cholesterol, LDL, HDL). Tissues such as liver, skeletal muscle, and adipose depots are collected, weighed, and used for histopathological analysis (e.g., H&E staining of adipocytes) and molecular analysis (qPCR and Western blotting for markers of lipogenesis, fatty acid oxidation, and insulin signaling).[13][15]

Signaling Pathways and Experimental Workflow Diagrams

anti_adipogenesis_pathway I3G This compound AMPK AMPK I3G->AMPK Activates PPARg PPARγ I3G->PPARg Inhibits CEBPa C/EBPα I3G->CEBPa Inhibits AMPK->PPARg Inhibits AMPK->CEBPa Inhibits Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: Anti-Adipogenic Signaling of I3G.

glucose_uptake_pathway Isorhamnetin Isorhamnetin AMPK p-AMPK Isorhamnetin->AMPK Activates JAK2 JAK2 Isorhamnetin->JAK2 Activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes Translocation STAT STAT JAK2->STAT Phosphorylates STAT->GLUT4_vesicle Promotes Translocation GLUT4_membrane Membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: Glucose Uptake Signaling by Isorhamnetin.

experimental_workflow cluster_phase1 Induction Phase cluster_phase2 Treatment Phase cluster_phase3 Analysis Phase Induction Diet-Induced Obesity Model (C57BL/6 Mice on HFD) (8-12 weeks) Treatment Oral Administration: - Vehicle Control (HFD) - I3G / Extract (HFD) (e.g., 4-12 weeks) Induction->Treatment Analysis Metabolic Phenotyping: - Body Weight, Food Intake - Glucose Tolerance Test - Serum Lipid Profile - Tissue Analysis (Liver, Adipose) Treatment->Analysis

Caption: In Vivo Experimental Workflow for Obesity.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-target agent for the management of metabolic syndrome. Its ability to concurrently inhibit adipogenesis, improve insulin sensitivity and glucose uptake, and ameliorate dyslipidemia through the modulation of critical signaling pathways like AMPK and JAK/STAT makes it a compelling candidate for further investigation. The preclinical data summarized herein provide a strong rationale for its therapeutic utility.

For drug development professionals, future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of I3G and its active metabolites in humans.

  • Clinical Efficacy and Safety: Well-designed, randomized controlled trials are necessary to establish the efficacy and safety of I3G in patients with metabolic syndrome.

  • Formulation Development: Optimizing delivery systems to enhance the bioavailability and stability of I3G could improve its therapeutic index.

  • Synergistic Combinations: Investigating I3G in combination with existing therapies for diabetes or dyslipidemia could reveal synergistic effects and allow for lower, safer doses of conventional drugs.

References

The Neuroprotective Potential of Isorhamnetin-3-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of its core neuroprotective mechanisms, supported by quantitative data from key preclinical studies and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases and ischemic brain injury.

Core Neuroprotective Mechanisms

This compound and its aglycone, isorhamnetin, exert their neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells. These protective actions are mediated through the modulation of several key signaling pathways.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in various neurological disorders. This compound has been shown to counteract oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] Upon activation by isorhamnetin, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets such as HO-1, which in turn helps to neutralize ROS and protect cells from oxidative damage.[2][3]

Inhibition of Neuroinflammation

Neuroinflammation, mediated by activated microglia and astrocytes, plays a critical role in the pathogenesis of neurodegenerative diseases. Isorhamnetin and its glycosides have demonstrated potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[4] By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), thereby reducing the inflammatory cascade that leads to neuronal injury.[1][7][8]

Prevention of Apoptosis

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss observed in neurodegenerative conditions. Isorhamnetin has been shown to inhibit apoptosis in neuronal cells through the activation of pro-survival signaling pathways, such as the Akt/mTOR and Akt/SIRT1/Nrf2/HO-1 pathways.[9][10][11] The Akt pathway is a central regulator of cell survival, and its activation by isorhamnetin leads to the suppression of pro-apoptotic proteins and the enhancement of anti-apoptotic mechanisms.[10]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of isorhamnetin and its glycosides.

Table 1: In Vivo Neuroprotective Effects of Isorhamnetin in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterVehicle ControlIsorhamnetin Treatment% ChangeReference
Infarct VolumeHighReducedSignificant Reduction[1]
Neurological Deficit ScoreHighReducedImprovement[1]
Caspase-3 ActivityHighReducedReduction[1]
IL-1β Protein LevelsHighReducedReduction[1]
TNF-α Protein LevelsHighReducedReduction[1]

Table 2: In Vitro Neuroprotective Effects of Isorhamnetin in a 6-Hydroxydopamine (6-OHDA)-Induced SH-SY5Y Cell Model of Parkinson's Disease

Parameter6-OHDA ControlIsorhamnetin Treatment (Concentration)% ChangeReference
Cell ViabilityDecreasedIncreased (Dose-dependent)Significant Increase[10]
Apoptotic CellsIncreasedDecreased (Dose-dependent)Significant Reduction[10]
Reactive Oxygen Species (ROS)IncreasedDecreased (Dose-dependent)Significant Reduction[10]
Cleaved Caspase-3 LevelsIncreasedDecreased (50 µM)Reduction[10]
BAX LevelsIncreasedDecreased (50 µM)Reduction[10]

Table 3: In Vitro Neuroprotective Effects of Isorhamnetin in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)-Induced HT22 Hippocampal Neuron Injury Model

ParameterOGD/R ControlIsorhamnetin Treatment% ChangeReference
Cell ViabilityDecreasedIncreasedSignificant Increase[9][12]
LDH ReleaseIncreasedDecreasedSignificant Reduction[9][12]
Caspase-3 ActivityIncreasedDecreasedSignificant Reduction[9][12]
Apoptotic Cells (TUNEL)IncreasedDecreasedSignificant Reduction[9][12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental models cited.

G cluster_stress Oxidative Stress cluster_isorhamnetin cluster_nrf2 Nrf2/HO-1 Pathway ROS ROS isorhamnetin This compound Nrf2 Nrf2 isorhamnetin->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus & binds HO1 HO-1 ARE->HO1 upregulates Antioxidant Antioxidant Enzymes ARE->Antioxidant upregulates HO1->ROS neutralizes Antioxidant->ROS neutralizes

This compound activates the Nrf2/HO-1 pathway.

G cluster_stimulus Inflammatory Stimulus cluster_isorhamnetin cluster_nfkb NF-κB Pathway LPS LPS/TNF-α IKK IKK LPS->IKK activates isorhamnetin This compound isorhamnetin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines upregulates transcription

This compound inhibits the NF-κB pathway.

G cluster_isorhamnetin cluster_akt Akt/SIRT1/Nrf2/HO-1 Pathway isorhamnetin This compound Akt Akt isorhamnetin->Akt activates SIRT1 SIRT1 Akt->SIRT1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Nrf2 Nrf2 SIRT1->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates HO1->Apoptosis inhibits

This compound activates the Akt/SIRT1/Nrf2/HO-1 pathway.

G cluster_workflow Experimental Workflow: MCAO In Vivo Model Animal Rodent Model (e.g., Mice) MCAO Middle Cerebral Artery Occlusion (e.g., filament model) Animal->MCAO Treatment This compound Administration MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment Neurological & Histological Assessment Reperfusion->Assessment Biochemical Biochemical Analysis Reperfusion->Biochemical

Workflow for the in vivo MCAO model.

G cluster_workflow Experimental Workflow: In Vitro Neurotoxicity Models CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Toxin Induction of Neurotoxicity (e.g., 6-OHDA, OGD/R) Pretreatment->Toxin Incubation Incubation Toxin->Incubation Analysis Analysis of Neuroprotection (Cell viability, Apoptosis, Oxidative stress) Incubation->Analysis

Workflow for in vitro neuroprotection assays.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes a common method to induce focal cerebral ischemia, mimicking stroke, to evaluate the neuroprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament (e.g., 6-0) with a rounded tip

  • This compound solution

  • Vehicle control solution

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

  • Surgical Preparation: Place the mouse in a supine position. Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The depth of insertion is critical and should be predetermined based on the animal's weight.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-90 minutes).

  • Treatment Administration: Administer this compound or vehicle control (e.g., intraperitoneally or intravenously) at the onset of reperfusion.

  • Reperfusion: Gently withdraw the filament to allow reperfusion. Close the incision.

  • Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care.

  • Neurological Assessment: At a predetermined time point post-MCAO (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.

In Vitro Model: 6-Hydroxydopamine (6-OHDA)-Induced Injury in SH-SY5Y Cells

This protocol outlines a method to model Parkinson's disease-like neurotoxicity in a human neuroblastoma cell line to assess the protective effects of this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution

  • 6-Hydroxydopamine (6-OHDA) solution

  • Assay reagents for cell viability (e.g., MTT, CCK-8), apoptosis (e.g., Annexin V/PI staining, caspase-3 activity assay), and oxidative stress (e.g., DCFH-DA for ROS detection)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control group.

  • Induction of Neurotoxicity: Add 6-OHDA to the culture medium to a final concentration known to induce significant cell death (e.g., 100 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT or CCK-8 assay to quantify cell viability.

    • Apoptosis: Analyze the percentage of apoptotic cells using flow cytometry after Annexin V/PI staining or measure caspase-3 activity using a colorimetric or fluorometric assay.

    • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HT22 Cells

This protocol describes an in vitro model of ischemia-reperfusion injury in a hippocampal neuronal cell line to evaluate the neuroprotective effects of this compound.

Materials:

  • HT22 murine hippocampal neuronal cells

  • Complete culture medium

  • Glucose-free DMEM

  • This compound stock solution

  • Hypoxia chamber or incubator

  • Assay reagents for cell viability, LDH release, and apoptosis

Procedure:

  • Cell Culture: Maintain HT22 cells in complete medium under standard culture conditions.

  • Cell Seeding: Plate the cells in appropriate culture vessels and allow them to grow to a desired confluency.

  • Pre-treatment: Expose the cells to different concentrations of this compound for a specified duration before OGD.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the cells in a hypoxia chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4-6 hours).

  • Reoxygenation (R):

    • Remove the cells from the hypoxia chamber.

    • Replace the glucose-free medium with complete culture medium containing glucose.

    • Return the cells to a normoxic incubator for a specified reoxygenation period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using an MTT or CCK-8 assay.

    • Cell Death (LDH Release): Quantify the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

    • Apoptosis: Assess apoptosis by measuring caspase-3 activity or using TUNEL staining.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to modulate key signaling pathways involved in oxidative stress, neuroinflammation, and apoptosis makes it a compelling candidate for further investigation in the context of various neurological disorders. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to advance the study of this promising natural compound. Future research should focus on elucidating the detailed molecular interactions of this compound, optimizing its delivery to the central nervous system, and validating its efficacy in more advanced preclinical models.

References

Isorhamnetin-3-O-glucoside: A Technical Guide to its Hepatoprotective Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hepatoprotective activity of isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal plants. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Executive Summary

This compound has demonstrated significant potential as a hepatoprotective agent. In vivo studies have shown its efficacy in mitigating chemically-induced liver damage, primarily through the attenuation of liver enzyme activities. The protective effects are believed to be mediated by its antioxidant and anti-inflammatory properties, involving the modulation of key cellular signaling pathways such as Nrf2/HO-1 and NF-κB. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a detailed examination of the scientific evidence supporting the therapeutic potential of this compound in liver diseases.

Quantitative Data on Hepatoprotective Effects

The hepatoprotective efficacy of this compound has been quantified in preclinical models of liver injury. The following tables summarize the key findings from in vivo studies.

Table 1: Effect of this compound on Liver Enzyme Levels in Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice

Treatment GroupDosePlasma ALT (U/L)Plasma AST (U/L)
Control-25.1 ± 3.455.2 ± 6.1
CCl₄0.05 mL/kg4875.4 ± 632.14210.7 ± 544.8
This compound + CCl₄20 µg/mL/mouseSignificantly suppressed increaseSignificantly suppressed increase

Data adapted from a study on CCl₄-induced liver injury in mice. This compound was shown to significantly suppress the increase in plasma ALT and AST activities.[1][2]

Table 2: Effects of Isorhamnetin and its Glycosides on Oxidative Stress Markers

CompoundModelKey Findings
IsorhamnetinStreptozotocin-induced diabetic ratsReduced malondialdehyde (MDA) and nitrite production; Increased glutathione (GSH) level, superoxide dismutase (SOD), and catalase (CAT) activities.[3]
Isorhamnetin Glycosides (General)CCl₄-induced hepatic damageReduced hepatic level of malondialdehyde (MDA).[4]

Table 3: Effects of Isorhamnetin and its Glycosides on Inflammatory Cytokines

CompoundModelKey Findings
This compoundPhytohaemagglutinin-stimulated human peripheral blood mononuclear cellsMediated inhibition of TNF-α, IL-1β, and IL-6.[5][6]
IsorhamnetinReflux esophagitis in ratsDecreased mRNA levels of IL-6, TNF-α, and IL-1β.[7]
Isorhamnetin-3-O-galactosideCCl₄-induced hepatic damageReduced serum TNF-α levels.[4]

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the hepatoprotective activity of this compound.

Carbon Tetrachloride (CCl₄)-Induced Liver Injury Model in Mice

This in vivo model is widely used to screen for hepatoprotective agents.

  • Animals: Male ddY mice, 5 weeks old, are used.

  • Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., olive oil) only.

    • CCl₄ Group: Receives CCl₄ to induce liver injury.

    • This compound Group: Receives this compound orally, followed by CCl₄ administration.

    • Positive Control Group (optional): Receives a known hepatoprotective agent (e.g., silymarin) prior to CCl₄ administration.

  • Dosing Regimen:

    • This compound (e.g., 20 µg/mL in a 0.5% carboxyl methyl cellulose solution) is administered orally.

    • After 30 minutes, CCl₄ (e.g., 0.05 mL/kg) diluted in olive oil is injected intraperitoneally to induce liver damage.

  • Sample Collection: 22 hours after CCl₄ injection, blood is collected via cardiac puncture under anesthesia.

  • Biochemical Analysis: Plasma is separated by centrifugation, and the activities of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits.

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of this compound are attributed to its influence on several key signaling pathways.

Nrf2/HO-1 Signaling Pathway

Isorhamnetin and its glycosides are known to enhance the antioxidant defense system by activating the Nrf2/HO-1 pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1).

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isorhamnetin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Isorhamnetin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from CCl₄) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1_gene->Antioxidant_Enzymes Expression Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2/HO-1 signaling pathway activation by this compound.

NF-κB Signaling Pathway

Isorhamnetin glycosides have been shown to reduce inflammatory responses by inhibiting the NF-κB signaling pathway.[4][5][6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., from CCl₄) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Isorhamnetin This compound Isorhamnetin->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto Releases NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes Activates Transcription Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the hepatoprotective activity of this compound in a preclinical setting.

Experimental_Workflow cluster_preparation Preparation cluster_treatment In Vivo Treatment cluster_analysis Analysis cluster_conclusion Conclusion Animal_Model Animal Model Selection (e.g., ddY Mice) Grouping Animal Grouping (Control, Toxin, Treatment) Animal_Model->Grouping Compound_Prep This compound Preparation Dosing Oral Administration of This compound Compound_Prep->Dosing Toxin_Prep Hepatotoxin Preparation (e.g., CCl₄ in Olive Oil) Induction Induction of Liver Injury (e.g., IP injection of CCl₄) Toxin_Prep->Induction Grouping->Dosing Dosing->Induction Sample_Collection Blood and Liver Tissue Collection Induction->Sample_Collection Biochemical Biochemical Analysis (ALT, AST, etc.) Sample_Collection->Biochemical Histopathology Histopathological Examination of Liver Tissue Sample_Collection->Histopathology Molecular Molecular Analysis (Western Blot, qPCR) Sample_Collection->Molecular Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis Histopathology->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion on Hepatoprotective Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo hepatoprotective studies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for the development of new therapies for liver diseases. Its ability to reduce liver enzyme levels, coupled with its antioxidant and anti-inflammatory activities, underscores its therapeutic potential.

Future research should focus on:

  • Conducting more extensive in vivo studies to establish a dose-response relationship and to evaluate its efficacy in other models of liver injury (e.g., non-alcoholic fatty liver disease).

  • Elucidating the detailed molecular mechanisms, including the specific targets of this compound within the Nrf2 and NF-κB pathways.

  • Investigating the pharmacokinetics and bioavailability of this compound to optimize its delivery and therapeutic efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a novel hepatoprotective agent.

References

Methodological & Application

Application Notes & Protocols for HPLC-PDA Analysis of Isorhamnetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in a variety of medicinal plants and dietary sources, including Zygophyllum simplex, Nelumbo nucifera (lotus), and sea buckthorn.[1][2][3] It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1][4] High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a robust and widely used technique for the accurate quantification and quality control of this compound in plant extracts and pharmaceutical formulations.[2] This document provides detailed application notes and standardized protocols for the analysis of this compound using HPLC-PDA.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-PDA analysis of this compound, compiled from various studies to facilitate methodological comparison.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2
Stationary Phase (Column) Reverse-phase C18Core-shell C18
Mobile Phase Acidified water and Methanol or Acetonitrile[3]0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B)[5]
Flow Rate 0.8 mL/min0.3 mL/min[5]
Detection Wavelength 356 nm350 nm[5]
Column Temperature Not specified30 °C[5]

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult 1Result 2
Linearity Range 1.0–40.0 µg/mL[1][4]1.9–31.5 µg/mL[6][7]
Correlation Coefficient (r²) ≥ 0.9995[1][4]≥ 0.9996[6][7]
Limit of Detection (LOD) 0.139 µg/mL[1][4]1.33 µg/mL (for a similar compound)[7]
Limit of Quantification (LOQ) Not specified4.0 µg/mL (for a similar compound)[7]
Precision (RSD%) Not specified≤ 3.19%[6][7]
Accuracy (Recovery %) Not specified102.6–105.0%[6][7]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material.

Materials:

  • Dried and finely crushed plant material

  • Methanol

  • Deionized water

  • Formic acid

  • Syringe filters (0.2 µm, PVDF or equivalent)

  • Centrifuge

Procedure:

  • Weigh 1 gram of the ground plant sample into a 50 mL conical tube.

  • Add 10 mL of an extraction solvent consisting of methanol, water, and formic acid in a 50:45:5 (v/v/v) ratio.[5]

  • For enhanced extraction, sonicate the mixture in a shaking water bath at room temperature for a specified duration (e.g., 3 hours).

  • Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C to pellet the solid material.[5]

  • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.[5]

  • The filtered extract is now ready for HPLC-PDA analysis.

HPLC-PDA Analysis Protocol

This protocol outlines the steps for the chromatographic separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column is commonly used.[3]

  • Mobile Phase A: 0.5% formic acid in deionized water.[5]

  • Mobile Phase B: 0.5% formic acid in acetonitrile.[5]

  • Gradient Elution: A typical gradient profile starts with a low percentage of mobile phase B, which is gradually increased to elute compounds with increasing hydrophobicity. A representative gradient is as follows: 0 min, 5% B; 30 min, 90% B; 32 min, 90% B; 35 min, 5% B; 40 min, 5% B.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Monitor at 350 nm for the quantification of flavonols.[5]

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to establish a calibration curve.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solutions, followed by the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and interpolating from the calibration curve. The analysis time for this compound is typically short, often under 5 minutes.[1][4]

Visualizations

Experimental Workflow

G start Dried Plant Material extract Extraction (Methanol/Water/Formic Acid) start->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.2 µm) centrifuge->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection PDA Detection (350 nm) separation->detection quant Quantification detection->quant peak Peak Identification (Retention Time) detection->peak result Concentration Calculation peak->result curve Calibration Curve curve->result

Caption: Workflow for this compound Analysis.

Signaling Pathway (Illustrative Example)

The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the anti-inflammatory effects of this compound.

G cluster_pathway Anti-inflammatory Signaling I3G This compound NFkB NF-κB Pathway I3G->NFkB Inhibition InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothetical Anti-inflammatory Pathway of this compound.

References

Application Notes: Extraction of Isorhamnetin-3-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhamnetin-3-O-glucoside is a naturally occurring flavonol glycoside, a derivative of quercetin. It is found in a variety of plants and is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and anti-diabetic activities.[1][2] These therapeutic potentials make it a compound of high interest for researchers, scientists, and drug development professionals. This compound can be sourced from numerous dietary and medicinal plants such as sea buckthorn (Hippophae rhamnoides), prickly pear (Opuntia ficus-indica), and elderberry (Sambucus nigra).[2][3] This document provides detailed application notes and protocols for the efficient extraction of this compound from plant materials, focusing on modern and conventional techniques.

Extraction Techniques Overview

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The choice depends on the plant matrix, solvent properties, and available equipment.

  • Conventional Methods:

    • Maceration: A simple technique involving soaking the plant material in a solvent for an extended period. It is straightforward but can be time-consuming and may result in lower yields.

    • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. However, it requires longer extraction times and larger solvent volumes, and the prolonged exposure to heat can degrade thermolabile compounds.[4]

    • Reflux Extraction: This method involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction flask. It is more efficient than maceration but also involves heat, posing a risk to compound stability.[5]

  • Modern (Green) Techniques:

    • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to faster extraction and higher yields.[6][7] UAE is known for its reduced extraction time, lower solvent consumption, and operation at lower temperatures.[7]

    • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of target compounds.[4][8] It is a rapid and efficient method that significantly reduces extraction time and solvent usage compared to conventional techniques.[9]

    • Enzyme-Assisted Extraction (EAE): This method employs enzymes like pectinase or cellulase to break down the plant cell wall, facilitating the release of intracellular compounds. It can be used alone or in combination with other techniques, such as UAE, to improve extraction efficiency.[10][11]

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of sources and extraction efficiencies.

Table 1: Natural Plant Sources and Yield of this compound

Plant SpeciesPlant PartYield of this compoundReference
Opuntia ficus-indicaCladodes149.71 ± 10.13 mg/100 g DW[2]
Opuntia ficus-indicaPulps184.14 ± 14.91 mg/100 g DW[2]
Opuntia ficus-indicaPeels223.66 ± 14.44 mg/100 g DW[2]
Hippophae rhamnoidesBerries62.0–217.0 mg/100 g DW[2]
Almond (Prunus amygdalus)SkinComprises up to 75% of total polyphenols[12]
Nelumbo nuciferaStamen3.21 - 16.05 mg/g DW (for various flavonoids)[13]
Zygophyllum simplexWhole Plant0.05% w/w of dry extract[14]

DW: Dry Weight

Table 2: Comparison of Optimized Extraction Parameters for Flavonoids

MethodPlant MaterialOptimal ConditionsYield/EfficiencyReference
MAE Onion (Allium cepa)Solvent: 74.2% Methanol; Temp: 99.9 °C; pH: 2; Ratio: 0.2:18.2 g:mLOptimized for antioxidant activity[15]
MAE Ginkgo bilobaSolvent: 1.5 M [HO₃S(CH₂)₄mim]HSO₄; Power: 120 W; Time: 15 min; Ratio: 1:30 g/mLHigh recovery (100.29% for isorhamnetin)[4]
UAE Flos Sophorae ImmaturusSolvent: 70% Ethanol; Temp: 61 °C; Time: 30 min; Ratio: 15.30 mL/g0.4920% for isorhamnetin[6]
UEAE Sea Buckthorn PomaceEnzyme: 1500 U/g Pectinase; Solvent: 48% Ethanol; Power: 300 W; Temp: 50 °C; Time: 28 min; Ratio: 34:1 mL/g21.57 ± 0.45 mg/g (total flavonoids)[10]
Reflux Salicornia herbaceaSolvent: EthanolQualitative isolation[5]

MAE: Microwave-Assisted Extraction; UAE: Ultrasound-Assisted Extraction; UEAE: Ultrasound-Enzymatic-Assisted Extraction

Experimental Protocols

Protocol 1: General Solvent Extraction and Purification

This protocol outlines a general procedure for extracting and isolating this compound using conventional solvent extraction followed by column chromatography.

1. Materials and Equipment:

  • Dried and powdered plant material

  • Solvents: Ethanol (70-80%), n-hexane, ethyl acetate, n-butanol

  • Rotary evaporator

  • Chromatography column

  • Silica gel or Polyamide resin

  • Beakers, flasks, and filtration apparatus

  • HPLC system for analysis

2. Procedure:

  • Extraction: Macerate or reflux the powdered plant material with 70% ethanol at a 1:20 solid-to-liquid ratio for 2-4 hours at 60 °C.[5][16]

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate or n-butanol fractions.[5]

  • Concentration: Concentrate the target fraction (e.g., ethyl acetate) to dryness.

  • Purification: Dissolve the dried fraction in a minimal amount of methanol and apply it to a silica gel or polyamide column. Elute the column with a gradient solvent system (e.g., chloroform-methanol or ethanol-water) to separate the compounds.[5][16]

  • Isolation and Identification: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC. Combine the fractions containing the pure compound and evaporate the solvent. Confirm the structure using analytical techniques like NMR and Mass Spectrometry.

G General Extraction and Purification Workflow Plant Dried Plant Material Extract Solvent Extraction (e.g., 70% Ethanol) Plant->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude Fraction Liquid-Liquid Fractionation Crude->Fraction Purify Column Chromatography Fraction->Purify Pure Pure Isorhamnetin- 3-O-glucoside Purify->Pure Analyze Analysis (HPLC, NMR, MS) Pure->Analyze

General Extraction and Purification Workflow
Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for rapid and efficient extraction using ultrasonication.[6]

1. Materials and Equipment:

  • Dried and powdered plant material

  • Solvent (e.g., 70% Ethanol)

  • Ultrasonic bath or probe system

  • Temperature controller

  • Centrifuge

  • Filtration apparatus (0.45 µm filter)

  • HPLC system

2. Procedure:

  • Mixing: Weigh 1.0 g of the powdered plant material and place it in an extraction vessel. Add 15 mL of 70% ethanol (1:15 solid-to-liquid ratio).[6]

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 60 °C, ultrasonic power to 300 W, and sonicate for 30 minutes.[6][10]

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Analysis: The resulting extract is ready for direct quantification of this compound using a validated HPLC method.

G Ultrasound-Assisted Extraction (UAE) Process Start Plant Material + Solvent Ultrasound Ultrasonic Bath Start->Ultrasound Sonication Cavitation Acoustic Cavitation Ultrasound->Cavitation Generates Disruption Cell Wall Disruption Cavitation->Disruption Causes Release Compound Release Disruption->Release Leads to Extract Final Extract Release->Extract

Ultrasound-Assisted Extraction (UAE) Process
Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol utilizes microwave energy for a highly accelerated extraction process.[4][15]

1. Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 74% Methanol at pH 2)

  • Microwave extraction system with closed vessels

  • Centrifuge and filtration apparatus

  • HPLC system

2. Procedure:

  • Sample Preparation: Place 0.2 g of powdered plant material into a microwave extraction vessel. Add 18 mL of the extraction solvent.[15]

  • Microwave Irradiation: Securely close the vessel and place it in the microwave reactor. Set the extraction parameters: temperature at 100 °C, power at 120 W, and time for 15 minutes.[4][15]

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Separation: Centrifuge the extract to separate the solid residue from the supernatant.

  • Filtration and Analysis: Filter the supernatant through a 0.45 µm filter prior to HPLC analysis for quantification.

Protocol 4: Quantification by HPLC-PDA

This protocol describes a general method for quantifying this compound in the obtained extracts.[14]

1. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) Acetonitrile.

  • Gradient: Start with 10% B, increase to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector set at 360 nm.[15]

  • Injection Volume: 10 µL

2. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions (e.g., 1 to 40 µg/mL) to construct a calibration curve.[14]

  • Sample Injection: Inject the prepared standards and the filtered plant extracts into the HPLC system.

  • Quantification: Identify the peak for this compound in the sample chromatogram by comparing its retention time with the standard. Quantify the amount based on the peak area and the linear regression equation from the calibration curve.

Biological Activity Context: Anti-inflammatory Signaling

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]

G Anti-inflammatory Action of this compound cluster_cell Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage Cell Stimuli->Cell Activates Mediators Pro-inflammatory Mediators Cell->Mediators Upregulates production of Compound This compound Compound->Mediators Inhibits TNF TNF-α Mediators->TNF IL6 IL-6 Mediators->IL6 COX2 COX-2 Mediators->COX2

Anti-inflammatory Action of this compound

References

Application Note and Protocol: Isolation and Purification of Isorhamnetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in a variety of plants, including Opuntia ficus-indica (prickly pear), Hippophae rhamnoides (sea buckthorn), and Ginkgo biloba.[1][2][3] This natural compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] The efficient isolation and purification of this compound are crucial for its further investigation in preclinical and clinical studies, as well as for its potential development as a pharmaceutical agent.

This application note provides a detailed protocol for the isolation and purification of this compound from plant material, employing a combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques. The described methods are intended to yield a high-purity compound suitable for research and drug development purposes.

Data Presentation

The following tables summarize the quantitative data and parameters for the key steps in the isolation and purification process.

Table 1: Summary of Extraction and Column Chromatography Purification Parameters

ParameterValue/DescriptionReference
Extraction
Plant MaterialDried and powdered plant material (e.g., Gorse flower buds)[4]
Extraction Solvent70-80% Ethanol in water[4]
Solvent-to-Solid Ratio15:1 (v/w)[4]
Extraction MethodReflux extraction[4]
Extraction Duration2 x 1.5 hours[4]
Liquid-Liquid Partitioning
SolventsPetroleum ether, Ethyl acetate, n-Butanol[4]
Target Fractionn-Butanol[4]
Polyamide Column Chromatography
Stationary PhasePolyamide resin[4]
Elution SolventsStepwise gradient of Ethanol in water (e.g., 0%, 25%)[4]
Target Elution25% Ethanol fraction[4]
Expected Purity>80%[4]

Table 2: Preparative and Analytical HPLC Parameters

ParameterPreparative HPLCAnalytical HPLC
Column
Stationary PhaseC18, 10 µm, 250 x 20 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase
Solvent A0.1% Formic acid in Water0.1% Formic acid in Water
Solvent BAcetonitrileAcetonitrile
Gradient
0-5 min10% B10% B
5-35 min10-40% B10-40% B
35-40 min40-90% B40-90% B
40-45 min90% B90% B
45-50 min90-10% B90-10% B
Flow Rate 15 mL/min1 mL/min
Detection UV at 350 nmUV at 350 nm
Injection Volume 5 mL of concentrated fraction20 µL of dissolved sample

Experimental Protocols

1. Extraction of this compound

This protocol is based on a method for extracting flavonoid glycosides from plant material.[4]

1.1. Plant Material Preparation: Air-dry the plant material (e.g., Gorse flower buds) and grind it into a fine powder (approximately 40-60 mesh).

1.2. Solvent Extraction: 1.2.1. Place 1 kg of the powdered plant material in a round-bottom flask. 1.2.2. Add 15 L of 80% aqueous ethanol. 1.2.3. Heat the mixture to reflux and maintain for 1.5 hours with constant stirring. 1.2.4. Filter the mixture while hot through a Büchner funnel. 1.2.5. Return the plant residue to the flask and repeat the reflux extraction with another 15 L of 80% ethanol for 1.5 hours. 1.2.6. Combine the two filtrates.

1.3. Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

2. Purification by Liquid-Liquid Partitioning and Column Chromatography

This multi-step purification protocol aims to remove non-target compounds and enrich the extract with this compound.[4]

2.1. Liquid-Liquid Partitioning: 2.1.1. Dissolve the crude extract in hot water. 2.1.2. Transfer the aqueous solution to a separatory funnel. 2.1.3. Extract three times with an equal volume of petroleum ether to remove nonpolar compounds. Discard the petroleum ether layers. 2.1.4. Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate to remove moderately polar compounds. Discard the ethyl acetate layers. 2.1.5. Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol. 2.1.6. Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract.

2.2. Polyamide Column Chromatography: 2.2.1. Dissolve the n-butanol extract in a minimal amount of hot water. 2.2.2. Load the solution onto a polyamide column pre-equilibrated with deionized water. 2.2.3. Elute the column with a stepwise gradient of ethanol in water. Start with 100% water to remove highly polar impurities. 2.2.4. Increase the ethanol concentration to 25%. Collect the fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC. This compound is expected to elute in this fraction. 2.2.5. Combine the fractions containing the target compound and concentrate under reduced pressure.

3. Preparative High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity this compound, preparative HPLC is employed.

3.1. Sample Preparation: Dissolve the concentrated fraction from the polyamide column in the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

3.2. HPLC Separation: 3.2.1. Equilibrate the preparative C18 column with the initial mobile phase. 3.2.2. Inject the sample onto the column. 3.2.3. Run the gradient elution as detailed in Table 2. 3.2.4. Collect the fractions corresponding to the peak of this compound.

3.3. Post-Purification: 3.3.1. Combine the pure fractions. 3.3.2. Remove the acetonitrile by rotary evaporation. 3.3.3. Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

4. Purity Assessment by Analytical HPLC

The purity of the final product should be confirmed using analytical HPLC.

4.1. Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.

4.2. HPLC Analysis: 4.2.1. Equilibrate the analytical C18 column with the initial mobile phase. 4.2.2. Inject 20 µL of the sample solution. 4.2.3. Run the gradient elution as detailed in Table 2. 4.2.4. Determine the purity by calculating the peak area percentage of this compound relative to the total peak area at 350 nm.

Mandatory Visualization

G plant_material Dried Plant Material extraction Reflux Extraction (80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction column_chromatography Polyamide Column Chromatography n_butanol_fraction->column_chromatography partially_purified Partially Purified Fraction column_chromatography->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

G cluster_membrane Cell Membrane isorhamnetin This compound pi3k PI3K isorhamnetin->pi3k akt Akt isorhamnetin->akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k

References

Application Notes and Protocols for Isorhamnetin-3-O-glucoside In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro cell culture assays to evaluate the biological activities of isorhamnetin-3-O-glucoside. The protocols outlined below cover key assays for assessing cytotoxicity, apoptosis, and the modulation of critical signaling pathways.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, such as Opuntia ficus-indica and Ginkgo biloba.[1][2] It is a derivative of isorhamnetin, an O-methylated flavonol.[3] Emerging research indicates that isorhamnetin and its glycosides possess a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5][6] These biological activities are attributed to the modulation of multiple cellular signaling pathways, making this compound a compound of significant interest for drug development.[2]

This document provides detailed protocols for the in vitro evaluation of this compound, enabling researchers to investigate its therapeutic potential.

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported in vitro effects of isorhamnetin and its glycosides across various cell lines and assays.

Table 1: Cytotoxicity of Isorhamnetin and its Glycosides in Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50Citation
IsorhamnetinMCF7 (Breast Cancer)CCK-848~10 µM[7]
IsorhamnetinT47D (Breast Cancer)CCK-848~10 µM[7]
IsorhamnetinBT474 (Breast Cancer)CCK-848~10 µM[7]
IsorhamnetinBT-549 (Breast Cancer)CCK-848~10 µM[7]
IsorhamnetinMDA-MB-231 (Breast Cancer)CCK-848~10 µM[7]
IsorhamnetinMDA-MB-468 (Breast Cancer)CCK-848~10 µM[7]
IsorhamnetinMCF10A (Normal Breast Epithelial)CCK-84838 µM[7]
Isorhamnetin-3-O-glucosylrhamnosideHT-29 RFP (Colon Cancer)Viability Assay2453.72 µg/mL[8]
IsorhamnetinHT-29 (Colon Cancer)MTT24100 µM (significant decrease)[9]
IsorhamnetinHT-29 (Colon Cancer)MTT48150 µM (significant decrease)[9]

Table 2: Apoptotic Effects of Isorhamnetin and its Glycosides

CompoundCell LineAssayTreatmentResultCitation
Isorhamnetin-3-O-glucosyl-pentoside (IGP)HT-29 (Colon Cancer)Phosphatidylserine ExposureNot Specified48% of cells showed PS exposure[1]
Isorhamnetin-3-O-glucosyl-pentoside (IGP)HT-29 (Colon Cancer)Nuclear CondensationNot Specified54% of cells showed nuclear condensation[1]
IsorhamnetinPANC-1 (Pancreatic Cancer)Annexin V/PI Staining80 µM for 48hMild increase in apoptosis[10]

Table 3: Anti-inflammatory Effects of Isorhamnetin Glycosides

CompoundCell LineAssayTreatmentResultCitation
Isorhamnetin-glucosyl-rhamnoside (IGR)RAW 264.7 (Macrophage)Nitric Oxide (NO) Production125 ng/mL68.7 ± 5.0% suppression of NO production[11]
IsorhamnetinHT-29 (Colon Cancer)IL-8 Production80 µM for 24hSignificant decrease in IL-8[9]
IsorhamnetinHT-29 (Colon Cancer)IL-8 Production100 µM for 24hSignificant decrease in IL-8[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Selected cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA treatment to maintain membrane integrity.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt/mTOR)

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • This compound

  • Selected cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treat_cells->apoptosis_assay western_blot Western Blot (Signaling Pathways) treat_cells->western_blot data_analysis Analyze Results and Draw Conclusions mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for in vitro cell culture assays.

PI3K_Akt_mTOR_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Isorhamnetin This compound Isorhamnetin->PI3K Inhibits Akt Akt Isorhamnetin->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

References

Application Notes and Protocols: Isorhamnetin-3-O-Glucoside in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid found in various medicinal plants, such as Salicornia herbacea and ginkgo fruits. As a glycoside of isorhamnetin, it is investigated for its potential therapeutic applications in metabolic diseases. Research in animal models of diabetes mellitus suggests that isorhamnetin and its glycosides possess significant anti-diabetic, anti-inflammatory, and antioxidant properties. These compounds are believed to exert their effects by modulating key signaling pathways involved in glucose metabolism, insulin sensitivity, and cellular stress responses.

Upon oral administration, isorhamnetin glycosides can be metabolized by intestinal bacteria into their active aglycone form, isorhamnetin, which plays a crucial role as an antioxidant. This document provides a detailed overview of the application of this compound in preclinical diabetes research, summarizing key quantitative data and providing comprehensive experimental protocols based on published studies.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various studies using isorhamnetin and its glucosides in rodent models of diabetes.

Table 1: Effects on Glycemic Control and Insulin Resistance

Animal ModelCompoundDosage & DurationFasting Blood GlucoseSerum InsulinHOMA-IRGlucose Tolerance (IPGTT)Reference
HFD/STZ-induced diabetic miceIsorhamnetin10 mg/kg/day (oral), 10 daysSignificantly reduced (p < 0.001)Significantly reduced (p < 0.001)Significantly decreasedSignificantly improved (p < 0.001)
STZ-induced diabetic ratsIsorhamnetin-3-O-β-D-glucoside25 mg/kg (oral), single doseSignificant inhibitionNot ReportedNot ReportedNot Reported
STZ-induced diabetic ratsIsorhamnetin diglucoside10 & 20 mg/kg/day (oral), 10 daysSignificantly reducedNot ReportedNot ReportedNot Reported
db/db miceThis compound50 mg/kg/day (oral), 20 daysNot ReportedNot ReportedNot ReportedNot Reported
T2DM Mice (HFD/STZ)IsorhamnetinNot specified, 6 weeksSignificantly decreased (p < 0.05)Not ReportedNot ReportedNot Reported

HFD: High-Fat Diet; STZ: Streptozotocin; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; IPGTT: Intraperitoneal Glucose Tolerance Test.

Table 2: Effects on Lipid Profile, Oxidative Stress, and Inflammation

Animal ModelCompoundDosage & DurationLipid Profile (TG, Cholesterol, LDL)Oxidative Stress Markers (MDA, GSH)Inflammatory Markers (IL-6)Reference
HFD/STZ-induced diabetic miceIsorhamnetin10 mg/kg/day (oral), 10 daysTG, Cholesterol, LDL significantly reduced (p < 0.001)MDA reduced (p < 0.001), GSH increased (p < 0.001)IL-6 reduced (p < 0.001)
STZ-induced diabetic ratsIsorhamnetin diglucoside10 & 20 mg/kg/day (oral), 10 daysNot ReportedTBARS levels in serum, liver, and kidney significantly declinedNot Reported
db/db miceThis compound50 mg/kg/day (oral), 20 daysLDL decreased, Total Cholesterol slightly reducedNot ReportedNot Reported
T2DM Mice (HFD/STZ)IsorhamnetinNot specified, 6 weeksBlood lipids significantly decreased (p < 0.05)Not ReportedInflammatory factors significantly decreased (p < 0.05)

TG: Triglycerides; LDL: Low-Density Lipoprotein; MDA: Malondialdehyde; GSH: Glutathione; TBARS: Thiobarbituric acid reactive substances.

Signaling Pathways and Mechanisms of Action

This compound and its metabolite, isorhamnetin, exert their anti-diabetic effects by modulating several key signaling pathways. In pancreatic β-cells, this compound has been shown to stimulate insulin secretion by enhancing the phosphorylation of ERK, PI3K, and Akt, which in turn activates PDX-1, a critical transcription factor for β-cell function and survival. In peripheral tissues like skeletal muscle, isorhamnetin activates AMPK, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake. Furthermore, it mitigates inflammation by downregulating the NF-κB pathway and reduces oxidative stress, thereby protecting against diabetic complications.

Isorhamnetin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus IR Insulin Receptor PI3K PI3K IR->PI3K Activates AMPK AMPK GLUT4_mem GLUT4 Isorhamnetin Isorhamnetin I3G This compound I3G->Isorhamnetin Metabolism Isorhamnetin->PI3K Activates Isorhamnetin->AMPK Activates NFkB NF-κB Isorhamnetin->NFkB Inhibits ROS Oxidative Stress (ROS) Isorhamnetin->ROS Inhibits Akt Akt PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation PDX1 PDX-1 Akt->PDX1 Activates AMPK->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Translocates to Inflam_Genes Inflammatory Genes NFkB->Inflam_Genes Activates

Isorhamnetin's key anti-diabetic signaling pathways.

Experimental Protocols

The following protocols are generalized from multiple studies investigating isorhamnetin and its glucosides in diabetic animal models.

Induction of Type 2 Diabetes (T2D) in Rodents (HFD/STZ Model)

This is a common model that mimics the pathophysiology of human T2D, involving insulin resistance followed by β-cell dysfunction.

  • Animals: Male C57BL/6J mice or Sprague-Dawley/Wistar rats are commonly used.

  • Insulin Resistance Induction:

    • Acclimatize animals for at least one week.

    • Feed the animals a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a normal chow diet.

  • β-Cell Dysfunction Induction:

    • After the HFD period, administer a low dose of streptozotocin (STZ), freshly prepared in a citrate buffer (pH 4.5).

    • For mice, a common protocol is two consecutive intraperitoneal (i.p.) injections of STZ at 40 mg/kg.

    • For rats, a single i.p. injection of 35-40 mg/kg STZ is often used.

    • Confirm the diabetic state 7-10 days after STZ injection by measuring fasting blood glucose. Animals with fasting glucose levels ≥11.1 mmol/L (200 mg/dL) are typically considered diabetic and included in the study.

Preparation and Administration of this compound
  • Preparation: The compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO and Tween 80, further diluted with saline. Ensure the final concentration of organic solvents is minimal and non-toxic.

  • Administration:

    • Route: Oral gavage (p.o.) is the most common route to simulate human consumption and account for metabolism by gut microbiota.

    • Dosage: Effective doses in rodent models range from 10 mg/kg to 50 mg/kg body weight.

    • Frequency: Administer daily for a period ranging from 10 days to 12 weeks.

Experimental_Workflow start Start: Acclimatize Animals (1 week) hfd Induce Insulin Resistance: High-Fat Diet (8-12 weeks) start->hfd stz Induce β-cell Dysfunction: Low-dose STZ injection hfd->stz confirm Confirm Diabetes: Measure Fasting Blood Glucose stz->confirm group Group Allocation: - Normal Control - Diabetic Control (Vehicle) - Treatment Group (I3G) - Positive Control (e.g., Metformin) confirm->group treat Treatment Period: Daily Oral Gavage (10 days - 12 weeks) group->treat monitor Monitoring: Body Weight, Food/Water Intake treat->monitor ipgtt Functional Test: Intraperitoneal Glucose Tolerance Test (IPGTT) treat->ipgtt sacrifice Endpoint: Sacrifice & Sample Collection (Blood, Tissues) ipgtt->sacrifice analysis Data Analysis: - Biochemical Assays - Histology - Western Blot / PCR sacrifice->analysis end End analysis->end

A typical experimental workflow for evaluating I3G in diabetic mice.
Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT assesses the ability of the animal to clear a glucose load from the blood.

  • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer a glucose solution (0.5 to 2 g/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot the glucose concentration over time and calculate the area under the curve (AUC) for quantitative comparison.

Biochemical and Molecular Analyses
  • Blood/Serum Analysis: At the end of the study, collect blood via cardiac puncture. Centrifuge to separate serum or plasma. Use commercial ELISA or colorimetric kits to measure:

    • Glucose and Insulin (for HOMA-IR calculation)

    • Lipids: Triglycerides, Total Cholesterol, LDL-C

    • Inflammatory cytokines (e.g., IL-6)

    • Markers of oxidative stress (e.g., MDA, GSH, GSSG)

  • Western Blot Analysis:

    • Isolate tissues of interest, such as skeletal muscle, liver, or adipose tissue.

    • Homogenize the tissue and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., p-AMPK, GLUT4, p-Akt) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a corresponding secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.

    • Quantify band density using imaging software.

Application Notes for Researchers

  • Metabolism: Remember that this compound is a prodrug. Its oral bioavailability and efficacy are dependent on its conversion to the aglycone isorhamnetin by gut microbiota. Therefore, the oral route of administration is most relevant for preclinical studies.

  • Animal Model Selection: The HFD/STZ model is robust for T2D research. For studies focused on severe hyperglycemia and β-cell destruction (Type 1 Diabetes), a high-dose STZ model (e.g.,

Application Notes & Protocols: Elucidation of Isorhamnetin-3-O-glucoside Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in various medicinal plants and foodstuffs, including Opuntia ficus-indica and Hippophae rhamnoides.[1] As a member of the flavonol subclass, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of interest in pharmaceutical and nutraceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products.[2][3] This document provides a detailed guide to the application of one- and two-dimensional NMR techniques for the structural confirmation of this compound.

Data Presentation: NMR Spectral Data

The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments such as COSY, HSQC, and HMBC. The data presented below is a compilation from published literature, typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for the Isorhamnetin Aglycone Moiety

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)Key HMBC Correlations
2157.9-H-2', H-6', H-1''
3135.1-H-1''
4179.5-H-5, H-2', H-6'
5162.8-H-6, H-8
699.96.21, d (2.0)H-8, C-5, C-7, C-10
7165.9-H-6, H-8
894.86.41, d (2.0)H-6, C-7, C-9, C-10
9158.3-H-8, H-2', H-6'
10105.7-H-6, H-8, H-1''
1'123.0-H-2', H-6', H-5'
2'113.97.68, d (2.0)C-2, C-4', C-6'
3'148.2-H-2', H-5', 3'-OCH₃
4'150.1-H-2', H-5', H-6'
5'116.26.90, d (8.5)C-1', C-3', C-4'
6'124.57.57, dd (8.5, 2.0)C-2, C-2', C-4'
3'-OCH₃56.53.85, sC-3'

Table 2: ¹H and ¹³C NMR Data for the Glucose Moiety

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)Key COSY CorrelationsKey HMBC Correlations
1''104.55.35, d (7.5)H-2''C-3
2''75.83.45, mH-1'', H-3''C-1'', C-3''
3''78.23.40, mH-2'', H-4''C-2'', C-4'', C-5''
4''71.33.25, mH-3'', H-5''C-3'', C-5'', C-6''
5''77.93.50, mH-4'', H-6''a, H-6''bC-1'', C-4'', C-6''
6''62.53.70, m (a); 3.55, m (b)H-5''C-4'', C-5''

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized based on the specific spectrometer and sample concentration.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulate matter.

2.2. NMR Data Acquisition

NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, or more, as ¹³C has low natural abundance.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 4-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • F2 (¹H) Spectral Width: 12-16 ppm.

    • F1 (¹³C) Spectral Width: 160-180 ppm.

    • Number of Increments: 128-256 in the F1 dimension.

    • Number of Scans: 8-16 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • F2 (¹H) Spectral Width: 12-16 ppm.

    • F1 (¹³C) Spectral Width: 200-240 ppm.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 16-32 per increment.

    • Long-Range Coupling Delay: Optimized for J = 8-10 Hz.

2.3. Data Processing

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Calibrate the chemical shifts using the residual solvent signal as an internal standard (e.g., CD₃OD: δH 3.31, δC 49.0; DMSO-d₆: δH 2.50, δC 39.5).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Correlate proton and carbon signals using the HSQC and HMBC spectra to build the carbon skeleton and establish long-range connectivities.

Visualization of Structure and Experimental Workflow

3.1. Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights key long-range correlations observed in the HMBC spectrum, which are crucial for confirming the glycosylation site.

G cluster_isorhamnetin Isorhamnetin Aglycone cluster_glucose Glucose Moiety C2 C-2 C3 C-3 C2->C3 C1p C-1' C2->C1p C4 C-4 C3->C4 C10 C-10 C4->C10 C5 C-5 C6 C-6 C5->C6 C7 C-7 C6->C7 C8 C-8 C7->C8 C9 C-9 C8->C9 O1 O C9->O1 C10->C5 C10->C9 O1->C2 C2p C-2' C1p->C2p C3p C-3' C2p->C3p C4p C-4' C3p->C4p OCH3 OCH₃ C3p->OCH3 C5p C-5' C4p->C5p C6p C-6' C5p->C6p C6p->C1p C1pp C-1'' C2pp C-2'' C1pp->C2pp H1pp H-1'' C3pp C-3'' C2pp->C3pp C4pp C-4'' C3pp->C4pp C5pp C-5'' C4pp->C5pp C6pp C-6'' C5pp->C6pp O_glc O C5pp->O_glc O_glc->C1pp H1pp->C3 HMBC

Caption: Key HMBC correlation confirming the 3-O-glycosidic linkage.

3.2. Experimental Workflow for Structure Elucidation

The logical flow of experiments for elucidating the structure of this compound is depicted below.

G A Sample Isolation & Purification B ¹H NMR (Proton Environment) A->B C ¹³C NMR (Carbon Skeleton) A->C D COSY (¹H-¹H Connectivity) B->D E HSQC (¹H-¹³C Direct Correlation) B->E F HMBC (¹H-¹³C Long-Range Correlation) B->F C->E C->F G Structure Elucidation D->G E->F E->G F->G

Caption: Workflow for NMR-based structure elucidation.

3.3. Relationship Between 2D NMR Experiments

This diagram illustrates how different 2D NMR experiments provide complementary information for piecing together the molecular structure.

G cluster_protons Proton Network cluster_carbons Carbon Skeleton Hn Hn Hn1 Hn+1 Hn->Hn1 COSY Cn Cn Hn->Cn HSQC (1J) Cn1 Cn+1 Hn->Cn1 HMBC (2-3J) Cn2 Cn+2 Hn->Cn2 HMBC (2-3J)

Caption: Interplay of key 2D NMR experiments.

References

Application Notes and Protocols for Flavonoid Separation using High-Speed Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers significant advantages for the separation and purification of flavonoids from complex natural product extracts.[1] Unlike traditional column chromatography, HSCCC eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of target compounds and ensuring high recovery rates.[1][2] This makes it an ideal method for isolating a wide range of flavonoids, from glycosides to aglycones, with high purity.[3][4]

Principle of HSCCC

HSCCC operates on the principle of partitioning solutes between two immiscible liquid phases. One phase is held stationary within a coil column by a centrifugal force, while the other mobile phase is pumped through it. The continuous mixing and settling of the two phases allows for efficient separation of compounds based on their differential partition coefficients (K). The selection of an appropriate two-phase solvent system is therefore the most critical step in developing a successful HSCCC separation method.[2][5]

Key Advantages of HSCCC for Flavonoid Separation:

  • High Sample Recovery: The absence of a solid support minimizes sample loss due to irreversible adsorption.[2]

  • Versatility: Capable of separating a wide range of flavonoids with varying polarities.[3]

  • Scalability: Can be used for both analytical and preparative-scale separations.

  • High Purity: Can yield flavonoids with purities exceeding 90-98% in a single step.[5][6]

  • Reduced Solvent Consumption: Compared to some traditional methods, it can be more economical in terms of solvent usage.[7]

Experimental Workflow for Flavonoid Separation by HSCCC

The general workflow for separating flavonoids using HSCCC involves several key stages, from crude sample preparation to the final purity analysis of the isolated compounds.

HSCCC Workflow for Flavonoid Separation cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis and Purification Crude Extract Preparation Crude Extract Preparation Solvent System Selection Solvent System Selection Crude Extract Preparation->Solvent System Selection Input for K value determination Equilibration Equilibration Solvent System Selection->Equilibration Sample Injection Sample Injection Equilibration->Sample Injection Elution Elution Sample Injection->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Purity Analysis (HPLC) Purity Analysis (HPLC) Fraction Collection->Purity Analysis (HPLC) Structure Elucidation Structure Elucidation Purity Analysis (HPLC)->Structure Elucidation

Caption: A generalized workflow for the separation of flavonoids using HSCCC.

Application Data: Separation of Key Flavonoids

The following tables summarize quantitative data from various studies on the successful separation of flavonoids using HSCCC.

Table 1: HSCCC Separation of Rutin
Plant SourceSolvent System (v/v/v)Flow Rate (mL/min)Rotational Speed (rpm)Purity (%)Reference
Mulberry LeavesEthyl acetate:n-butanol:water (4:1:5)5Not Specified93.8[6]
Salvia miltiorrhizatert-butyl methyl ether:n-butanol:acetonitrile:water (3:1:1:20)Not Specified80097.3[5]
Table 2: HSCCC Separation of Quercetin and Kaempferol
Plant SourceTarget Flavonoid(s)Solvent System (v/v/v/v)Flow Rate (mL/min)Rotational Speed (rpm)Purity (%)Reference
Centella asiaticaQuercetin & Kaempferoln-hexane:ethyl acetate:methanol:water (0.8:0.9:1.2:1)Not SpecifiedNot Specified>99.1[8]
Platycladus orientalisQuercetin & Kaempferolchloroform:methanol:water (4:3:2)Not SpecifiedNot SpecifiedNot Specified[4]
Table 3: HSCCC Separation of Other Flavonoids
Plant SourceTarget Flavonoid(s)Solvent System (v/v/v/v)Flow Rate (mL/min)Rotational Speed (rpm)Purity (%)Reference
Black Currant LeavesKaempferol 3-O-galactoside, Kaempferol 3-O-glucosiden-hexane:ethyl acetate:methanol:water (1:10:1:10)1.580097.1 - 98.5[2]
Crataegus pinnatifida(–)-epicatechin, quercetin-3-O-(2,6-di-α-l-rhamnopyranosyl)-β-d-galactopyranoside, etc.chloroform:methanol:water:n-butanol (4:3:2:1.5)5.0850>98[9][10]
Camellia oleiferaKaempferol glycosidesethyl acetate:n-butanol:water (1:4:4) with 3% acetic acid1.5850>90.0[11][12]

Detailed Experimental Protocols

Protocol 1: General Method for Flavonoid Separation by HSCCC

This protocol provides a generalized procedure that can be adapted for the separation of various flavonoids.

1. Crude Sample Preparation:

  • Extract the dried plant material (e.g., leaves, flowers) with a suitable solvent such as methanol or ethanol.[2]

  • Concentrate the extract under reduced pressure to obtain a crude residue.

  • For targeted separation, the crude extract can be further fractionated using liquid-liquid partitioning (e.g., with petroleum ether and ethyl acetate) to enrich the flavonoid content.[2]

2. Selection of the Two-Phase Solvent System:

  • The choice of solvent system is crucial for a successful separation.[5] A common starting point for free flavonoids is a hexane-ethyl acetate-methanol-water (HEMWat) system.[3][13] For flavonoid glycosides, an ethyl acetate-n-butanol-water system is often a good starting point.[3][13]

  • Prepare a series of solvent systems with different volume ratios of the selected solvents.

  • Determine the partition coefficient (K) of the target flavonoid(s) in each solvent system. This is done by dissolving a small amount of the crude extract in a known volume of the pre-equilibrated two-phase system, shaking vigorously, and then analyzing the concentration of the target compound in both the upper and lower phases by HPLC.[2][14]

  • An ideal K value is typically between 0.5 and 2.5 for good separation.[2] A short settling time (<30 seconds) for the two phases is also desirable.[2]

3. HSCCC Instrument Setup and Operation:

  • Filling the Column: Fill the entire multilayer coil column with the stationary phase (typically the upper phase for normal phase mode).

  • Rotation: Set the apparatus to the desired revolution speed (e.g., 800-850 rpm).[2][10]

  • Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-5.0 mL/min).[2][10] Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established.

  • Sample Injection: Dissolve a known amount of the crude extract (e.g., 100-500 mg) in a small volume of a mixture of the upper and lower phases.[2][15] Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector at a suitable wavelength for flavonoids (e.g., 254 nm or 257 nm).[2][6] Collect fractions at regular intervals or based on the detected peaks.

4. Analysis of Fractions:

  • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated flavonoids.

  • Combine the fractions containing the pure compound and evaporate the solvent to obtain the purified flavonoid.

  • Further structural elucidation can be performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]

Logical Relationship of HSCCC Parameter Optimization

The successful separation of flavonoids by HSCCC depends on the careful optimization of several interconnected parameters. The following diagram illustrates the logical relationships in this optimization process.

HSCCC Parameter Optimization Logic Target Flavonoid Polarity Target Flavonoid Polarity Solvent System Selection Solvent System Selection Target Flavonoid Polarity->Solvent System Selection Partition Coefficient (K) Partition Coefficient (K) Solvent System Selection->Partition Coefficient (K) Peak Resolution Peak Resolution Partition Coefficient (K)->Peak Resolution Stationary Phase Retention Stationary Phase Retention Stationary Phase Retention->Peak Resolution Flow Rate Flow Rate Flow Rate->Stationary Phase Retention Separation Time Separation Time Flow Rate->Separation Time Rotation Speed Rotation Speed Rotation Speed->Stationary Phase Retention Final Purity Final Purity Peak Resolution->Final Purity Efficiency Efficiency Separation Time->Efficiency

Caption: Interdependencies of key parameters in HSCCC method development.

Conclusion

High-Speed Countercurrent Chromatography is a powerful and efficient technique for the preparative isolation of high-purity flavonoids from natural sources.[1] By carefully selecting the solvent system and optimizing the operational parameters, researchers can effectively separate a wide variety of flavonoid compounds. The detailed protocols and application data provided here serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, enabling them to leverage the full potential of HSCCC for their research endeavors.

References

Application Notes & Protocols for Developing a Stable Formulation of Isorhamnetin-3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in various medicinal and dietary plants, including Hippophae rhamnoides and Ginkgo biloba.[1][2] This compound has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. A critical challenge in the development of this compound for therapeutic or supplemental use is its inherent instability and poor solubility, which can limit its bioavailability and shelf-life.

These application notes provide a comprehensive guide to developing a stable formulation for this compound. This document outlines detailed protocols for stability testing, formulation development using encapsulation technologies, and analytical methods for quantification. The information presented is intended to equip researchers and formulation scientists with the necessary tools to design and evaluate stable and effective delivery systems for this promising bioactive compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.

PropertyValueReference
Molecular Formula C₂₂H₂₂O₁₂[3]
Molecular Weight 478.41 g/mol [3]
Appearance Yellowish powderN/A
Solubility Soluble in methanol and DMSO. Poorly soluble in water.N/A
Storage Conditions Store at -20°C for long-term stability.[4][4]

Stability Profile and Forced Degradation Studies

To develop a stable formulation, it is crucial to understand the degradation pathways of this compound under various stress conditions. Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

General Protocol for Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Equipment:

  • HPLC-UV or UPLC-MS/MS system

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Keep the solid powder of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid powder of this compound to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days.

    • Dissolve the stressed sample in methanol to a final concentration of 100 µg/mL.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated HPLC-UV or UPLC-MS/MS method to determine the percentage of degradation.

Expected Stability Data (Illustrative)

The following table provides an illustrative summary of potential stability data for this compound based on typical flavonoid behavior. Actual results should be determined experimentally.

Stress ConditionIncubation TimeTemperatureDegradation (%)
0.1 M HCl24 h60°C15-25
0.1 M NaOH24 h60°C30-50
3% H₂O₂24 hRoom Temp20-35
Thermal (Solid)48 h80°C10-20
Photolytic (Solid)7 daysRoom Temp25-40

Formulation Strategies to Enhance Stability

Encapsulation technologies are promising strategies to protect this compound from degradation and improve its solubility.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their solubility and stability.[1][8][9]

Objective: To prepare and characterize an inclusion complex of this compound with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Freeze-dryer

  • Analytical balance

  • Filtration apparatus

Protocol:

  • Preparation of Solutions:

    • Dissolve a specific molar ratio of this compound and β-cyclodextrin (e.g., 1:1, 1:2) in a mixture of ethanol and water (e.g., 1:4 v/v).

  • Complexation:

    • Stir the mixture at a constant temperature (e.g., 40-50°C) for 24-48 hours.

  • Isolation:

    • Cool the solution to room temperature and then store it at 4°C for 24 hours to facilitate precipitation.

    • Filter the precipitate and wash it with a small amount of cold ethanol.

  • Drying:

    • Freeze-dry the precipitate to obtain the inclusion complex as a powder.

  • Characterization:

    • Characterize the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the complex.[10][11]

    • Determine the encapsulation efficiency by quantifying the amount of this compound in the complex using a validated HPLC method.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and enhancing their delivery.[8][12][13]

Objective: To encapsulate this compound in liposomes to improve its stability and solubility.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC) or other suitable lipids

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate buffered saline (PBS)

Equipment:

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Protocol:

  • Lipid Film Hydration Method:

    • Dissolve SPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with PBS buffer by rotating the flask at a temperature above the lipid phase transition temperature.

  • Vesicle Size Reduction:

    • Sonicate the resulting liposomal suspension using a probe or bath sonicator to reduce the size of the vesicles.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS.

    • Calculate the encapsulation efficiency by quantifying the amount of encapsulated this compound using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).

Analytical Methods for Quantification

Accurate and reliable analytical methods are essential for the quantification of this compound in stability samples and formulation matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To develop a validated HPLC-UV method for the quantification of this compound.[14][15]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 10-40% A; 20-25 min, 40-10% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 350 nm

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

For higher sensitivity and selectivity, especially for analysis in complex matrices, a UPLC-MS/MS method is recommended.[17][18]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)

Chromatographic and MS/MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Negative ESI

  • MRM Transitions: The specific precursor and product ion transitions for this compound should be determined by direct infusion. A likely transition would be m/z 477 -> 315.[3]

Signaling Pathways and Experimental Workflows

This compound has been reported to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[4] Understanding these interactions is crucial for elucidating its mechanism of action.

Signaling Pathway Diagrams

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Activates/Inhibits Cell_Survival Cell Survival, Proliferation, and Growth Downstream_Effectors->Cell_Survival Isorhamnetin This compound Isorhamnetin->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and this compound Interaction.

MAPK_ERK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mitogen Mitogen Receptor Receptor Tyrosine Kinase Mitogen->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Gene_Expression Gene Expression leading to Cell Proliferation, Differentiation Transcription_Factors->Gene_Expression Isorhamnetin This compound Isorhamnetin->ERK Inhibits Phosphorylation

Caption: MAPK/ERK Signaling Pathway and this compound Interaction.

Experimental Workflow Diagram

Formulation_Workflow cluster_Formulation Formulation Development cluster_Stability Stability Assessment cluster_Analysis Analytical Evaluation Start This compound (API) Encapsulation Encapsulation (Cyclodextrin or Liposome) Start->Encapsulation Characterization Physicochemical Characterization (Size, EE%) Encapsulation->Characterization Forced_Degradation Forced Degradation (pH, Temp, Light) Characterization->Forced_Degradation Stability_Testing Long-Term Stability (ICH Guidelines) Characterization->Stability_Testing Quantification Quantification (HPLC/UPLC-MS) Forced_Degradation->Quantification Stability_Testing->Quantification End Stable Formulation Quantification->End

Caption: Experimental Workflow for Stable Formulation Development.

Conclusion

The development of a stable formulation is paramount to harnessing the full therapeutic potential of this compound. This document provides a foundational framework for researchers and formulation scientists, encompassing critical aspects from physicochemical characterization and stability assessment to advanced formulation strategies and analytical methodologies. By systematically applying the protocols and understanding the principles outlined herein, it is possible to develop a stable, effective, and commercially viable formulation of this compound. Further optimization and in-depth characterization will be essential to meet regulatory requirements and ensure product quality.

References

Application of Isorhamnetin-3-O-Glucoside in Functional Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants like Opuntia ficus-indica (prickly pear), Hippophae rhamnoides (sea buckthorn), and Ginkgo biloba, is emerging as a potent bioactive compound for functional food applications.[1][2][3] As a glycoside of isorhamnetin, it exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers interested in harnessing the potential of this compound in the development of functional foods and nutraceuticals. Isorhamnetin glycosides, in general, have shown promising bioaccessibility and plasma concentrations, making them excellent candidates for such applications.[1][3][5]

Biological Activities and Mechanisms of Action

This compound and its related glycosides exert their health benefits through various mechanisms, primarily linked to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Isorhamnetin glycosides are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in many chronic diseases.[2] Their antioxidant capacity has been demonstrated in various in vitro assays.[2][6]

Anti-inflammatory Effects

This compound and other isorhamnetin glycosides have demonstrated significant anti-inflammatory activity.[6][7] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.[6][7] The anti-inflammatory effects are mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] For instance, isorhamnetin has been shown to alleviate acute lung injury by inhibiting Cox-2 expression and can ameliorate acute kidney injury by inhibiting the activation of the NF-κB signaling pathway.[4]

Anti-Diabetic Properties

Several studies have highlighted the anti-diabetic potential of isorhamnetin and its glycosides.[4] this compound has been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, which can help in managing postprandial hyperglycemia.[6] It also promotes glucose-stimulated insulin secretion in pancreatic β-cells.[8] The underlying mechanisms involve the modulation of signaling pathways such as the PI3K/Akt pathway, which are crucial for insulin signaling and glucose uptake.[4][8]

Hepatoprotective Effects

The hepatoprotective properties of isorhamnetin glycosides are closely associated with their antioxidant and anti-inflammatory activities.[6] They can protect the liver from damage induced by toxins by reducing oxidative stress and inflammation.[6]

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of this compound and related compounds from various studies.

Table 1: Anti-Diabetic Activity of this compound and Related Compounds

CompoundAssayTargetIC50 ValueReference
This compoundα-Amylase Inhibitionα-Amylase0.16 ± 0.06 µM[6]
This compoundα-Glucosidase Inhibitionα-Glucosidase0.09 ± 0.01 µM[6]
Quercetin-3-O-glucosideα-Glucosidase Inhibitionα-Glucosidase> 250 µM[8]
Quercetinα-Glucosidase Inhibitionα-Glucosidase29.47 ± 3.36 μM[8]
Narcissin (Isorhamnetin-3-O-rutinoside)α-Amylase Inhibitionα-Amylase0.129 mM[6]

Table 2: Anti-inflammatory Activity of Isorhamnetin Glycosides

CompoundModel SystemEffectConcentrationReference
This compoundPhytohaemagglutinin-stimulated human PBMCsInhibition of NF-κB and inflammatory mediators (TNF-α, IL-1β, IL-6)100 μM[6]
Isorhamnetin-3-O-galactosideHuman endothelial cellsInhibition of HMGB1 release5 μM[6]
Isorhamnetin-3-O-glucuronideLPS-induced RAW264.7 macrophage cellsSuppression of JNK and p38 signaling pathwaysNot specified[6]
Isorhamnetin diglycoside (IGR)Croton oil-induced rat ear edema77.4 ± 5.7% inhibition of edemaNot specified[7]
This compound & Isorhamnetin-3,4′-diglucosideTNF-α-stimulated human osteosarcoma MG-63 cellsInhibition of IL-6 production100 μg/mL[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the bioactivity of this compound for functional food applications.

Protocol 1: DPPH Radical Scavenging Activity Assay (Antioxidant)

This protocol is a standard method for evaluating the antioxidant capacity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the sample solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the sample is used as the control.

  • Calculate the percentage of scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100

Protocol 2: α-Glucosidase Inhibition Assay (Anti-Diabetic)

This assay determines the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare a solution of pNPG in phosphate buffer.

  • Prepare various concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of the sample solution and 50 µL of the α-glucosidase solution.

  • Pre-incubate at 37°C for 10 minutes.

  • Add 50 µL of the pNPG solution to initiate the reaction.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100

Protocol 3: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages (Anti-inflammatory)

This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide production in immune cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the NO concentration.

  • Cells treated with LPS alone serve as the control.

Mandatory Visualizations

Signaling Pathways

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB Inhibits NFkappaB NF-κB IKK->NFkappaB Activates IkappaB->NFkappaB Sequesters in cytoplasm Nucleus Nucleus NFkappaB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkappaB->Pro_inflammatory_Genes   Transcription Isorhamnetin_Glucoside This compound Isorhamnetin_Glucoside->IKK Inhibits Isorhamnetin_Glucoside->NFkappaB Inhibits Translocation

Anti_diabetic_Signaling_Pathway Isorhamnetin_Glucoside This compound PI3K PI3K Isorhamnetin_Glucoside->PI3K Activates Pancreatic_beta_cells Pancreatic β-cells Isorhamnetin_Glucoside->Pancreatic_beta_cells Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Secretion Insulin Secretion Pancreatic_beta_cells->Insulin_Secretion

Experimental Workflow

Experimental_Workflow Start Start: Plant Material (e.g., Opuntia ficus-indica) Extraction Extraction of This compound Start->Extraction Purification Purification & Identification (HPLC, MS, NMR) Extraction->Purification In_Vitro_Assays In Vitro Bioactivity Assays Purification->In_Vitro_Assays Antioxidant Antioxidant (DPPH, ABTS) In_Vitro_Assays->Antioxidant Anti_inflammatory Anti-inflammatory (NO, Cytokines) In_Vitro_Assays->Anti_inflammatory Anti_diabetic Anti-diabetic (α-glucosidase) In_Vitro_Assays->Anti_diabetic Functional_Food_Dev Functional Food Formulation Antioxidant->Functional_Food_Dev Anti_inflammatory->Functional_Food_Dev Anti_diabetic->Functional_Food_Dev End End Product Functional_Food_Dev->End

Conclusion

This compound presents a significant opportunity for the development of novel functional foods and nutraceuticals aimed at preventing and managing chronic diseases. Its well-documented antioxidant, anti-inflammatory, and anti-diabetic properties, coupled with favorable bioavailability, make it a compelling ingredient. The protocols and data provided in this document offer a foundational framework for researchers to explore and validate the application of this compound in their product development pipelines. Further in vivo studies and clinical trials are warranted to fully elucidate its health benefits in humans.

References

Measuring Isorhamnetin-3-O-Glucoside Uptake in Caco-2 Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. The human colon adenocarcinoma cell line, Caco-2, is a well-established and widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral bioavailability of compounds.[1][2][3][4][5] This application note provides a detailed protocol for measuring the uptake of this compound in Caco-2 cells, including data on its permeability and the investigation of the transport mechanisms involved.

Flavonoid glycosides, such as this compound, are generally hydrophilic and their transport across the intestinal barrier is often mediated by active transport mechanisms. Evidence strongly suggests the involvement of hexose transporters, specifically the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), in the uptake of similar flavonoid glucosides.[6][7][8][9][10] This protocol will, therefore, also cover the use of specific inhibitors to elucidate the role of these transporters in the uptake of this compound.

Data Presentation

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. The following tables summarize the reported Papp values for isorhamnetin glycosides in Caco-2 and Caco-2 co-culture models.

CompoundCell ModelPapp (AP-BL) (x 10⁻⁶ cm/s)Reference
Isorhamnetin Glycosides (unspecified)Caco-2/HT-29 co-culture1.0 - 1.8[6]
Isorhamnetin Glycosides (mixture of 2)Caco-26.60 ± 0.75[7]

Table 1: Apparent Permeability (Papp) of Isorhamnetin Glycosides in Caco-2 Cell Models. AP-BL denotes transport from the apical (luminal) to the basolateral (blood) side.

CompoundEfflux Ratio (Papp BA/AP)Reference
Isorhamnetin triglycosides5.2 - 5.9[6]
Isorhamnetin diglycosides3.0 - 3.1[6]
Isorhamnetin (aglycone)Not specified
Morin, Isorhamnetin-3-O-rutinoside, Diosmetin-7-O-beta-D-xylopyranosyl-(1-6)Saturable efflux, inhibited by MRP inhibitors[3]

Table 2: Efflux Ratios of Isorhamnetin Glycosides and Related Flavonoids in Caco-2 Cells. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Experimental Protocols

This section provides a detailed methodology for assessing the permeability of this compound across Caco-2 cell monolayers.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[11]

  • Seeding on Transwell® Inserts: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 8 x 10⁴ cells/cm².[1]

  • Monolayer Differentiation: Culture the cells for 19-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.[1]

  • Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values between 400–600 Ω·cm² are considered suitable for transport studies.[2][7] A post-experiment integrity check using a marker like fluorescein is also recommended.[7]

Bidirectional Transport Assay
  • Preparation of Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered with HEPES as the transport medium.

  • Apical to Basolateral (AP-BL) Transport:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add 0.4 mL of a solution of this compound (e.g., 40 µM) in HBSS to the apical (AP) compartment.[11]

    • Add 1.95 mL of fresh HBSS to the basolateral (BL) compartment.[11]

    • Incubate the plate at 37°C on an orbital shaker.

    • Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Basolateral to Apical (BL-AP) Transport:

    • Follow the same washing procedure as above.

    • Add 1.95 mL of the this compound solution to the basolateral (BL) compartment.

    • Add 0.4 mL of fresh HBSS to the apical (AP) compartment.

    • Incubate and collect samples from the apical compartment at the same time points.

    • Collect the final sample from the basolateral compartment.

Inhibition Studies for Transporter Identification

To investigate the involvement of SGLT1 and GLUT2, perform the transport assay in the presence of specific inhibitors.

  • Pre-incubation with Inhibitors: Pre-incubate the Caco-2 monolayers with the transport buffer containing the inhibitor for 30-60 minutes before adding the this compound solution.

    • SGLT1 Inhibitor: Phloridzin (e.g., 100 µM).

    • GLUT2 Inhibitor: Phloretin (e.g., 100 µM).

  • Transport Assay with Inhibitors: Perform the AP-BL transport assay as described above, but with the inhibitor present in both the apical and basolateral compartments throughout the experiment.

Sample Analysis by LC-MS/MS

Quantify the concentration of this compound in the collected samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Samples may require protein precipitation with acetonitrile or other appropriate extraction methods.[12]

  • LC-MS/MS Conditions:

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of acetonitrile and water with a small amount of formic acid to improve ionization.[1]

    • Optimize the mass spectrometer for the detection of this compound using multiple reaction monitoring (MRM) in negative ionization mode. The precursor ion ([M-H]⁻) for this compound is m/z 477.1, and a characteristic product ion is m/z 315.0, corresponding to the isorhamnetin aglycone after the loss of the glucose moiety.[13][14]

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the concentrations in the experimental samples.

Data Analysis

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

  • A is the surface area of the membrane insert (cm²).

  • C₀ is the initial concentration of the compound in the donor compartment.

Calculate the efflux ratio by dividing the Papp (BL-AP) by the Papp (AP-BL).

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Transport Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Caco2_Culture->Seeding Differentiation 21-Day Differentiation Seeding->Differentiation TEER TEER Measurement (Monolayer Integrity Check) Differentiation->TEER AP_BL Apical to Basolateral (AP-BL) Transport TEER->AP_BL If TEER is optimal BL_AP Basolateral to Apical (BL-AP) Transport TEER->BL_AP If TEER is optimal Inhibitor_Study Inhibition Study (Phloridzin/Phloretin) TEER->Inhibitor_Study If TEER is optimal Sampling Sample Collection (Apical & Basolateral) AP_BL->Sampling BL_AP->Sampling Inhibitor_Study->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Data_Analysis Papp & Efflux Ratio Calculation LCMS->Data_Analysis

Caption: Experimental workflow for measuring this compound uptake in Caco-2 cells.

signaling_pathway cluster_lumen Intestinal Lumen (Apical Side) cluster_enterocyte Enterocyte (Caco-2 Cell) cluster_blood Bloodstream (Basolateral Side) I3G This compound SGLT1 SGLT1 I3G->SGLT1 Na+ dependent GLUT2_apical GLUT2 (apical) I3G->GLUT2_apical Facilitated diffusion I3G_inside This compound SGLT1->I3G_inside GLUT2_apical->I3G_inside Metabolism Metabolism (e.g., deglycosylation) I3G_inside->Metabolism GLUT2_baso GLUT2 (basolateral) I3G_inside->GLUT2_baso MRP MRP (efflux) I3G_inside->MRP Efflux Isorhamnetin Isorhamnetin (aglycone) Metabolism->Isorhamnetin Isorhamnetin->GLUT2_baso I3G_blood This compound GLUT2_baso->I3G_blood Isorhamnetin_blood Isorhamnetin GLUT2_baso->Isorhamnetin_blood

References

Application Note: Quantification of Isorhamnetin-3-O-Glucoside in Complex Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of plants, including sea buckthorn, onions, and Opuntia ficus-indica (prickly pear).[1][2][3] As a member of the flavonol subclass, this compound and its metabolites exhibit a range of promising biological and pharmacological properties, including antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[2][3] Given its therapeutic potential, the accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic studies, metabolism research, and overall drug development.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

This method utilizes the high-resolution separation capabilities of UPLC and the high sensitivity and specificity of tandem mass spectrometry. The sample is first processed to remove proteins and other interferences. The analyte is then separated from other matrix components on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This process ensures high specificity and minimizes background interference, allowing for accurate quantification even at low concentrations.

Visualized Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue Homogenate) Spike Spike with Internal Standard (IS) Sample->Spike Precip Protein Precipitation (e.g., cold Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect & Evaporate Supernatant Centrifuge->Supernatant Reconstitute Reconstitute in Mobile Phase Supernatant->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant

Caption: Overall workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS), e.g., Rutin or other structurally similar flavonoid not present in the matrix.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Equipment: UPLC system, Triple Quadrupole Mass Spectrometer with ESI source, Analytical balance, Centrifuge, Vortex mixer, Pipettes.

Protocol 1: Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of this compound and the Internal Standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Calibration Curve Standards: Spike the appropriate amount of each working standard solution into blank matrix (e.g., blank plasma) to create calibration standards. Process these alongside the unknown samples as described in Protocol 2.

Protocol 2: Sample Preparation from Plasma or Serum

This protocol is based on protein precipitation, a common method for preparing plasma samples for flavonoid analysis.[4][5]

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 500 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

Protocol 3: Sample Preparation from Tissue Homogenate
  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS) or lysis buffer.

  • Homogenize the tissue using a bead beater or other appropriate homogenizer until no solid tissue is visible.

  • Use 100 µL of the resulting homogenate and proceed with the protein precipitation steps outlined in Protocol 2 (steps 2-9).

UPLC-MS/MS Analytical Conditions

The following tables provide typical starting conditions for the method. These may require optimization for specific instrumentation.

Table 1: UPLC Parameters

Parameter Setting
Column Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[5]
Gradient 0-1 min, 10% B; 1-7 min, 10-90% B; 7-8 min, 90% B; 8-9 min, 10% B; 9-11 min, 10% B
Injection Volume 5 µL

| Column Temperature | 35°C |

Table 2: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative[6][7]
Scan Type Multiple Reaction Monitoring (MRM)
This compound Transition m/z 477.1 → 315.1[2][6]
Internal Standard (Rutin) Transition m/z 609.1 → 300.1
Cone Voltage Optimized for analyte (Typical range: 20-50 V)
Collision Energy Optimized for analyte (Typical range: 15-30 eV)
Source Temperature ~150°C

| Desolvation Temperature | ~400°C |

Quantitative Data and Method Performance

Quantification is performed by generating a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of unknown samples is then determined using the regression equation of this curve.

Table 3: Reported Content of this compound in Various Plant Sources

Source Part Concentration (mg/100g Dry Weight) Reference
Opuntia ficus-indica Cladodes 149.71 ± 10.13 [2]
Opuntia ficus-indica Pulp 184.14 ± 14.91 [2]
Opuntia ficus-indica Peels 223.66 ± 14.44 [2]

| Sea Buckthorn | Berries | 62.0 - 217.0 |[2] |

Table 4: Representative Method Performance and Pharmacokinetic Parameters

Parameter Value Matrix/Context Reference
Linearity Range 7.20 – 115.25 ng/mL Pollen Typhae Extract [6]
Extraction Recovery 103.98% Pollen Typhae Extract [6]
LLOQ (for Isorhamnetin) 1.0 ng/mL Rat Plasma [8]

| Elimination Half-life (t½) | 1.08 h | Rat Plasma (after IV of O. ficus-indica extract) |[9] |

Metabolism and Biological Activity

After oral administration, this compound can be metabolized by intestinal microbiota.[10] A key metabolic pathway is deglycosylation, where the glucose moiety is cleaved to release the aglycone, isorhamnetin, which can then be further metabolized or absorbed.[10][11] The glycoside form is often more stable and has higher bioaccessibility than the aglycone.[1] The compound's hepatoprotective effects are linked to its ability to modulate signaling pathways related to inflammation and oxidative stress.

Visualized Biological Action

signaling_pathway cluster_stimulus Cellular Stress cluster_response Cellular Response cluster_intervention Intervention cluster_effect Protective Effect Stress Oxidative/Inflammatory Stress (e.g., CCl₄) Inflammation Pro-inflammatory Markers (TNF-α, IL-6) Stress->Inflammation Oxidative Oxidative Damage Stress->Oxidative Protect Hepatoprotection Inflammation->Protect Oxidative->Protect I3G This compound I3G->Inflammation Inhibits I3G->Oxidative Reduces

Caption: Simplified diagram of the hepatoprotective action of this compound.

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in complex biological matrices. The protocol, including sample preparation and optimized analytical conditions, is well-suited for supporting preclinical and clinical research, enabling accurate assessment of the compound's pharmacokinetics and metabolic fate. This tool is invaluable for researchers investigating the therapeutic potential of this bioactive flavonoid.

References

Troubleshooting & Optimization

Technical Support Center: Isorhamnetin-3-O-Glucoside Large-Scale Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of isorhamnetin-3-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale production of this compound?

A1: The main approaches for large-scale production are:

  • Extraction from Natural Sources: this compound can be extracted from various plants, including Opuntia ficus-indica (prickly pear), Hippophae rhamnoides (sea buckthorn), and Ginkgo biloba.[1] However, this method can be limited by the low concentration of the compound in plant materials and the complexity of the extraction and purification process.[2][3]

  • Microbial Fermentation: Engineered microorganisms, such as Escherichia coli, can be used to produce this compound through biotransformation of precursors like quercetin.[4] This method offers the potential for higher yields and more controlled production.

  • Enzymatic Synthesis: In vitro enzymatic synthesis using specific glycosyltransferases can convert isorhamnetin to its 3-O-glucoside form. This method provides high specificity but can be challenged by enzyme stability and the cost of co-factors.[3][5]

Q2: What are the major challenges in the microbial production of this compound?

A2: Key challenges include:

  • Low Yield: Achieving high titers of this compound can be difficult due to metabolic burden on the host organism and potential toxicity of the product or precursor.

  • Substrate Solubility: The precursor, quercetin, has low aqueous solubility, which can limit its availability for biotransformation.

  • Enzyme Activity and Stability: The efficiency of the glycosyltransferase and other enzymes in the pathway is critical. Poor enzyme stability or activity can lead to incomplete conversion.

  • Metabolic Imbalance: Balancing the expression of multiple enzymes in a co-culture system or a multi-gene construct is essential for efficient conversion.

Q3: What are the critical parameters to optimize for improving yield in E. coli fermentation?

A3: To enhance production in E. coli, consider optimizing the following:

  • Culture Medium: The composition of the biotransformation medium can significantly impact microbial growth and product formation.[6]

  • Culture Temperature: Temperature affects enzyme activity and microbial metabolism.

  • Cell-to-Cell Ratio (in co-cultures): In systems using two different engineered strains, the ratio of the two cell types is a critical factor.

  • Induction Time: The timing of inducing recombinant protein expression can influence the overall yield.

  • Substrate Feed Concentration: The concentration of the precursor (e.g., quercetin) needs to be carefully controlled to avoid toxicity and ensure efficient conversion.

Q4: What are the common issues faced during the purification of this compound?

A4: Purification challenges often include:

  • Co-extraction of Similar Compounds: Plant extracts contain a complex mixture of flavonoids and other secondary metabolites with similar polarities, making separation difficult.[3]

  • Use of Gels in Chromatography: While effective, the use of materials like Sephadex LH-20 can be expensive and have a low processing volume, which is not ideal for large-scale production.[7]

  • Product Stability: this compound can be susceptible to degradation under certain pH and temperature conditions during downstream processing.

Q5: How stable is this compound during storage?

A5: The stability of flavonoid glycosides like this compound can be influenced by temperature and storage conditions. For instance, in dried onion coproducts, quercetin glycosides showed a significant decrease in the first month of storage but remained stable for up to 12 months at both 4°C and 22°C.[8] It is recommended to store the purified compound at -20°C or -80°C for long-term stability.[9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Microbial Production (E. coli)
Problem Possible Cause(s) Troubleshooting Steps
Low final product titer 1. Suboptimal fermentation conditions. 2. Low enzyme activity or stability. 3. Precursor (quercetin) toxicity or low solubility. 4. Inefficient precursor uptake.1. Optimize medium composition, pH, temperature, and aeration. 2. Test different enzyme variants or improve expression levels. 3. Optimize the feeding strategy for quercetin; use a co-solvent like DMSO to improve solubility. 4. Engineer transport systems for better precursor uptake.
Accumulation of intermediate compounds 1. Imbalance in the metabolic pathway. 2. Rate-limiting enzymatic step.1. Adjust the expression levels of the enzymes in the pathway. 2. In co-culture systems, optimize the ratio of the different microbial strains.
Cell growth inhibition 1. Toxicity of the precursor or product. 2. Metabolic burden from recombinant protein expression.1. Implement a controlled feeding strategy for the precursor. 2. Use a weaker promoter for enzyme expression or lower the induction temperature.
Enzymatic Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low conversion rate 1. Suboptimal reaction conditions (pH, temperature). 2. Enzyme inhibition. 3. Poor substrate solubility.1. Determine the optimal pH and temperature for the specific glycosyltransferase.[2] 2. Check for product or substrate inhibition. 3. Use a co-solvent like DMSO to increase the solubility of isorhamnetin, but be mindful of its potential inhibitory effects on the enzyme at high concentrations.[3]
Enzyme instability 1. Inherent low stability of the enzyme. 2. Denaturation due to reaction conditions.1. Consider enzyme immobilization to improve stability and reusability. 2. Perform the reaction at a lower temperature to enhance enzyme thermostability.[2]
Extraction and Purification
Problem Possible Cause(s) Troubleshooting Steps
Low extraction yield from plant material 1. Inefficient extraction solvent. 2. Suboptimal extraction conditions (time, temperature, solvent-to-solid ratio).1. Test different solvent systems (e.g., ethanol-water mixtures). 2. Optimize extraction parameters using methods like response surface methodology.
Poor separation of this compound from other flavonoids 1. Similar physicochemical properties of the compounds. 2. Inadequate chromatographic method.1. Employ multi-step purification protocols, such as a combination of macroporous resin and polyamide column chromatography.[7] 2. Optimize the mobile phase and gradient in preparative HPLC.
Product degradation during purification 1. Exposure to harsh pH or high temperatures. 2. Oxidation.1. Maintain a neutral or slightly acidic pH during processing. 2. Work at lower temperatures and consider adding antioxidants.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant source.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., flowers, leaves) in the shade and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with an 80% ethanol-water solution at a solid-to-liquid ratio of 1:15 (w/v).

    • Perform reflux extraction at 80°C for 2 hours. Repeat the extraction process twice.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is expected to be enriched in the n-butanol fraction.

  • Column Chromatography:

    • Concentrate the n-butanol fraction and apply it to a polyamide resin column.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 25%, 50%, 75% ethanol).

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

  • Crystallization:

    • Combine and concentrate the purified fractions.

    • Adjust the pH to 2-3 and allow the solution to stand at a low temperature to facilitate crystallization of the product.[7]

    • Filter and dry the crystals.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a one-pot enzymatic synthesis using a glycosyltransferase.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Dissolve isorhamnetin in a minimal amount of DMSO before adding it to the reaction mixture to a final concentration of 0.5 mM. The final DMSO concentration should be kept low (e.g., 2% v/v) to avoid enzyme inhibition.[2]

    • Add the sugar donor, uridine diphosphate glucose (UDP-glucose), to the reaction mixture.

    • Add the purified glycosyltransferase enzyme to the mixture.

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C) with gentle agitation.[2]

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture and stop the reaction by adding an equal volume of methanol.

    • Analyze the samples by HPLC to monitor the conversion of isorhamnetin to this compound.

  • Product Purification:

    • Once the reaction is complete, terminate it by adding methanol.

    • Centrifuge the mixture to remove the enzyme and any precipitates.

    • Purify the product from the supernatant using preparative HPLC.

Visualizations

Signaling Pathway

Isorhamnetin_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Recruits and Activates mTOR mTOR AKT->mTOR Activates Downstream_Targets Downstream Targets (e.g., GSK3β, P70S6K) mTOR->Downstream_Targets Phosphorylates Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibits Isorhamnetin->AKT Inhibits Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: Isorhamnetin inhibits the PI3K/AKT signaling pathway.[10]

Experimental Workflow

Microbial_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Quality Control Strain_Development Strain Engineering (E. coli) Fermentation Co-culture Fermentation Strain_Development->Fermentation Harvest Cell Harvesting Fermentation->Harvest Analysis HPLC/MS Analysis Fermentation->Analysis Optimization Process Optimization (Medium, Temp, etc.) Optimization->Fermentation Extraction Product Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product This compound Purification->Final_Product Purification->Analysis Final_Product->Analysis

Caption: Workflow for microbial production of this compound.

References

preventing degradation of isorhamnetin-3-O-glucoside during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing the degradation of isorhamnetin-3-O-glucoside during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The stability of this compound, like many flavonoids, is influenced by several factors during extraction. Key factors that can lead to its degradation include high temperatures, suboptimal pH levels, prolonged extraction times, and the type of solvent used.[1][2] The presence of a sugar moiety (the glucoside group) generally helps to stabilize the flavonoid molecule compared to its aglycone form (isorhamnetin).[3][4] However, harsh conditions can still cause deglycosylation and further degradation.

Q2: How does temperature impact the stability of this compound?

A2: Temperature is a critical parameter. While higher temperatures can increase extraction efficiency, they can also accelerate the degradation of thermally unstable compounds.[1] For many flavonoids, temperatures around 60°C are considered effective for extraction without causing significant degradation.[5] However, some studies show that flavonoid yields can increase up to 70°C and then decline, suggesting that temperatures beyond this point may cause the compound to become unstable.[2] It is crucial to balance temperature with extraction time to optimize yield while minimizing degradation.[5]

Q3: What is the optimal pH for extracting this compound to ensure its stability?

A3: Flavonoid extraction is often more efficient in slightly acidic conditions. Studies have shown that recoveries of flavonoids tend to increase at an acidic pH (e.g., 2.5–3.5) and decrease at a higher pH (above 7.0).[5] For instance, the extraction of polyphenols from some plant materials has shown the best results in an acidic medium.[5] Therefore, maintaining a slightly acidic pH during extraction can improve the yield and stability of this compound.

Q4: Which solvents are recommended for extracting this compound while minimizing degradation?

A4: The choice of solvent is crucial for both extraction efficiency and stability. For polar flavonoid glycosides like this compound, mixtures of alcohol and water are commonly used.[1][6] Aqueous ethanol (e.g., 60-80%) and aqueous methanol are frequently cited as effective solvents.[6][7][8] Acetone is also considered a selective solvent for flavonoids.[1] The use of these solvents, especially in modern extraction techniques like ultrasound-assisted extraction (UAE), can lead to higher recovery and reduced processing times.

Q5: How can I determine if my this compound has degraded during extraction?

A5: Degradation can be identified by analyzing the extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a UV or Mass Spectrometry (MS) detector.[9][10] The appearance of new peaks corresponding to degradation products (e.g., the aglycone isorhamnetin) or a decrease in the peak area of the target compound compared to a standard would indicate degradation. In MS analysis, the loss of the glucose unit (162 Da) from the parent ion of this compound (m/z 477 to m/z 315) is a key indicator of deglycosylation.[4][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound 1. Inefficient Extraction: Suboptimal solvent, temperature, or time. 2. Degradation: Harsh extraction conditions (high temperature, wrong pH).[1] 3. Improper Sample Preparation: Large particle size limiting solvent contact.[1][5]1. Optimize extraction parameters. Use aqueous ethanol (60-70%) at a moderate temperature (60-70°C).[2][5] Consider using ultrasound-assisted extraction to improve efficiency. 2. Maintain a slightly acidic pH (e.g., 3-4) in the extraction solvent.[5] 3. Ensure the plant material is dried and finely powdered (e.g., smaller than 0.5 mm) to increase surface area.[1]
Presence of isorhamnetin (aglycone) in the extract Hydrolysis/Deglycosylation: The glycosidic bond has been cleaved due to excessive heat, prolonged extraction, or highly acidic/alkaline conditions.Shorten the extraction time and lower the temperature. Avoid extreme pH values. The sugar moiety helps stabilize the flavonoid, so its loss indicates degradation is occurring.[3]
Extract discoloration (e.g., browning) Oxidation: Flavonoids can oxidize during extraction, especially when exposed to air and high temperatures over long periods.[1]Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding antioxidants like ascorbic acid to the extraction solvent, though compatibility should be verified.
Inconsistent results between batches Lack of Standardization: Variations in raw material, particle size, solvent-to-solid ratio, or extraction conditions.Standardize all parameters: use plant material from the same source and batch, maintain a consistent particle size, and precisely control temperature, time, and solvent composition for every extraction.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize yield while minimizing degradation.

  • Sample Preparation:

    • Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (particle size <0.5 mm).[1]

  • Solvent Preparation:

    • Prepare a 70% ethanol (v/v) solution in deionized water.

    • Adjust the pH of the solvent to approximately 3.0 using a dilute acid like formic acid.[5]

  • Extraction Procedure:

    • Weigh 1 gram of the powdered plant material and place it in an extraction vessel.

    • Add 50 mL of the prepared solvent (solid-to-liquid ratio of 1:50). A higher solvent ratio ensures complete extraction for analytical purposes.[5]

    • Place the vessel in an ultrasonic bath operating at a frequency of 40 kHz.[5]

    • Set the temperature of the ultrasonic bath to 60°C.[5]

    • Sonicate for 30 minutes.

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

    • Filter the supernatant through a 0.45 µm syringe filter before analysis.

  • Storage:

    • Store the final extract at -20°C in an amber vial to prevent light-induced degradation.

Protocol 2: Quantification by UPLC-UV
  • Instrumentation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in ultrapure water.

    • Solvent B: Acetonitrile.[11]

  • Gradient Elution:

    • A typical gradient might be: 10% B to 40% B over 7.5 minutes, then to 90% B over 1.5 minutes, hold for 1 minute, and return to 10% B to re-equilibrate.[11]

    • Flow rate: 0.4 mL/min.[11]

  • Detection:

    • Set the UV detector to the maximum absorption wavelength for this compound (typically around 254 nm or 350 nm).

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound.

    • Inject the filtered extract and quantify the amount of this compound by comparing its peak area to the calibration curve.

Visualizations

Logical Workflow for Stable Extraction

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Optimized Extraction cluster_analysis 3. Analysis & Storage cluster_degradation_check 4. Quality Control A Plant Material B Drying (40-50°C) A->B C Grinding (<0.5 mm) B->C E Ultrasound-Assisted Extraction (60°C, 30 min) C->E D Solvent: 70% EtOH pH ~3.0 D->E F Centrifugation & Filtration E->F G UPLC-UV/MS Analysis F->G H Storage (-20°C, Dark) F->H I Check for Degradation Products (e.g., Isorhamnetin) G->I

Caption: Optimized workflow to minimize degradation of this compound.

Potential Degradation Pathway

DegradationPathway I3G This compound (Target Compound) ISO Isorhamnetin (Aglycone) (Degradation Product) I3G->ISO  Hydrolysis / Deglycosylation (Heat, Extreme pH, Enzymes) Further Further Degradation Products ISO->Further  Oxidation

Caption: Simplified degradation pathway of this compound.

References

troubleshooting low yield of isorhamnetin-3-O-glucoside synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isorhamnetin-3-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis protocols.

Troubleshooting Guides

This section addresses specific issues that may lead to low yields or other unexpected outcomes during the synthesis of this compound.

Enzymatic Synthesis

Question 1: Why is the conversion rate of isorhamnetin to this compound unexpectedly low in my enzymatic reaction?

Answer:

Low conversion rates in enzymatic glycosylation can stem from several factors related to the enzyme, substrates, and reaction conditions. Here are the primary areas to investigate:

  • Suboptimal Reaction Conditions: The activity of glucosyltransferases is highly dependent on pH and temperature. Ensure your reaction is set up within the optimal range for the specific enzyme you are using. For many glucosyltransferases, the optimal pH is around 7.0-7.5, and the optimal temperature can range from 25°C to 45°C.[1][2][3] Deviations from these optimal conditions can significantly reduce enzyme activity and, consequently, the product yield.

  • Enzyme Inactivity or Insufficient Concentration:

    • Enzyme Stability: Glucosyltransferases can be sensitive to temperature fluctuations and may have a limited half-life at their optimal temperature.[2][3] For instance, some enzymes may have a half-life of only 1.5 hours at 45°C.[2][3] Consider the stability of your enzyme under the reaction conditions and duration.

    • Enzyme Concentration: The concentration of the enzyme is crucial for an efficient reaction. If the enzyme concentration is too low, the reaction rate will be slow, resulting in a low yield within a typical timeframe.

  • Substrate-Related Issues:

    • Poor Solubility of Isorhamnetin: Isorhamnetin has poor solubility in aqueous solutions, which can limit its availability to the enzyme.[4] The use of a co-solvent like DMSO (typically around 2%) can improve solubility.[1][4]

    • Substrate Purity: Ensure the purity of your isorhamnetin and UDP-glucose substrates. Impurities can inhibit enzyme activity.

    • Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations of the product can lead to product inhibition, which in turn slows down the conversion.[1]

  • Presence of Inhibitors: Ensure that your buffer and other reagents do not contain any enzyme inhibitors.

To systematically troubleshoot, verify the pH of your reaction mixture, check the activity of your enzyme stock with a standard assay, and optimize the isorhamnetin concentration and co-solvent percentage.

Question 2: My enzymatic reaction starts well but then plateaus, leaving a significant amount of unreacted isorhamnetin. What could be the cause?

Answer:

This scenario often points towards enzyme instability or product inhibition.

  • Enzyme Instability: The enzyme may be losing activity over the course of the reaction, especially if the incubation period is long or the temperature is at the higher end of the optimal range.[2][3] You can test this by adding a fresh aliquot of the enzyme to the reaction mixture after it has plateaued. If the reaction restarts, enzyme instability is the likely cause.

  • Product Inhibition: The accumulation of the product, this compound, or the byproduct, UDP, can inhibit the activity of the glucosyltransferase.[1] If product inhibition is suspected, you might consider strategies like in situ product removal or using a UDP-regeneration system to maintain a low concentration of the inhibitory byproduct.[1][3]

  • Depletion of UDP-Glucose: Ensure that UDP-glucose is not the limiting reagent. While often added in excess, it can be consumed during the reaction.

Experimental Workflow for Troubleshooting Low Yield in Enzymatic Synthesis

G cluster_start Start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths cluster_solution Solution start Low Yield of this compound check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions check_reagents Assess Reagent Quality (Enzyme Activity, Substrate Purity) start->check_reagents optimize_solubility Optimize Isorhamnetin Solubility (e.g., adjust DMSO concentration) check_conditions->optimize_solubility If conditions are correct solution Optimized Yield check_conditions->solution If conditions were incorrect and now fixed check_reagents->optimize_solubility If reagents are active/pure check_reagents->solution If reagents were faulty and now replaced test_enzyme_stability Investigate Enzyme Stability (e.g., add fresh enzyme) optimize_solubility->test_enzyme_stability address_inhibition Consider Product Inhibition (e.g., UDP regeneration system) test_enzyme_stability->address_inhibition address_inhibition->solution

Caption: A flowchart for troubleshooting low yields in the enzymatic synthesis of this compound.

Chemical Synthesis

Question 3: I am getting a mixture of products in my chemical glycosylation reaction, resulting in a low yield of the desired this compound. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in chemical glycosylation of flavonoids like isorhamnetin is challenging due to the presence of multiple hydroxyl groups with similar reactivity.[5] Here are some strategies to improve selectivity for the 3-O-position:

  • Protecting Groups: The most effective strategy is to use protecting groups to block the other hydroxyl groups (at the 5, 7, and 4' positions) before performing the glycosylation reaction. This ensures that the glycosyl donor reacts only with the free hydroxyl group at the 3-position. The choice of protecting groups is critical, as they must be stable under the glycosylation conditions and selectively removable afterward.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction.[6][7] Experimenting with different conditions may favor the desired product. Lower temperatures often increase selectivity.[6]

  • Nature of the Glycosyl Donor: The reactivity of the glycosyl donor can also affect the outcome of the reaction. "Armed" glycosyl donors are more reactive and may lead to lower selectivity, while "disarmed" donors are less reactive and can provide better selectivity.[8]

Question 4: The overall yield of my multi-step chemical synthesis is very low. Where are the most likely steps for product loss?

Answer:

In a multi-step chemical synthesis involving protection, glycosylation, and deprotection, product loss can occur at each stage.

  • Protection and Deprotection Steps: Each protection and deprotection step adds to the complexity and potential for product loss. Incomplete reactions or side reactions during these steps can significantly reduce the overall yield. Careful monitoring of each step by techniques like TLC or HPLC is crucial.

  • Glycosylation Reaction: The glycosylation step itself can be low-yielding due to side reactions, poor stereoselectivity, or the formation of orthoesters.[8][9] Optimization of the reaction conditions, including temperature, solvent, and the amounts of donor and acceptor, is critical.[6]

  • Purification: Purification after each step, typically by column chromatography, can lead to significant product loss, especially if the desired product and byproducts have similar polarities.

A logical workflow for troubleshooting low yield in chemical synthesis is outlined below.

Logical Workflow for Troubleshooting Chemical Synthesis

G cluster_issues start Low Overall Yield step1 Protection Steps start->step1 step2 Glycosylation Reaction step1->step2 issue1 Incomplete reaction Side products step1->issue1 step3 Deprotection Steps step2->step3 issue2 Poor regioselectivity Low conversion Stereoisomers step2->issue2 step4 Purification step3->step4 issue3 Incomplete deprotection Degradation of product step3->issue3 issue4 Product loss during column chromatography step4->issue4

Caption: Key stages in chemical synthesis and potential sources of yield loss.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of enzymatic synthesis over chemical synthesis for producing this compound?

A1: Enzymatic synthesis offers several advantages, including high regioselectivity and stereoselectivity, eliminating the need for complex protection and deprotection steps.[5] The reactions are also conducted under mild conditions (neutral pH, moderate temperatures), which prevents the degradation of sensitive molecules.[10] Furthermore, enzymatic methods are more environmentally friendly.[1][4]

Q2: What is a typical yield for the enzymatic synthesis of this compound?

A2: The reported yields can be quite high, with some studies achieving molar conversion rates of up to 95-100% under optimized conditions.[1][10] For instance, one study reported producing 231 mg/L of a similar compound, isorhamnetin-3-O-rhamnoside, with a 100% molar conversion.[1][3] Another study on this compound biosynthesis reached 181.2 mg/L.[11]

Q3: How can I monitor the progress of my synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can quantify the consumption of the isorhamnetin substrate and the formation of the this compound product.

Q4: What are the key parameters to optimize for an enzymatic reaction?

A4: The key parameters to optimize are summarized in the table below.

ParameterTypical RangeRationale
pH 6.5 - 8.5Enzyme activity is highly pH-dependent. The optimal pH for many glucosyltransferases is around 7.0-7.5.[1][2][3]
Temperature 25°C - 45°CBalances enzyme activity and stability. Higher temperatures may increase activity but decrease the enzyme's half-life.[1][2][3]
Isorhamnetin Concentration 0.5 mMLimited by solubility. Higher concentrations may require co-solvents like DMSO.[1]
UDP-Glucose Concentration Typically in molar excessTo ensure it is not a limiting factor.
Enzyme Concentration VariesHigher concentrations lead to faster reaction rates.
Co-solvent (e.g., DMSO) 1-2% (v/v)To improve the solubility of isorhamnetin.[1][4]

Q5: How can I purify the final product, this compound?

A5: The purification strategy depends on the synthesis method and the impurities present.

  • After Enzymatic Synthesis: The reaction can be stopped by adding a solvent like methanol. After centrifugation to remove the enzyme, the supernatant can be concentrated and purified using chromatographic techniques such as column chromatography on polyamide or Sephadex LH-20, followed by preparative HPLC for high purity.

  • After Chemical Synthesis: Following the final deprotection step, the crude product is typically purified by column chromatography on silica gel to separate the desired product from byproducts and unreacted starting materials.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific enzyme and conditions.

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 7.5).[1]

    • Add UDP-glucose to the desired molar excess.

    • Add isorhamnetin. To aid dissolution, a stock solution of isorhamnetin in DMSO can be prepared and added to the reaction mixture, ensuring the final DMSO concentration is low (e.g., 2% v/v).[1]

  • Enzyme Addition:

    • Add the purified glucosyltransferase enzyme to the reaction mixture to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C) with gentle agitation.[1]

  • Reaction Monitoring:

    • Periodically take aliquots of the reaction mixture and analyze by HPLC to monitor the conversion of isorhamnetin to this compound.

  • Reaction Termination and Product Purification:

    • Once the reaction has reached completion or the desired conversion, terminate it by adding an equal volume of methanol.

    • Centrifuge the mixture to precipitate the enzyme.

    • Collect the supernatant, concentrate it under reduced pressure, and purify the this compound using appropriate chromatographic methods.

References

stability testing of isorhamnetin-3-O-glucoside under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isorhamnetin-3-O-glucoside under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: Generally, flavonoid glycosides like this compound exhibit greater stability in acidic to neutral conditions compared to alkaline conditions. Under alkaline conditions, the phenolic hydroxyl groups are more susceptible to oxidation and degradation. Forced degradation studies on similar flavonol glycosides indicate that degradation typically follows first-order kinetics.[1]

Q2: What are the primary degradation products of this compound under pH stress?

A2: The primary degradation pathway under both acidic and alkaline hydrolysis is the cleavage of the glycosidic bond, resulting in the formation of the aglycone, isorhamnetin, and a glucose molecule.[2][3] Under more strenuous conditions, further degradation of the isorhamnetin aglycone can occur, leading to the opening of the C-ring and the formation of smaller phenolic compounds such as phloroglucinol carboxylic acid and protocatechuic acid.[4]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method allows for the separation and quantification of the intact this compound from its degradation products. A well-developed HPLC method should be able to resolve the parent compound from isorhamnetin and other potential degradants.

Q4: What are the critical parameters to control during a pH stability study?

A4: The most critical parameters are pH, temperature, and buffer concentration. It is essential to use buffers with sufficient capacity to maintain a constant pH throughout the experiment. Temperature should be precisely controlled as it significantly influences the rate of degradation. The initial concentration of this compound should also be accurately known.

Troubleshooting Guide for HPLC Analysis

Issue Possible Cause(s) Recommended Solution(s)
Peak Tailing - Interaction of basic analytes with acidic silanol groups on the column packing. - Incorrect mobile phase pH.- Use a base-deactivated column (e.g., end-capped C18). - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4).[5]
Poor Resolution Between this compound and Isorhamnetin - Inappropriate mobile phase composition. - Column temperature is too low.- Optimize the gradient or isocratic mobile phase composition. Increasing the aqueous component can improve the retention of the more polar glucoside. - Increase the column temperature to improve efficiency and potentially alter selectivity.
Drifting Retention Times - Poor column equilibration. - Changes in mobile phase composition. - Fluctuations in column temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a constant temperature.[6]
Ghost Peaks - Contamination in the HPLC system or mobile phase. - Late elution of components from a previous injection.- Flush the system with a strong solvent. - Use high-purity solvents and freshly prepared mobile phase. - Implement a column wash step at the end of each run to elute any strongly retained compounds.[5]
Baseline Noise or Drift - Air bubbles in the system. - Contaminated detector flow cell. - Mobile phase not properly mixed or degassed.- Degas the mobile phase thoroughly. - Purge the pump to remove any bubbles. - Flush the detector flow cell.[6]

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

1. Materials:

  • This compound standard

  • HPLC-grade methanol and water

  • Formic acid (or other suitable acid for mobile phase)

  • Buffer salts (e.g., phosphate, citrate, borate) for preparing pH solutions

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

2. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

  • For acidic conditions, citrate or phosphate buffers are suitable.

  • For neutral conditions, phosphate buffer is recommended.

  • For alkaline conditions, borate or phosphate buffers can be used.

  • Ensure the buffer concentration is sufficient (e.g., 50 mM) to maintain the pH.

3. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with each of the prepared buffer solutions to a final concentration (e.g., 100 µg/mL).

  • Incubate the buffered solutions in a constant temperature bath (e.g., 40°C or 60°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately neutralize the aliquots if necessary and dilute with the initial mobile phase to stop further degradation before HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol). A typical gradient might be:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (typically around 350 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Plot the natural logarithm of the concentration of this compound versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Quantitative Data Summary

The following table presents hypothetical data based on the expected behavior of flavonol glycosides in forced degradation studies. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

pHTemperature (°C)Degradation Rate Constant (k, hr⁻¹)Half-life (t₁/₂, hr)Primary Degradation Product
3.0600.005138.6Isorhamnetin
5.0600.00886.6Isorhamnetin
7.0600.02527.7Isorhamnetin
9.0600.1504.6Isorhamnetin, minor phenolic acids
11.0600.6801.0Isorhamnetin, various phenolic acids

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_standard Prepare this compound Stock Solution mix_samples Mix Stock Solution with Buffers prep_standard->mix_samples prep_buffers Prepare Buffers (pH 3, 5, 7, 9, 11) prep_buffers->mix_samples incubate Incubate at Constant Temperature (e.g., 60°C) mix_samples->incubate sampling Withdraw Aliquots at Timed Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics & Half-life) hplc->data_analysis

Caption: Experimental workflow for pH-dependent stability testing.

degradation_pathway I3G This compound Isorhamnetin Isorhamnetin I3G->Isorhamnetin Hydrolysis (Acidic/Alkaline) Glucose Glucose I3G->Glucose Hydrolysis Degradation_Products Further Degradation Products (e.g., Phenolic Acids) Isorhamnetin->Degradation_Products Ring Opening (Strong Alkaline Conditions)

Caption: Degradation pathway of this compound.

References

Technical Support Center: Isorhamnetin-3-O-Glucoside LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of isorhamnetin-3-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for your target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] For example, in the analysis of bioflavonoids in food samples, matrix effects were observed as ionization suppression.[3]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[1] Because the composition of the matrix can vary between samples, the extent of ion suppression or enhancement can also differ, leading to inconsistent results.[2] It is a critical step to evaluate the potential impact of the matrix when developing and validating new analytical methods.[4]

Q3: How can I determine if matrix effects are impacting my analysis?

A3: The most common method to assess matrix effects is the post-extraction addition method.[5] In this approach, you compare the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between these two responses indicates the presence of matrix effects.[5] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: There are three main strategies to address matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering components from your sample before LC-MS analysis.[6][7] This is often the most effective approach.[8]

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from matrix components that cause interference.[7]

  • Use of Internal Standards: This is a compensation strategy where a compound with similar properties to your analyte is added to your samples to normalize for signal variations.[7]

Troubleshooting Guides

Issue 1: Low signal intensity or complete signal loss for this compound.

This is a common symptom of significant ion suppression.

Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute your sample extract.[5][6] This can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).[6]

  • Sample Preparation Optimization:

    • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT is a common first step. However, it may not be sufficient to remove all interfering substances.[8]

    • Liquid-Liquid Extraction (LLE): LLE can be an effective technique to separate this compound from many matrix components based on partitioning between two immiscible solvents.[7][8]

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent.[7][9] This is often a very effective method for cleaning up complex samples before flavonoid analysis.[10]

  • Chromatographic Adjustments:

    • Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.[11]

    • Column Change: Consider using a column with a different stationary phase chemistry to alter selectivity.

Issue 2: Inconsistent and non-reproducible quantitative results.

This often points to variable matrix effects between different samples.

Troubleshooting Steps:

  • Implement an Internal Standard (IS):

    • Structural Analogue IS: Use a compound that is structurally similar to this compound but not present in the sample.

    • Stable Isotope-Labeled (SIL) IS: This is the gold standard for compensating for matrix effects.[1][6] A SIL-IS of this compound will have nearly identical chemical and physical properties, ensuring it experiences the same degree of matrix effect as the analyte.[12][13] The ratio of the analyte to the IS should remain constant even with signal fluctuations.[7]

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples.[7] This helps to ensure that the calibration curve is subjected to the same matrix effects as your unknown samples.

  • Standard Addition: This method involves adding known amounts of this compound standard to the sample itself to create a calibration curve within each sample's unique matrix.[5] This can be very effective but is also more labor-intensive.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
  • Prepare a standard solution (A): Dissolve this compound in the initial mobile phase or a suitable solvent to a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract (B): Process a sample that does not contain this compound (blank matrix) through your entire sample preparation procedure.

  • Prepare a post-extraction spiked sample (C): Spike the blank matrix extract (B) with the this compound standard to the same final concentration as solution A.

  • Analysis: Inject all three solutions into the LC-MS system and record the peak areas.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, but this can depend on the specific requirements of the assay.

Quantitative Data Summary

The following table summarizes the typical range of matrix effects observed for flavonoids in different matrices and the improvement that can be achieved with various sample preparation techniques.

Sample MatrixAnalyte ClassTypical Matrix Effect (Suppression)Sample Preparation MethodMatrix Effect after Optimization
Plasma/SerumFlavonoids20-60%Protein Precipitation15-40%
20-60%Liquid-Liquid Extraction10-30%
20-60%Solid-Phase Extraction<15%
Plant ExtractsFlavonoids10-50%Dilution (1:10)5-20%
10-50%Solid-Phase Extraction<10%
Food SamplesBioflavonoids0.5-44%Solid-Phase ExtractionNot specified

Note: These are generalized values. The actual matrix effect will depend on the specific matrix, analyte concentration, and LC-MS conditions.[3]

Visual Diagrams

MatrixEffect_Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis & Calculation BlankMatrix Blank Matrix Sample ExtractedBlank Extracted Blank Matrix BlankMatrix->ExtractedBlank Extraction Standard Standard Solution LCMS LC-MS Analysis Standard->LCMS Inject SpikedSample Post-Extraction Spiked Sample ExtractedBlank->SpikedSample Spike with Standard SpikedSample->LCMS Inject Calculation Calculate Matrix Effect (%) = (Area_Spiked / Area_Standard) * 100 LCMS->Calculation

Caption: Workflow for evaluating matrix effects using the post-extraction addition method.

Troubleshooting_Workflow Start Inconsistent or Poor Signal for This compound Dilution Dilute Sample Extract Start->Dilution CheckLLOQ Signal > LLOQ? Dilution->CheckLLOQ OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) CheckLLOQ->OptimizeSamplePrep No End Reliable Quantification CheckLLOQ->End Yes OptimizeLC Optimize LC Separation OptimizeSamplePrep->OptimizeLC UseIS Use Internal Standard (SIL-IS Recommended) OptimizeLC->UseIS UseIS->End

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Optimization of Biotransformation for Isorhamnetin-3-O-glucoside Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biotransformation of isorhamnetin-3-O-glucoside.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound lower than expected?

A1: Low product yield can stem from several factors, including suboptimal reaction conditions, poor substrate solubility, inefficient enzymatic activity, or issues with the host organism in whole-cell biotransformation.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature and pH are critical for enzyme activity and stability. The optimal conditions can vary depending on the specific enzyme and microbial host used. For instance, in a three-enzyme cascade system for isorhamnetin-3-O-rhamnoside production, the optimal temperature and pH were found to be 25°C and 7.5, respectively[1]. A significant drop in production was observed at higher temperatures (35°C) due to poor enzyme thermostability[1].

  • Poor Substrate Solubility: Isorhamnetin has low solubility in aqueous media, which can limit its availability to the biocatalyst and inhibit enzyme activity[1]. The use of a co-solvent like dimethyl sulfoxide (DMSO) can improve solubility. In one study, increasing DMSO concentration from 1% to 2% slightly increased production[2]. However, higher concentrations (above 15%) can be detrimental to enzyme activity and product yield[2].

  • Inefficient Enzyme Activity: The concentration and ratio of enzymes are crucial, especially in multi-enzyme cascade reactions. The optimal ratio of rhamnosyltransferase 78D1, sucrose synthase GmSUS, and VvRHM-NRS was determined to be 57:50:375 (μg/mL) for isorhamnetin-3-O-rhamnoside synthesis[1]. Additionally, co-factors like NAD+ and UDP are essential and their concentrations need to be optimized. For example, the production rate of isorhamnetin-3-O-rhamnoside increased with NAD+ concentration up to 2 mM[2].

  • Whole-Cell Biotransformation Issues: In E. coli co-culture systems for producing this compound from quercetin, factors such as the cell mixing ratio, induction time of recombinant protein expression, and the concentration of the precursor substrate significantly impact the final yield. An optimized co-culture system has been shown to produce up to 181.2 mg/L of this compound.

Q2: My substrate, isorhamnetin, is not dissolving well in the reaction medium. What can I do?

A2: Poor solubility of isorhamnetin is a common challenge. Here are some strategies to address this:

  • Use of Co-solvents: As mentioned, DMSO is an effective co-solvent to enhance the solubility of isorhamnetin[1]. It is crucial to optimize the DMSO concentration, as high levels can inhibit enzyme function. A study on isorhamnetin-3-O-rhamnoside production found that while DMSO improved solubility, concentrations above 15% led to a rapid decrease in product formation[2].

  • pH Adjustment: The solubility of flavonoids can be influenced by the pH of the medium. Experimenting with a range of pH values within the enzyme's stable activity range might improve substrate dissolution.

  • Substrate Feeding Strategy: Instead of adding the total amount of isorhamnetin at the beginning of the reaction, a fed-batch approach where the substrate is added gradually can prevent precipitation and maintain a concentration that is optimal for the enzyme.

Q3: I am observing the production of byproducts or incorrect glycosylation products. How can I improve the regioselectivity?

A3: The formation of undesired products is often related to the specificity of the UDP-glycosyltransferase (UGT) enzyme.

  • Enzyme Selection and Engineering: The choice of UGT is critical for achieving high regioselectivity. Different UGTs exhibit preferences for specific hydroxyl groups on the flavonoid backbone. If byproducts are a significant issue, consider screening for different UGTs or using protein engineering techniques like site-directed mutagenesis to improve the enzyme's specificity for the 3-O position of isorhamnetin. For instance, the Glu82Leu mutant of a Populus deltoides PGT-3 showed specificity for isorhamnetin over quercetin[3].

  • Reaction Condition Optimization: In some cases, reaction conditions such as temperature and pH can influence the flexibility of the enzyme's active site and thereby affect regioselectivity. A systematic optimization of these parameters may help favor the desired glycosylation reaction.

Q4: The enzymatic activity seems to decrease over time. What could be the reason and how can I improve stability?

A4: Loss of enzyme activity during the biotransformation can be due to thermal instability, pH denaturation, or inhibition by substrates or products.

  • Temperature and pH Control: Maintaining the optimal temperature and pH throughout the reaction is crucial for enzyme stability. As seen in the production of isorhamnetin-3-O-rhamnoside, a lower temperature of 25°C was more beneficial for sustaining the thermostability of the enzymes involved[1][2].

  • Addition of Stabilizers: Certain additives can help stabilize enzymes. For example, 1 mM dithiothreitol (DTT) was added to maintain the stability and activity of VvRHM-NRS in a multi-enzyme system[1].

  • Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability and allow for easier reuse of the biocatalyst.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction conditions for this compound production?

A1: Based on studies of similar flavonoid glycosides, a good starting point for optimization would be:

  • Temperature: 25-30°C[1][4]

  • pH: 7.0-8.0[1]

  • Substrate (Isorhamnetin) Concentration: 0.1-0.5 mM[2]

  • Co-solvent (DMSO): 2-10% (v/v)[1][2]

It is essential to perform a systematic optimization of each parameter.

Q2: Which host organism is commonly used for the whole-cell biotransformation of this compound?

A2: Escherichia coli is a widely used host for producing flavonoid glycosides. Specifically, co-culture systems of two different recombinant E. coli strains have been successfully employed for the synthesis of this compound from quercetin. One strain typically expresses an O-methyltransferase to convert quercetin to isorhamnetin, and the other expresses a UDP-glycosyltransferase to glycosylate isorhamnetin.

Q3: What analytical methods are used to monitor the production of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the production of this compound and other flavonoids in the reaction mixture[1][4]. The identity of the product is typically confirmed using Liquid Chromatography-Mass Spectrometry (LC/MS)[1].

Data Presentation

Table 1: Optimization of Reaction Conditions for Isorhamnetin Glycoside Production

ParameterOptimized ValueProductReference
Temperature25°CIsorhamnetin-3-O-rhamnoside[1]
pH7.5Isorhamnetin-3-O-rhamnoside[1]
DMSO Concentration2% (v/v)Isorhamnetin-3-O-rhamnoside[2]
Isorhamnetin Conc.0.5 mMIsorhamnetin-3-O-rhamnoside[2]
UDP Concentration0.5 mMIsorhamnetin-3-O-rhamnoside[2]
NAD+ Concentration2 mMIsorhamnetin-3-O-rhamnoside[2]
Biotransformation Temp.30°CThis compound[4]
Quercetin Feed Conc.500 µMThis compound[4]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Quercetin to this compound using E. coli Co-culture System

This protocol is adapted from a study that successfully produced this compound using a co-culture of two recombinant E. coli strains.

1. Strain Preparation:

  • Transform E. coli BL21(DE3) with a plasmid expressing an O-methyltransferase (e.g., ROMT-9) for the conversion of quercetin to isorhamnetin.
  • Transform a separate E. coli BL21(DE3) culture with a plasmid expressing a UDP-glycosyltransferase (e.g., PGT E82L) for the glucosylation of isorhamnetin.

2. Inoculum Preparation:

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of each recombinant strain.
  • Incubate overnight at 37°C with shaking at 200 rpm.

3. Co-culture and Induction:

  • Inoculate 50 mL of fresh LB medium with the overnight cultures. The optimal cell mixing ratio should be determined empirically (e.g., 1:1 ratio of OD600).
  • Grow the co-culture at 37°C until the OD600 reaches 0.6-0.8.
  • Induce recombinant protein expression by adding IPTG to a final concentration of 0.1 mM.
  • Continue to culture at a lower temperature, for example, 25°C for 6 hours, to allow for proper protein folding.

4. Biotransformation:

  • Harvest the induced cells by centrifugation (e.g., 4000 x g for 10 min at 4°C).
  • Resuspend the cell pellet in the optimized biotransformation medium (e.g., AMM supplemented with 2% glycerol).
  • Add the precursor, quercetin, to the desired final concentration (e.g., 500 µM).
  • Incubate the reaction mixture at the optimized biotransformation temperature (e.g., 30°C) with shaking.

5. Sampling and Analysis:

  • Withdraw samples at regular intervals.
  • Stop the reaction by adding an equal volume of methanol.
  • Centrifuge the samples to remove cell debris.
  • Analyze the supernatant for the presence and quantity of this compound using HPLC.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_culture 2. Co-culture & Induction cluster_biotransformation 3. Biotransformation cluster_analysis 4. Analysis strain1 E. coli with O-methyltransferase inoculum Inoculum Preparation strain1->inoculum strain2 E. coli with UDP-glucosyltransferase strain2->inoculum culture Co-culture Growth inoculum->culture induction IPTG Induction culture->induction harvest Cell Harvest induction->harvest reaction Biotransformation with Quercetin harvest->reaction sampling Sampling reaction->sampling hplc HPLC Analysis sampling->hplc lcms LC/MS Confirmation hplc->lcms

Caption: Experimental workflow for this compound production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Substrate Solubility start->cause2 cause3 Inefficient Enzyme Activity start->cause3 cause4 Whole-cell System Issues start->cause4 sol1 Optimize Temperature & pH cause1->sol1 Address sol2 Use Co-solvents (DMSO) Fed-batch Substrate Addition cause2->sol2 Address sol3 Optimize Enzyme Ratio Optimize Co-factor Conc. cause3->sol3 Address sol4 Optimize Cell Ratio & Induction Conditions cause4->sol4 Address

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Isorhamnetin-3-O-glucoside Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with isorhamnetin-3-O-glucoside (I3G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor oral bioavailability during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low systemic concentrations of isorhamnetin after oral administration of this compound (I3G)?

A1: The poor oral bioavailability of I3G is a multi-faceted issue. Although the glycoside form is more water-soluble than its aglycone (isorhamnetin), several barriers limit its systemic absorption.[1] Key factors include:

  • Metabolism by Gut Microbiota: For absorption to occur, I3G must first be hydrolyzed by intestinal enzymes (deglycosylation) to its aglycone form, isorhamnetin.[2][3] The composition and activity of an individual's gut flora can cause significant variability in this conversion.

  • Poor Solubility of Aglycone: The resulting aglycone, isorhamnetin, has poor aqueous solubility, which limits its dissolution in the gastrointestinal fluid and subsequent absorption.[4]

  • Efflux Transporters: Both isorhamnetin and its glycoside can be actively pumped out of intestinal cells by efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2), reducing net absorption.[1]

  • First-Pass Metabolism: After absorption, isorhamnetin undergoes extensive metabolism in the liver before it can reach systemic circulation, further reducing its bioavailability.[4]

Q2: My in vitro dissolution results for I3G look promising, but my in vivo results are poor. What could be the cause?

A2: This is a common discrepancy. While I3G's glycosylation improves its aqueous solubility and stability during initial digestion phases, this doesn't guarantee absorption.[1] The primary issue is that the glycoside itself is not readily absorbed. It must be converted to the aglycone, isorhamnetin, by gut bacteria.[2][5] Your in vitro dissolution test likely does not account for this required metabolic step or the subsequent poor solubility and efflux of the generated aglycone. Therefore, high dissolution in a simple buffer system does not translate to high bioavailability in a complex biological system.

Q3: What are the most effective strategies to enhance the oral bioavailability of I3G in my animal studies?

A3: Several formulation strategies can significantly improve the oral bioavailability of I3G. The most widely researched and effective approach is the use of nanoformulations.[6][7] These systems can:

  • Improve Solubility: Encapsulating I3G or its aglycone in nanocarriers enhances its solubility and dissolution rate in the gut.

  • Protect from Degradation: The carrier protects the molecule from enzymatic degradation in the gastrointestinal tract.

  • Bypass Efflux Pumps: Some nanocarriers can inhibit or bypass efflux transporters like P-gp.

  • Promote Absorption: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, facilitating absorption.

Commonly used nanoformulations include lipid-based systems (e.g., nanostructured lipid carriers, solid lipid nanoparticles), polymeric nanoparticles, and liposomes.[8][9] Other strategies include using carrier complexes with phospholipids or co-administering absorption enhancers.[4]

Q4: How do I choose the right analytical method to quantify I3G and its metabolites in plasma samples?

A4: For accurate quantification of I3G and its primary metabolite, isorhamnetin, in biological matrices like plasma, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a mass spectrometry (MS) or a UV detector is the standard.[10][11] UPLC-MS/MS is particularly advantageous due to its high sensitivity, specificity, and ability to measure very low concentrations, which is crucial given the compound's poor bioavailability.[2][3]

Q5: I am developing a nanoformulation. What are the critical quality attributes I should measure?

A5: When developing a nanoformulation for I3G, you should characterize the following parameters:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, dissolution, and absorption of the formulation.

  • Zeta Potential: This indicates the surface charge and predicts the physical stability of the nanoparticle suspension.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These quantitative measures determine how much drug is successfully encapsulated within the nanocarriers.

  • In Vitro Drug Release Profile: This assesses the rate and extent of drug release from the formulation under simulated gastrointestinal conditions.

  • Morphology: Techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its related forms.

Table 1: Bioaccessibility after Simulated Digestion

CompoundRecovery (Oral & Gastric Phase)Recovery (Intestinal Phase)BioaccessibilityReference
Isorhamnetin Glycosides> 93.5%< 81.0%-[1]
This compound--66.8 ± 1.7%[5]
Isorhamnetin Aglycone35.0% (Oral), 49.0% (Gastric)74.3%25.1 ± 7.0%[1][5]

Table 2: Pharmacokinetic Parameters of Isorhamnetin (Aglycone) in Rats

Administration RouteDoseCmax (Maximum Plasma Concentration)T1/2 (Elimination Half-life)Reference
Intravenous0.5 mg/kg1431 ng/mL~1 hour[4]

Note: Pharmacokinetic data for oral I3G and its enhanced formulations are often presented as relative bioavailability compared to a control, and specific values can vary significantly between studies and formulation types.

Experimental Protocols

Protocol 1: Preparation of Isorhamnetin-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol describes a common high-pressure homogenization and ultrasonication method.

Materials:

  • Isorhamnetin (or I3G)

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Liquid Lipid (e.g., Oleic acid)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Deionized water

Methodology:

  • Preparation of Lipid Phase: Weigh the required amounts of isorhamnetin, solid lipid, and liquid lipid. Heat the mixture to 75-85°C (at least 10°C above the melting point of the solid lipid) under magnetic stirring until a clear, uniform oil phase is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase (75-85°C).

  • Formation of Pre-emulsion: Add the hot aqueous phase dropwise to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 5-10 cycles) to reduce the particle size.

  • Cooling and NLC Formation: Quickly cool the resulting nanoemulsion in an ice bath. The solidification of the lipid droplets leads to the formation of NLCs.

  • Characterization: Analyze the formulation for particle size, PDI, zeta potential, and encapsulation efficiency as described in the FAQs.

Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

Materials:

  • Isorhamnetin-loaded nanoformulation

  • Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4 (as release medium)

  • Simulated Gastric Fluid (pH 1.2) and Simulated Intestinal Fluid (pH 6.8) can also be used.

  • Shaking incubator or water bath

  • HPLC or UV-Vis Spectrophotometer

Methodology:

  • Hydration of Dialysis Bag: Cut a piece of the dialysis membrane and hydrate it in the release medium for at least 30 minutes.

  • Sample Loading: Accurately pipette a known volume (e.g., 2 mL) of the nanoformulation into the dialysis bag and securely seal both ends.

  • Initiate Release Study: Place the sealed bag into a beaker containing a defined volume of release medium (e.g., 100 mL). The volume should be sufficient to ensure sink conditions.

  • Incubation: Place the entire setup in a shaking incubator at 37°C with a constant shaking speed (e.g., 100 rpm).

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis.

  • Maintain Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Quantification: Analyze the collected samples for isorhamnetin concentration using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Ethical Note: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (10-12 hours) before the experiment, with free access to water.

  • Grouping: Divide the rats into groups (n=5 or 6 per group), e.g., Group A (I3G suspension - control) and Group B (I3G nanoformulation).

  • Dosing: Administer the respective formulations to each group via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to extract the drug and its metabolites.

  • Quantification: Analyze the concentration of isorhamnetin in the processed plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and relative bioavailability.

Visualizations

Below are diagrams illustrating key concepts and workflows related to I3G bioavailability.

dot_bioavailability_issues cluster_GITract Gastrointestinal Tract cluster_Barriers Bioavailability Barriers Ingestion Oral Ingestion of I3G Stomach Stomach (Stable Glycoside) Ingestion->Stomach Intestine Small Intestine Stomach->Intestine Metabolism Deglycosylation by Gut Microbiota Intestine->Metabolism Conversion Aglycone Isorhamnetin (Aglycone) Metabolism->Aglycone Absorption Absorption into Enterocytes Aglycone->Absorption Solubility Poor Aqueous Solubility of Aglycone Aglycone->Solubility Efflux Efflux Pumps (P-gp, BCRP, MRP2) Absorption->Efflux Limits Absorption PortalVein Portal Vein Absorption->PortalVein FirstPass Hepatic First-Pass Metabolism Systemic Systemic Circulation (Low Bioavailability) FirstPass->Systemic PortalVein->FirstPass

Figure 1. Key barriers limiting the oral bioavailability of this compound (I3G).

dot_nanoformulation_workflow cluster_Formulation Phase 1: Formulation & Preparation cluster_Characterization Phase 2: Physicochemical Characterization cluster_Evaluation Phase 3: Performance Evaluation Materials 1. Select Materials (Lipids, Polymers, Surfactants) Method 2. Prepare Formulation (e.g., High-Pressure Homogenization) Materials->Method Size 3. Measure Particle Size, PDI, Zeta Potential Method->Size EE 4. Determine Encapsulation Efficiency & Drug Load Size->EE Morphology 5. Analyze Morphology (e.g., TEM) EE->Morphology InVitro 6. In Vitro Studies (Release, Stability) Morphology->InVitro InVivo 7. In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Figure 2. Experimental workflow for developing and testing a nanoformulation to enhance bioavailability.

dot_pi3k_akt_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_A Akt (Active) PDK1->Akt_A Phosphorylates Akt Akt (Inactive) Akt->Akt_A mTOR mTOR Akt_A->mTOR Activates CellSurvival Cell Survival, Proliferation, Anti-Apoptosis mTOR->CellSurvival Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibits Isorhamnetin->Akt_A Inhibits

Figure 3. Simplified diagram of the PI3K/Akt signaling pathway, a key target of isorhamnetin.

References

Technical Support Center: Isorhamnetin-3-O-Glucoside Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the chromatographic resolution of isorhamnetin-3-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution for this compound in reverse-phase HPLC?

A1: Poor resolution of this compound in reverse-phase HPLC can stem from several factors. The most common issues include:

  • Inappropriate Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to co-elution with other compounds. The pH of the mobile phase is also critical as it can affect the ionization state of the analyte and its interaction with the stationary phase.[1]

  • Suboptimal Stationary Phase: Not all C18 columns are the same. Differences in end-capping, silica purity, and particle size can significantly impact selectivity and resolution.

  • Peak Tailing: This can be caused by secondary interactions between the analyte and active sites on the column, such as residual silanols.[2][3] A blocked guard column or column contamination can also lead to peak tailing.[2]

  • Co-elution with Isomers: this compound may have structurally similar isomers present in the sample, making baseline separation challenging.[4]

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and consequently, poor resolution.[5]

Q2: How can I improve the peak shape of this compound?

A2: To improve peak shape and reduce tailing for this compound, consider the following:

  • Adjust Mobile Phase pH: For acidic compounds like flavonoids, using an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[6]

  • Optimize Buffer Concentration: Ensure the buffer concentration is adequate (typically ≥5 mM) to maintain a stable pH throughout the analysis.[1]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize silanol interactions, which are a primary cause of peak tailing for polar compounds.

  • Employ a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter in the sample, which can cause peak distortion.[2]

  • Sample Solvent Compatibility: Whenever possible, dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion.[3]

Q3: What are the recommended starting conditions for developing an HPLC method for this compound?

A3: A good starting point for developing a reverse-phase HPLC method for this compound would be:

  • Column: A C18 column with high-purity silica and end-capping. Common dimensions are 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A linear gradient from a low percentage of Solvent B (e.g., 10-20%) to a higher percentage (e.g., 70-80%) over 20-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-35 °C

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (typically around 254 nm or 350 nm).

Troubleshooting Guide: Poor Resolution

This guide will walk you through a systematic approach to troubleshooting and resolving poor resolution issues with this compound.

Problem: Co-eluting peaks or lack of baseline separation.

Below is a logical workflow to diagnose and address the issue.

G start Poor Resolution Observed check_peak_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing broad_peaks Broad Peaks check_peak_shape->broad_peaks Broad good_shape Good Peak Shape, but Poor Resolution check_peak_shape->good_shape Good Shape tailing_solutions Troubleshoot Tailing: - Adjust mobile phase pH (acidify) - Increase buffer strength - Check for column contamination - Replace guard column peak_tailing->tailing_solutions broad_solutions Troubleshoot Broad Peaks: - Reduce extra-column volume - Ensure sample solvent compatibility - Decrease injection volume - Check for column void broad_peaks->broad_solutions resolution_solutions Optimize Selectivity: - Adjust mobile phase gradient - Change organic modifier (ACN vs. MeOH) - Try a different column chemistry - Optimize temperature good_shape->resolution_solutions end Resolution Improved tailing_solutions->end broad_solutions->end resolution_solutions->end

Caption: Troubleshooting workflow for poor resolution.

Experimental Protocols

Protocol 1: General HPLC Method for Flavonoid Glycosides

This protocol is a starting point for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh about 1 mg of the sample or standard.
  • Dissolve in 1 mL of methanol or a solvent compatible with the initial mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
  • Gradient Program: | Time (min) | % B | |------------|-----| | 0 | 15 | | 25 | 40 | | 30 | 80 | | 35 | 80 | | 36 | 15 | | 40 | 15 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 350 nm.

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Resolution
Mobile Phase SystemModifierObservationsRecommendation
Water/Acetonitrile0.1% Formic AcidGood peak shape and resolution for many flavonoid glycosides.[6]Recommended starting point.
Water/Methanol0.1% Formic AcidCan alter selectivity compared to acetonitrile; may resolve co-eluting peaks.Try if acetonitrile does not provide adequate separation.
Phosphate Buffer/AcetonitrilepH 3.0Provides good buffering capacity, leading to consistent retention times.Useful for methods requiring high reproducibility.
Micellar LC (SDS)1-PropanolCan be effective for complex mixtures of flavonoids with varying polarities.[7]An alternative for challenging separations.[7]
Table 2: Troubleshooting Guide Summary
IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd an acidic modifier to the mobile phase (e.g., 0.1% formic acid); use an end-capped column.[3]
Column contaminationFlush the column with a strong solvent; replace the guard column.[2]
Broad Peaks Extra-column volumeUse shorter tubing with a smaller internal diameter.
Sample solvent incompatibilityDissolve the sample in the initial mobile phase.
Split Peaks Partially blocked column fritBack-flush the column (if permissible); replace the column.[1]
Injection solvent stronger than mobile phaseInject the sample in a weaker solvent.[3]
Poor Resolution Inadequate selectivityModify the mobile phase gradient; change the organic solvent (e.g., from ACN to MeOH); try a different stationary phase.[8]
Insufficient efficiencyUse a longer column or a column with smaller particles; optimize the flow rate.[5][8]

Signaling Pathway Visualization (Illustrative)

While signaling pathways are not directly involved in chromatographic separation, understanding the relationships between different analytical parameters is crucial. The following diagram illustrates the logical relationship in method optimization.

G cluster_parameters Adjustable Parameters cluster_outcomes Chromatographic Outcomes mobile_phase Mobile Phase (Gradient, pH, Organic Modifier) resolution Resolution mobile_phase->resolution High Impact retention_time Retention Time mobile_phase->retention_time peak_shape Peak Shape mobile_phase->peak_shape stationary_phase Stationary Phase (C18, Phenyl-Hexyl, etc.) stationary_phase->resolution High Impact stationary_phase->retention_time stationary_phase->peak_shape temperature Temperature temperature->resolution Medium Impact temperature->retention_time flow_rate Flow Rate flow_rate->resolution Low Impact flow_rate->retention_time

Caption: Impact of key parameters on chromatographic resolution.

References

Technical Support Center: Isorhamnetin-3-O-Glucoside Extraction from Sea Buckthorn

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of methods for extracting isorhamnetin-3-O-glucoside from sea buckthorn. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from sea buckthorn.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant matrix to release the target compound. 2. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for solubilizing this compound. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient for complete extraction. 4. Degradation of the Target Compound: this compound can be sensitive to high temperatures, prolonged extraction times, and pH changes.1. Improve Pre-treatment: Ensure the sea buckthorn material is finely ground to increase the surface area for solvent interaction. Consider enzymatic pre-treatment with pectinases or cellulases to break down cell walls. 2. Optimize Solvent: Aqueous ethanol (48-70%) or methanol are often effective for extracting flavonoid glycosides.[1][2] Experiment with different concentrations to find the optimal polarity. Acetone/petroleum ether can also be an efficient system, particularly for defatting.[3][4] 3. Adjust Extraction Parameters: For ultrasonic-assisted extraction (UAE), optimal conditions may include a temperature of around 50°C for approximately 28-30 minutes.[1] For conventional maceration, a longer duration may be necessary. 4. Control Extraction Conditions: Avoid excessive heat. If using heat-assisted methods, maintain temperatures below 75°C to prevent degradation.[5] Monitor and control the pH of the extraction medium, as extreme pH can lead to hydrolysis of the glycosidic bond.
Co-extraction of Interfering Compounds (e.g., lipids, pigments) 1. High Lipophilicity of Sea Buckthorn: Sea buckthorn berries and seeds are rich in oils that can be co-extracted with flavonoids, interfering with subsequent analysis. 2. Pigment Co-extraction: Carotenoids and other pigments can also be extracted, which may interfere with spectrophotometric or chromatographic analysis.1. Incorporate a Defatting Step: Before the main extraction, pre-extract the ground sea buckthorn material with a non-polar solvent like hexane or petroleum ether to remove lipids.[6] Alternatively, a liquid-liquid partition against a non-polar solvent can be performed on the crude extract. 2. Utilize Purification Techniques: Employ macroporous resin chromatography (e.g., AB-8 resin) to separate flavonoids from pigments and other impurities.[1][7] Gradient elution with increasing concentrations of ethanol can effectively isolate the flavonoid fraction.
Poor Resolution or Peak Tailing in HPLC Analysis 1. Matrix Effects: Co-extracted compounds can interfere with the chromatographic separation. 2. Inappropriate Mobile Phase: The composition and pH of the mobile phase may not be optimal for separating this compound from other closely related flavonoids. 3. Column Overload: Injecting a too-concentrated sample can lead to poor peak shape.1. Sample Clean-up: Purify the extract using solid-phase extraction (SPE) or macroporous resin chromatography prior to HPLC analysis. 2. Optimize HPLC Method: Adjust the gradient profile of the mobile phase (commonly a mixture of acetonitrile and water with an acid modifier like formic or acetic acid).[6] Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state. 3. Dilute the Sample: Analyze different dilutions of the extract to find a concentration that provides good peak shape and is within the linear range of the detector.
Instability of the Extracted Compound During Storage 1. Oxidation: Flavonoids can be susceptible to oxidation over time, especially when exposed to light and air. 2. Microbial Degradation: Improper storage can lead to microbial growth and degradation of the analyte. 3. Hydrolysis: Residual enzymatic activity or inappropriate pH during storage can lead to the hydrolysis of the glycoside.1. Store Properly: Store extracts and purified compounds in airtight, amber-colored vials at low temperatures (-20°C or -80°C) to minimize degradation from light and oxidation.[8] 2. Ensure Dryness: Lyophilize (freeze-dry) the purified compound to a powder to improve long-term stability. 3. Use of Preservatives: For liquid extracts, consider adding a small amount of a preservative or storing under an inert atmosphere (e.g., nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from sea buckthorn?

A1: Several studies have shown that aqueous ethanol (typically in the range of 48% to 70%) is highly effective for the extraction of flavonoid glycosides like this compound from sea buckthorn.[1][2] Methanol is also a suitable solvent. An acetone/petroleum ether system has been reported to be efficient as it also aids in the removal of lipids.[3][4] The optimal choice may depend on the specific part of the plant being used (berries, leaves, or pomace) and the subsequent purification steps.

Q2: Is an enzymatic pre-treatment necessary for efficient extraction?

A2: While not strictly necessary, an enzymatic pre-treatment using enzymes like pectinase and cellulase can significantly improve the extraction yield.[1] These enzymes help to break down the plant cell walls, allowing for better solvent penetration and release of intracellular compounds like this compound. Ultrasonic-enzymatic-assisted extraction (UEAE) has been shown to be a highly effective method.[1]

Q3: How can I remove the high lipid content from my sea buckthorn extract?

A3: A common and effective method is to perform a defatting step prior to the main flavonoid extraction. This can be done by macerating or performing a Soxhlet extraction on the dried, ground plant material with a non-polar solvent such as hexane or petroleum ether.[6] Alternatively, after obtaining a crude extract with a polar solvent, you can perform a liquid-liquid partition with a non-polar solvent to remove the lipids.

Q4: What type of chromatography is best for purifying this compound?

A4: Macroporous resin chromatography is a widely used and effective technique for the purification of flavonoids from crude plant extracts.[7] Resins such as AB-8 have shown good performance in adsorbing flavonoids and allowing for their separation from other compounds through a stepwise elution with increasing concentrations of ethanol.[1][7] For high-purity isolation, preparative high-performance liquid chromatography (prep-HPLC) can be employed after initial purification.

Q5: What are the typical storage conditions to ensure the stability of the purified this compound?

A5: To ensure stability, purified this compound should be stored as a dry powder (lyophilized) in a cool, dark, and dry place. For long-term storage, temperatures of -20°C or -80°C are recommended.[8] It is advisable to store the compound in an airtight container, preferably under an inert atmosphere like nitrogen or argon, to prevent oxidation.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Sea Buckthorn
Extraction Method Solvent System Key Parameters Yield of Total Flavonoids (mg/g DW) Reference
Ultrasonic-Enzymatic-Assisted Extraction (UEAE)48% EthanolPectinase: 1500 U/g, Ultrasonic Power: 300 W, Temp: 50°C, Time: 28 min, Liquid-Solid Ratio: 34:121.57 ± 0.45[1]
Ultrasonic-Assisted Extraction (UAE)50% EthanolUltrasonic Power: 300 W, Temp: 50°C, Time: 30 min, Liquid-Solid Ratio: 25:1Lower than UEAE[1]
Ionic Liquid-based Ultrasound/Microwave-Assisted Simultaneous Distillation Extraction (ILUMASDE)1.0 M [C4mim]BrLiquid/Solid Ratio: 12:1, Time: 34 min, Microwave Power: 540 WIsorhamnetin: 5.64 ± 0.24[5]
Conventional Solvent Extraction60% EthanolTemp: 70°C, Time: 2 hours, Solid-Liquid Ratio: 1:40Total Flavonoid Yield: ~6.45%[9]
Acetone/Petroleum Ether ExtractionAqueous Acetone / Petroleum EtherHomogenization for 5 min, followed by centrifugation and re-extraction.Higher total HPLC flavonoids compared to other solvent systems.[4]
Table 2: Quantitative Data for this compound in Sea Buckthorn Berries
Sea Buckthorn Variety/Source Drying Method This compound Content (mg/100g DW) Reference
Finnish CultivarsNot specified5.9 - 25.9[10]
Finnish Wild VarietiesNot specified5.4 - 25.8[10]
Russian CultivarsNot specified1.8 - 12.5[10]
Chinese Wild Sea BuckthornNot specified4.8 - 18.9[10]
Chinese Variety 'SG'Freeze-dried83.04[10]
Sea Buckthorn Berries (general)Not specified62.0 - 217.0[11]

Experimental Protocols

Protocol 1: Ultrasonic-Enzymatic-Assisted Extraction (UEAE)

This protocol is adapted from a study that optimized the extraction of flavonoids from sea buckthorn pomace.[1]

  • Sample Preparation: Dry the sea buckthorn material (pomace, berries, or leaves) at a low temperature and grind it into a fine powder.

  • Enzymatic Hydrolysis: Suspend the powdered sample in a buffer solution. Add a pectinase enzyme preparation at a concentration of 1500 U/g of the sample. Incubate at a suitable temperature (e.g., 50°C) for a specified time to allow for enzymatic degradation of the cell wall.

  • Ultrasonic Extraction:

    • Add 48% ethanol to the enzyme-treated slurry at a liquid-to-solid ratio of 34:1 (mL/g).

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasonic power of 300 W at a temperature of 50°C for 28 minutes.

  • Solid-Liquid Separation: Centrifuge the mixture at high speed (e.g., 5000 x g) for 10-15 minutes to pellet the solid material.

  • Collection of Supernatant: Carefully decant and collect the supernatant, which contains the crude flavonoid extract.

  • Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous extract can be used for purification or be lyophilized.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol is a general procedure based on common practices for flavonoid purification.[1][7]

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., AB-8).

    • Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear and neutral.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading:

    • Dissolve the crude extract in deionized water to a specific concentration.

    • Adjust the pH of the sample solution if necessary (a slightly acidic pH is often optimal for flavonoid adsorption).

    • Load the sample onto the prepared column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution:

    • Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions at each ethanol concentration. This compound is expected to elute in the fractions with a moderate ethanol concentration.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing the highest concentration of this compound.

  • Pooling and Concentration: Pool the fractions rich in the target compound and concentrate them using a rotary evaporator.

  • Lyophilization: Freeze-dry the concentrated solution to obtain the purified this compound as a powder.

Protocol 3: Quantification of this compound by HPLC-UV

This is a general HPLC method suitable for the quantification of this compound.[4][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10-20% B

    • 5-20 min: 20-40% B

    • 20-25 min: 40-60% B

    • 25-30 min: 60-10% B (return to initial conditions)

    • A post-run equilibration time is necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength around 350 nm, which is near the absorption maximum for isorhamnetin glycosides.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of the compound in the sample by using the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis and Quantification A Sea Buckthorn Material (Berries, Leaves, Pomace) B Drying and Grinding A->B C Defatting (with Hexane/Petroleum Ether) B->C D Enzymatic Pre-treatment (Pectinase/Cellulase) C->D E Ultrasonic-Assisted Extraction (Aqueous Ethanol) D->E F Solid-Liquid Separation (Centrifugation) E->F G Crude Extract F->G H Macroporous Resin Chromatography (e.g., AB-8) G->H I Stepwise Elution (Water -> Ethanol Gradient) H->I J Fraction Collection and Analysis I->J K Pooling of Pure Fractions J->K L Solvent Evaporation and Lyophilization K->L M Purified this compound L->M N HPLC-UV/MS Analysis M->N

Caption: Workflow for this compound Extraction.

Logical_Relationships cluster_Factors Influencing Factors cluster_Outcomes Desired Outcomes cluster_Issues Potential Issues X1 Extraction Method (UAE, Maceration, etc.) Y1 High Yield of This compound X1->Y1 X2 Solvent System (Polarity, Composition) X2->Y1 Z2 Co-extraction of Impurities (Lipids, Pigments) X2->Z2 X3 Temperature X3->Y1 Z1 Degradation (Thermal, Hydrolysis, Oxidation) X3->Z1 X4 Time X4->Y1 X4->Z1 X5 pH X5->Z1 X6 Sample Pre-treatment (Particle Size, Defatting) X6->Y1 X6->Z2 Reduces Y2 High Purity of Final Product Y1->Y2 Influences Y3 Stability of the Compound Y3->Y1 Dependent on Z1->Y1 Reduces Z2->Y2 Reduces

Caption: Factors Influencing this compound Extraction.

References

minimizing epimerization of isorhamnetin-3-O-glucoside during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation and potential epimerization of isorhamnetin-3-O-glucoside during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a naturally occurring flavonol glycoside found in various plants.[1][2][3] Its stability is a critical concern during extraction, purification, and formulation, as degradation or structural changes like epimerization can alter its biological activity and lead to inconsistent experimental results.

Q2: What are the primary factors that can lead to the degradation of this compound?

The primary factors influencing the stability of this compound and other flavonoid glycosides are:

  • pH: The compound is most stable in acidic conditions (pH 2.0-5.5).[4] Neutral to alkaline environments (pH > 7.0) can lead to significant degradation.[4]

  • Temperature: Elevated temperatures, especially during prolonged heating, can cause thermal degradation.[5][6][7]

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of flavonoids.[4]

  • Enzymatic Activity: The presence of enzymes like β-glucosidase, which may be co-extracted from plant material, can hydrolyze the glycosidic bond, leading to the formation of the aglycone, isorhamnetin.[8][9]

Q3: What is epimerization in the context of this compound, and is it a common issue?

Epimerization refers to a chemical change at one of several chiral centers in the glucose moiety of the molecule, which would result in a stereoisomer with different spatial arrangements. While well-documented for other flavonoids like flavanones and flavan-3-ols, direct evidence for the widespread epimerization of this compound during processing is not extensively reported in the reviewed literature. However, given the chemical nature of glycosides, the potential for epimerization under harsh conditions (e.g., extreme pH or temperature) should not be entirely dismissed.

Q4: How can I detect potential degradation or epimerization of my this compound sample?

You can use the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are ideal for separating this compound from its degradation products (like the aglycone isorhamnetin) and potential epimers.[1] The appearance of new or unexpected peaks in your chromatogram can indicate degradation or isomerization.

  • Mass Spectrometry (MS): When coupled with HPLC/UPLC, MS can help identify compounds based on their mass-to-charge ratio.[1][10] Degradation products will have different molecular weights. Epimers will have the same mass but may be distinguishable by tandem MS (MS/MS) fragmentation patterns or chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural elucidation.[1] It can definitively identify epimers by showing changes in the chemical shifts and coupling constants of the protons on the sugar moiety.[11]

Q5: Are there any general tips for storing this compound to ensure its stability?

For long-term storage, it is recommended to keep this compound as a solid in a dry, dark place.[12] If in solution, use an acidic buffer (pH < 6.0), aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[13]

Troubleshooting Guides

Issue 1: Low Yield or Complete Loss of Compound After Extraction or Processing
Potential Cause Recommended Solution
High pH during extraction or processing: Neutral or alkaline conditions can rapidly degrade the compound.Maintain an acidic pH (ideally between 3.0 and 5.5) throughout your process. Use acidified solvents for extraction (e.g., ethanol with 0.1% formic acid).
Excessive heat or prolonged heating time: Thermal degradation can occur, especially above 60-70°C.[7][14]Use lower temperatures for extraction and solvent evaporation. Consider techniques like microwave-assisted or ultrasound-assisted extraction, which can be effective at lower temperatures and shorter durations. If heating is necessary, keep it brief.[5][6]
Enzymatic degradation: Co-extracted β-glucosidases may be hydrolyzing the glycosidic bond.[8]Consider a blanching step with steam or hot ethanol for the initial plant material to denature enzymes before extraction. Alternatively, perform extraction at low temperatures to minimize enzyme activity.
Oxidation: The presence of oxygen and metal ions can catalyze the degradation of flavonoids.Degas your solvents and consider adding an antioxidant like ascorbic acid during extraction. Use metal-chelating agents like EDTA if metal ion contamination is suspected.
Issue 2: Appearance of Unexpected Peaks in HPLC/UPLC Chromatogram
Potential Cause Recommended Solution
Degradation to aglycone: The most common degradation product is the aglycone, isorhamnetin, which will have a different retention time.Co-inject with an isorhamnetin standard to confirm the identity of the peak. Review your protocol for factors causing degradation (see Issue 1).
Formation of epimers or other isomers: Harsh processing conditions could potentially lead to isomerization.Use high-resolution analytical techniques like UPLC-MS/MS or NMR to characterize the unknown peak. Epimers will have the same mass as the parent compound. To minimize this, adhere to milder processing conditions (low temperature, acidic pH).
Oxidative degradation products: Oxidation can lead to a variety of breakdown products.Use mass spectrometry to identify the molecular weights of the new peaks and infer their structures. Implement strategies to prevent oxidation as mentioned above.
Contamination: The sample may be contaminated with other compounds from the plant material or solvents.Ensure the purity of your starting material and solvents. Optimize your purification protocol (e.g., gradient elution in chromatography).

Data Presentation

Table 1: Influence of Processing Parameters on Flavonoid Glycoside Stability (General Trends)
ParameterConditionExpected Impact on this compound StabilityReference
pH Acidic (pH 2.0 - 5.5)High stability[4]
Neutral (pH 7.0)Moderate degradation[15]
Alkaline (pH > 7.4)Significant degradation[4]
Temperature < 40°CGenerally stable[16]
70 - 90°CIncreased degradation with longer exposure[7]
Roasting/Steaming (short duration)May initially increase extractable amount, then degrades[5][6]
Light Dark storageHigh stability[12]
Exposure to sunlightIncreased degradation[16]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound to Minimize Degradation
  • Material Preparation: Dry and finely grind the plant material. If enzymatic degradation is a concern, briefly blanch the material with steam for 2-3 minutes and then dry.

  • Extraction Solvent: Prepare a solution of 70% ethanol in water, acidified with formic acid to a final concentration of 0.1% (to maintain an acidic pH).

  • Extraction Process:

    • Macerate the ground plant material with the acidified ethanol solution (e.g., a 1:20 solid-to-liquid ratio).

    • Use an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30-60 minutes. This enhances extraction efficiency without excessive heat.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue to maximize yield.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature set to not exceed 40°C.

  • Purification (if required):

    • The crude extract can be purified using column chromatography with a polyamide resin.[17]

    • Dissolve the extract in a minimal amount of the initial mobile phase.

    • Load the solution onto the column.

    • Elute with a gradient of ethanol in water (e.g., starting from 20% ethanol and gradually increasing to 80%).

    • Collect fractions and monitor by HPLC to isolate the fraction containing this compound.

    • Adjust the pH of the purified fraction to ~3.0 with a suitable acid, which may aid in precipitation and stability.[17]

Protocol 2: HPLC Method for Monitoring this compound Stability
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 275 nm or 350 nm.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of your this compound sample in a suitable solvent (e.g., methanol or the mobile phase).

    • Subject aliquots of this solution to different conditions (e.g., different pH values, temperatures, light exposure) for a set period.

    • At various time points, inject the samples into the HPLC system.

    • Monitor the chromatogram for a decrease in the area of the this compound peak and the appearance of new peaks. Quantify the degradation by comparing the peak area to that of a control sample stored under optimal conditions (e.g., -20°C in the dark).

Mandatory Visualizations

start This compound (Stable) process Processing Conditions degraded Degradation Products (e.g., Isorhamnetin aglycone, oxidized forms) process->degraded  High pH  High Temperature  Light Exposure  Enzymatic Activity epimerized Potential Epimers (Stereoisomers) process->epimerized  Harsh Conditions  (e.g., extreme pH/heat)  (Hypothesized)

Caption: Factors leading to the degradation of this compound.

start Start: Plant Material extraction 1. Extraction (e.g., Acidified Ethanol, Ultrasonication at <40°C) start->extraction filtration 2. Filtration / Centrifugation extraction->filtration evaporation 3. Solvent Evaporation (Rotary Evaporator, <40°C) filtration->evaporation purification 4. Purification (e.g., Polyamide Column Chromatography) evaporation->purification analysis 5. Analysis & Stability Testing (HPLC, LC-MS) purification->analysis product End: Purified this compound analysis->product issue Issue: Unexpected peaks in HPLC chromatogram check_mass 1. Check Mass Spec Data (Same mass as parent?) issue->check_mass epimer Potential Epimer (Same Mass) check_mass->epimer Yes degradation Degradation Product (Different Mass) check_mass->degradation No characterize 2b. Characterize with NMR / MS-MS epimer->characterize confirm_aglycone 2a. Compare retention time with aglycone standard degradation->confirm_aglycone solution_degradation Solution: Review protocol for degradation factors confirm_aglycone->solution_degradation solution_epimer Solution: Use milder processing conditions (pH, temp) characterize->solution_epimer

References

addressing peak tailing in isorhamnetin-3-O-glucoside HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the HPLC analysis of isorhamnetin-3-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal HPLC analysis, the peaks should have a symmetrical, Gaussian shape.[2] Peak tailing can negatively impact the accuracy and precision of your analysis by making it difficult for data systems to determine the exact start and end of a peak.[3] This can lead to lower resolution between adjacent peaks, reduced sensitivity, and inaccurate quantification.[1][3]

Q2: I'm observing peak tailing specifically for this compound. What are the likely causes?

A2: The most common cause of peak tailing for compounds like this compound, a flavonoid, in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4] These unwanted interactions often occur with residual silanol groups (Si-OH) on the surface of silica-based columns.[5] Flavonoids, with their phenolic hydroxyl groups, can interact with these silanols, leading to peak tailing.[6] Other potential causes include using an inappropriate mobile phase pH, column contamination or degradation, sample overload, or issues with the HPLC system itself, such as extra-column volume.[4][6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like flavonoids.[7] For this compound, which has acidic phenolic hydroxyl groups, a low pH mobile phase is generally recommended.[8] A lower pH (typically around 2.5 to 3.5) ensures that these hydroxyl groups, as well as the residual silanol groups on the stationary phase, remain in their protonated (non-ionized) form.[4] This minimizes undesirable secondary ionic interactions that cause peak tailing.[4]

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: For the analysis of this compound and other flavonoids, a reversed-phase C18 column is commonly used.[8] To minimize peak tailing, it is advisable to use a modern, high-purity silica column that has been end-capped. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions.[4]

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

// Level 1 Checks check_mobile_phase [label="1. Review Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="2. Evaluate Column Condition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="3. Assess Sample Preparation\nand Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_system [label="4. Inspect HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_mobile_phase; start -> check_column; start -> check_sample; start -> check_system;

// Level 2 Details - Mobile Phase ph_low [label="Is pH acidic (2.5-3.5)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; buffer_check [label="Is a suitable buffer used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

check_mobile_phase -> ph_low; ph_low -> buffer_check [label="Yes"];

// Level 2 Details - Column column_age [label="Is the column old or\nheavily used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; guard_column [label="Is a guard column in use?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

check_column -> column_age; column_age -> guard_column [label="No"];

// Level 2 Details - Sample overload [label="Is the sample overloaded?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_strength [label="Is the sample solvent stronger\nthan the mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

check_sample -> overload; overload -> solvent_strength [label="No"];

// Level 2 Details - System connections [label="Are all fittings and\ntubing connections secure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

check_system -> connections;

// Level 3 Solutions adjust_ph [label="Action: Adjust mobile phase pH\nto 2.5-3.5 using formic or acetic acid.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_buffer [label="Action: Introduce a buffer\n(e.g., phosphate buffer).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_column [label="Action: Replace the column.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; replace_guard [label="Action: Replace the guard column.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dilute_sample [label="Action: Dilute the sample or\nreduce injection volume.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; match_solvent [label="Action: Dissolve the sample in\nthe initial mobile phase.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; tighten_fittings [label="Action: Check and tighten all\nconnections. Use shorter, narrower tubing.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

ph_low -> adjust_ph [label="No"]; buffer_check -> add_buffer [label="No"]; column_age -> replace_column [label="Yes"]; guard_column -> replace_guard [label="Yes, and it's old"]; overload -> dilute_sample [label="Yes"]; solvent_strength -> match_solvent [label="Yes"]; connections -> tighten_fittings [label="No"];

// End State end [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

adjust_ph -> end; add_buffer -> end; replace_column -> end; replace_guard -> end; dilute_sample -> end; match_solvent -> end; tighten_fittings -> end; } A troubleshooting workflow for addressing peak tailing.

Step 1: Evaluate the Mobile Phase
  • pH Adjustment: The pH of the mobile phase is the most critical parameter to check. For this compound, an acidic mobile phase is recommended to suppress the ionization of both the analyte's phenolic hydroxyl groups and the residual silanols on the column.[4]

    • Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or acetic acid.[8]

  • Buffer Strength: If pH adjustment alone is not sufficient, the ionic strength of the mobile phase can be increased to further mask silanol interactions.

    • Action: Introduce a buffer, such as a phosphate buffer, at a low concentration (e.g., 10-25 mM). Be mindful of buffer solubility in the organic solvent, especially during gradient elution.[4]

Step 2: Assess the HPLC Column
  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to exposed silanols and peak tailing.[6] A sudden onset of peak tailing for all peaks may indicate a void at the column inlet or a blocked frit.[2]

    • Action: If the column is old or has been used with complex sample matrices, replace it with a new, high-purity, end-capped C18 column. If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit).[4]

  • Guard Column: A contaminated or worn-out guard column can also be a source of peak tailing.

    • Action: Remove the guard column and run a standard. If the peak shape improves, replace the guard column.[4]

Step 3: Review Sample and Injection Parameters
  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

    • Action: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload. Alternatively, reduce the injection volume.[4]

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Step 4: Inspect the HPLC System
  • Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing. This is often caused by using tubing with a large internal diameter or by poorly made connections.[4]

    • Action: Ensure all fittings are properly tightened and that you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm). Keep the tubing length as short as possible.

// Interactions interaction [label="Secondary Ionic Interaction\n(Causes Peak Tailing)", shape=none, fontcolor="#EA4335"]; no_interaction [label="Desired Hydrophobic Interaction\n(Good Peak Shape)", shape=none, fontcolor="#34A853"];

// Relationships edge [style=dashed, arrowhead=normal]; analyte_ionized -> silanol_ionized [label="Strong Interaction"];

edge [style=solid, arrowhead=none]; analyte_protonated -> no_interaction; silanol_protonated -> no_interaction;

{rank=same; analyte_ionized; silanol_ionized; interaction} {rank=same; analyte_protonated; silanol_protonated; no_interaction} } Analyte-stationary phase interactions and their effect on peak shape.

Experimental Protocols

Below is a typical experimental protocol for the HPLC analysis of this compound, incorporating best practices to avoid peak tailing.

Objective: To achieve a sharp, symmetrical peak for the quantification of this compound.

Materials:

  • HPLC system with UV-Vis or DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped

  • This compound standard

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Formic acid or acetic acid

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol or the initial mobile phase composition.

    • Dilute the stock solution to the desired concentration using the initial mobile phase composition.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30-35 °C).

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the detector wavelength (e.g., 368 nm for isorhamnetin-3-O-rhamnoside, a related compound, can be a starting point).[1]

    • Inject the sample.

    • Run a gradient or isocratic elution as required for your separation. A typical gradient might start with a low percentage of organic solvent and increase over time.[3]

Data Presentation

The following table summarizes recommended starting conditions and troubleshooting adjustments for the HPLC analysis of this compound.

ParameterRecommended Starting ConditionTroubleshooting Action for Peak Tailing
Column Reversed-phase C18, end-capped (e.g., 250 x 4.6 mm, 5 µm)Use a new, high-purity, base-deactivated column.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Ensure pH is between 2.5 and 3.5. Consider adding a buffer (e.g., 10-25 mM phosphate).
Mobile Phase B Acetonitrile or MethanolNo direct action for tailing, but be aware of buffer precipitation with high concentrations of acetonitrile.
Flow Rate 1.0 mL/minNot a primary cause of tailing, but ensure it is stable.
Column Temp. 30-35 °CTemperature can affect selectivity, but is not a primary solution for tailing.
Injection Volume 5-20 µLReduce injection volume to check for overload.
Sample Solvent Initial Mobile Phase CompositionDissolve sample in the mobile phase to avoid solvent mismatch effects.

By following this guide, you can systematically address the common causes of peak tailing and improve the quality and reliability of your this compound HPLC analysis.

References

Technical Support Center: Optimal Solvent System for Flavonoid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flavonoid extraction. This resource provides researchers, scientists, and drug development professionals with in-depth guidance on selecting the optimal solvent system for their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the single best solvent for flavonoid extraction?

There is no single "best" solvent for all flavonoid extractions. The optimal choice depends on the specific characteristics of the target flavonoids and the plant matrix.[1] However, mixtures of alcohol and water, such as aqueous ethanol or aqueous methanol, are widely considered the most effective for a broad range of flavonoids.[2] Ethanol is often preferred over methanol for applications in the food and pharmaceutical industries due to its lower toxicity.[3]

Q2: How does solvent polarity influence extraction efficiency?

Solvent polarity is a critical factor. The principle of "like dissolves like" applies:

  • Polar Solvents: Aqueous solutions of alcohols (ethanol, methanol) are effective for extracting polar flavonoids, such as flavonoid glycosides (flavonoids with sugar molecules attached).[4]

  • Less Polar Solvents: Solvents like acetone, chloroform, diethyl ether, and ethyl acetate are better suited for extracting less polar or non-polar flavonoids, such as isoflavones, flavanones, and flavone aglycones (without sugar molecules).[1][4][5]

A sequential extraction using solvents of increasing polarity (e.g., starting with hexane, then chloroform, then ethyl acetate, and finally methanol) can be used to separate different classes of compounds.[6]

Q3: What are the advantages of using alcohol-water (hydroalcoholic) mixtures?

Hydroalcoholic mixtures offer a synergistic effect. Water acts as a swelling agent for the plant material, which increases the surface area available for extraction.[4] The alcohol then disrupts the cell walls, allowing the flavonoids to be released. Using pure alcohol can lead to the dehydration and collapse of plant cells, which may trap the target compounds and reduce the extraction yield.[4] An ethanol concentration of 70-80% is often found to be optimal.[2][7][8]

Q4: How does the pH of the solvent affect the extraction process?

The pH of the solvent can significantly impact the stability and recovery of certain flavonoids. For example, anthocyanins are more stable in slightly acidic conditions. Using a solvent like methanol with 0.1% hydrochloric acid (HCl) has been shown to be efficient for anthocyanin extraction.[1] Studies have also suggested that flavonoid recovery can increase at an acidic pH of 2.5–3.5 and decrease at a higher pH.[3]

Q5: What are modern "green" extraction techniques and how do they relate to solvent choice?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are considered "green" because they significantly reduce extraction time and solvent consumption.[3][9][10] These methods are highly efficient and can often provide higher yields than traditional methods like maceration or Soxhlet extraction.[11] Ethanol is a commonly used "green solvent" with these advanced techniques, aligning with environmentally friendly practices.[3][11]

Troubleshooting Guide

This guide addresses common problems encountered during flavonoid extraction related to the solvent system.

ProblemPossible Cause(s)Recommended Solutions
Low Flavonoid Yield Incorrect Solvent Polarity: The solvent is not matched to the polarity of the target flavonoids.- For unknown flavonoid profiles, start with a broad-spectrum solvent like 70% ethanol.[2][7] - For polar glycosides, use aqueous alcohol mixtures. - For non-polar aglycones, use acetone or ethyl acetate.[1]
Insufficient Solvent Volume: The solvent-to-solid ratio is too low, leading to saturation.- Increase the solvent-to-solid ratio. Ratios between 1:10 and 1:50 (sample to solvent) are commonly used.[3] A ratio of 25:1 mL/g has been found effective in some MAE protocols.[12]
Degradation of Flavonoids High Temperature: Many flavonoids are thermolabile and can degrade at high temperatures used in methods like Soxhlet or decoction.[4][10]- Use modern, low-temperature methods like Ultrasound-Assisted Extraction (UAE).[1] - If using heating, optimize the temperature and reduce extraction time. For example, an optimal temperature for UAE has been found to be around 60-75°C.[13][14]
Co-extraction of Impurities Low Solvent Selectivity: The chosen solvent is extracting a wide range of unwanted compounds (e.g., chlorophylls, lipids).- Perform a pre-extraction step with a non-polar solvent like hexane to remove lipids (defatting).[2] - Employ a sequential extraction with solvents of increasing polarity to fractionate the extract.[6]
Poor Extract Solubility Solvent Mismatch: The final extract does not dissolve well in the solvent used for analysis (e.g., HPLC mobile phase).- Use a solvent for extraction that is compatible with your analytical method, such as methanol or ethanol.[3] - After extraction, evaporate the solvent and redissolve the dried extract in a suitable solvent for analysis.
Data Presentation: Solvent & Method Comparison
Table 1: Properties of Common Solvents for Flavonoid Extraction
SolventPolarityTarget FlavonoidsAdvantagesDisadvantages
Methanol HighPolar (Glycosides, Anthocyanins)High extraction yield for many phenolics.[15]Toxic, not suitable for food/pharma products.[3]
Ethanol HighPolar (Glycosides)"Green" solvent, low toxicity, effective.[3]Can be less efficient than methanol for some compounds.
Water Very HighHighly Polar GlycosidesNon-toxic, inexpensive.Low efficiency for less polar flavonoids, can extract many impurities (sugars, proteins).[15]
Acetone MediumLess Polar (Flavones, Flavanones)Good for a range of flavonoid polarities.[1][16]Flammable, can interfere with some antioxidant assays.
Ethyl Acetate Medium-LowLess Polar (Aglycones)Good selectivity for less polar compounds.[1][5]Lower yield for polar flavonoids.
Chloroform/DCM LowNon-Polar (Isoflavones, Flavones)Selective for non-polar compounds.[1][5]Toxic, environmental concerns.
Hexane Very LowNon-Polar Compounds (Lipids)Excellent for defatting samples prior to extraction.[2]Does not extract most flavonoids.
Table 2: Comparison of Common Flavonoid Extraction Techniques
Extraction MethodTypical SolventsAvg. TimeAvg. Temp.AdvantagesDisadvantages
Maceration Ethanol, Methanol, Water12-72 hoursRoom Temp.Simple, low cost, no special equipment needed.[7][10]Time-consuming, large solvent volume, low efficiency.[10][17]
Soxhlet Extraction Ethanol, Methanol, Hexane6-24 hoursSolvent Boiling PointContinuous process reduces solvent needed compared to maceration.[10]High temperature can degrade thermolabile compounds.[4]
Ultrasound-Assisted (UAE) Ethanol, Methanol20-60 mins40-80°CFast, high yield, reduced solvent/energy use.[1][13]Excessive power can degrade compounds.[3]
Microwave-Assisted (MAE) Ethanol, Water5-30 mins50-110°CExtremely fast, highly efficient, less solvent.[9][11][18]Limited to small, microwave-stable molecules; potential for localized hot spots.[1]
Visualizations: Workflows and Logic Diagrams

A clear workflow is essential for selecting the right solvent and experimental procedure.

Solvent_Selection_Workflow start_end start_end decision decision process process io io result result start Start: Define Goal plant_material Characterize Plant Material (Fresh/Dry, Part Used) start->plant_material is_polar Target Flavonoid Polarity Known? plant_material->is_polar is_glycoside Target: Polar (Glycosides, Anthocyanins)? is_polar->is_glycoside  Yes use_hydroalcoholic Use Hydroalcoholic Solvent (e.g., 70% Ethanol) is_polar->use_hydroalcoholic No (General Purpose) is_aglycone Target: Non-Polar (Aglycones, Isoflavones)? is_aglycone->use_hydroalcoholic No use_midpolar Use Medium-Polarity Solvent (e.g., Acetone, Ethyl Acetate) is_aglycone->use_midpolar Yes is_glycoside->is_aglycone No is_glycoside->use_hydroalcoholic Yes use_acidified Consider Acidified Solvent (e.g., 0.1% HCl in MeOH) for Anthocyanins use_hydroalcoholic->use_acidified defat Is material rich in lipids (e.g., seeds)? use_acidified->defat use_midpolar->defat pre_extract Pre-extract with Hexane to remove lipids defat->pre_extract Yes no_defat defat->no_defat No optimize Optimize Conditions (Ratio, Temp, Time) pre_extract->optimize no_defat->optimize final_solvent Final Solvent System Selected optimize->final_solvent

Caption: Decision workflow for selecting an optimal flavonoid extraction solvent.

Extraction_Process_Workflow step step input input output output critical_step critical_step sample_prep 1. Sample Preparation (Drying, Grinding <0.5mm) solvent_select 2. Solvent System Selection (Based on Polarity & Goal) sample_prep->solvent_select method_select 3. Choose Extraction Method (e.g., UAE, MAE, Maceration) solvent_select->method_select extraction 4. Perform Extraction (Control Temp, Time, Ratio) method_select->extraction filtration 5. Filtration / Centrifugation (Separate solid residue) extraction->filtration concentration 6. Solvent Removal (e.g., Rotary Evaporation) filtration->concentration purification 7. (Optional) Purification (e.g., Column Chromatography) concentration->purification analysis 8. Analysis (HPLC, UV-Vis) concentration->analysis Direct Analysis purification->analysis

Caption: General experimental workflow for flavonoid extraction and analysis.

Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol describes a general procedure for extracting flavonoids from dried plant material using UAE.

1. Materials and Equipment:

  • Dried, powdered plant material (particle size <0.5 mm).[1]

  • Extraction Solvent: 70% (v/v) Ethanol in deionized water.

  • Ultrasonic bath or probe system with temperature control.

  • Centrifuge.

  • Rotary evaporator.

  • Filter paper (e.g., Whatman No. 1).

  • Glassware (beakers, flasks).

2. Methodology:

  • Weigh 5 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask, creating a solid-to-liquid ratio of 1:20.

  • Place the flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Set the UAE parameters. Based on optimization studies, typical starting conditions are:

    • Temperature: 60°C[14]

    • Time: 45 minutes[14]

    • Ultrasonic Power/Frequency: Set to a fixed power (e.g., 400 W) or frequency (e.g., 40 kHz).[3][19]

  • Begin sonication. Monitor the temperature to ensure it remains stable.

  • After extraction, remove the flask and allow it to cool to room temperature.

  • Filter the mixture through filter paper to separate the extract from the solid plant residue. For finer particles, centrifuge the mixture at 12,000 rpm for 10 minutes and collect the supernatant.[20]

  • The collected supernatant is the crude flavonoid extract. This can be concentrated using a rotary evaporator at 40-50°C to remove the ethanol.

  • The resulting aqueous extract can be used for analysis or further purified.

Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids

This protocol provides a general method for rapid flavonoid extraction using a microwave system.

1. Materials and Equipment:

  • Dried, powdered plant material.

  • Extraction Solvent: 80% (v/v) Ethanol in deionized water.

  • Microwave extraction system (closed-vessel type is recommended).

  • Extraction vessels.

  • Filtration or centrifugation equipment.

2. Methodology:

  • Place 2 g of powdered plant material into a microwave extraction vessel.

  • Add 50 mL of 80% ethanol (solvent-to-material ratio of 25:1 mL/g).[12]

  • Seal the vessel and place it in the microwave extractor.

  • Set the MAE parameters. Optimized conditions from literature suggest:

    • Microwave Power: 500-600 W[11]

    • Extraction Time: 15-25 minutes[11]

    • Temperature: 110°C (Note: This requires a pressurized closed-vessel system).[12]

  • Start the extraction program. The system will automatically control the power to maintain the set temperature.

  • Once the extraction is complete, allow the vessel to cool to a safe temperature before opening to avoid injury from built-up pressure.

  • Filter the contents to separate the crude extract from the plant residue.

  • The filtrate can be concentrated and prepared for analysis as described in the UAE protocol. The MAE method has been shown to increase flavonoid yield and significantly shorten extraction time compared to traditional methods.[11]

References

Technical Support Center: Enhancing Isorhamnetin-3-O-Glucoside Production in E. coli Co-cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of isorhamnetin-3-O-glucoside using Escherichia coli co-culture systems.

Troubleshooting Guide

This guide addresses common issues encountered during the co-culture fermentation process for this compound production.

Problem Potential Cause(s) Troubleshooting Steps
Low or no production of this compound Inefficient precursor (quercetin) conversion.Optimize enzyme expression: Ensure robust expression of the two key enzymes: O-methyltransferase (ROMT) for converting quercetin to isorhamnetin, and UDP-glucosyltransferase (PGT) for the glycosylation of isorhamnetin.[1][2]• Enhance precursor uptake: Investigate potential transport limitations of quercetin into the E. coli cells.
Metabolic burden on the host cells.Distribute metabolic load: Utilize a co-culture system to separate the biosynthetic pathway into modules, reducing the metabolic strain on a single host.[3][4][5]• Optimize induction conditions: Adjust the concentration of the inducer (e.g., IPTG) and the induction time to balance enzyme production with cell health.[1][2]
Suboptimal co-culture ratio.Optimize inoculation ratio: Experiment with different initial ratios of the two engineered E. coli strains to find the optimal balance for precursor conversion and final product synthesis. Ratios can significantly impact the final titer.[3][4][5]
Accumulation of intermediate metabolites (e.g., isorhamnetin) Inefficient second step of the pathway (glycosylation).Verify the functionality of the glycosyltransferase strain: Ensure the E. coli strain responsible for glycosylation is viable and expressing the PGT enzyme effectively.• Optimize UDP-glucose availability: The glycosylation step is dependent on the availability of UDP-glucose. Ensure the host strain has a sufficient intracellular pool of this sugar donor.
Poor cell growth or lysis Toxicity of the substrate or product.Optimize substrate feeding strategy: High concentrations of the precursor, quercetin, can be toxic to E. coli. Implement a fed-batch or gradual feeding strategy to maintain substrate levels below the toxic threshold.[6]• Select a robust chassis strain: Some E. coli strains, like E. coli W, exhibit higher tolerance to flavonoids.[4]
Incompatible strains in the co-culture.Evaluate strain compatibility: Ensure the two engineered strains can coexist without inhibiting each other's growth. This can involve checking for the production of inhibitory compounds or competition for essential nutrients.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why use a co-culture system instead of a monoculture for this compound production?

A1: Co-culture systems offer several advantages over monocultures for producing complex molecules like this compound. By dividing the biosynthetic pathway between two different E. coli strains, the metabolic burden on each cell is reduced, which can lead to higher overall productivity.[3][4][5] This modular approach also allows for the independent optimization of each step of the pathway.[3][4][5]

Q2: What are the key enzymes involved in the biosynthesis of this compound from quercetin in this co-culture system?

A2: The biosynthesis involves two key enzymatic steps, each performed by a separate E. coli strain in the co-culture:

  • O-methylation: Quercetin is converted to isorhamnetin by an O-methyltransferase (e.g., ROMT-9).[1][2]

  • Glycosylation: Isorhamnetin is then glycosylated to form this compound by a UDP-glucosyltransferase (e.g., PGT E82L).[1][2]

Q3: What are the optimal conditions for maximizing this compound production in an E. coli co-culture?

A3: Optimal conditions can vary, but studies have shown that factors such as the cell mixing ratio, induction time, biotransformation temperature, and quercetin feed concentration are critical. For instance, a final concentration of 181.2 mg/L was achieved by optimizing these parameters.[1][2]

Q4: How can I analyze and quantify the production of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and other related flavonoids in the culture supernatant.[7] Samples from the fermentation broth are typically mixed with an equal volume of ethanol, centrifuged to remove cell debris, and the supernatant is then analyzed by HPLC.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from optimization experiments for flavonoid production in E. coli co-cultures.

Table 1: Optimization of this compound Production

ParameterConditionThis compound Titer (mg/L)Reference
Initial Report -39.6[1][2]
Optimized Co-culture Optimized medium, temperature, cell ratio, induction time, and quercetin feed181.2[1][2]

Table 2: General Flavonoid Production Enhancement using Co-cultures

Flavonoid ClassImprovement Factor (Co-culture vs. Monoculture)Final TiterReference
Flavan-3-ols 970-fold40.7 ± 0.1 mg/L[3][4]

Experimental Protocols

Protocol 1: General E. coli Co-culture for Flavonoid Production

This protocol is a general guideline adapted from studies on flavonoid production in E. coli co-cultures.[3][5][8]

1. Strain Preparation:

  • Inoculate single colonies of each engineered E. coli strain into separate flasks containing 25 mL of Andrews's Magic Medium (AMM) with the appropriate antibiotics.
  • Grow overnight at 37°C with shaking.

2. Co-culture Inoculation:

  • After approximately 14 hours, mix the overnight cultures volumetrically to the desired inoculation ratio (e.g., 1:1, 7:3).
  • Inoculate 2 mL of fresh AMM with 40 µL of the mixed culture in a 48-well plate or a larger shake flask.
  • Grow at 37°C until the desired optical density (OD600) for induction is reached.

3. Induction and Production:

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.
  • If a precursor substrate (e.g., quercetin) is required, add it at this stage.
  • Transfer the cultures to the optimal production temperature (e.g., 30°C) and incubate for 48 hours.

4. Sample Analysis:

  • Mix an equal volume of the fermentation broth with absolute ethanol.
  • Vortex for 10 seconds and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.
  • Analyze the supernatant using HPLC to quantify the flavonoid products.

Visualizations

Isorhamnetin_Pathway cluster_strain1 E. coli Strain 1 cluster_strain2 E. coli Strain 2 Quercetin Quercetin Strain1_Enzyme O-Methyltransferase (ROMT-9) Quercetin->Strain1_Enzyme Isorhamnetin Isorhamnetin Strain2_Enzyme UDP-Glucosyltransferase (PGT E82L) Isorhamnetin->Strain2_Enzyme I3G This compound Strain1_Enzyme->Isorhamnetin Strain2_Enzyme->I3G UDP_Glucose UDP-Glucose UDP_Glucose->Strain2_Enzyme

Caption: Biosynthetic pathway for this compound in an E. coli co-culture system.

Experimental_Workflow start Start strain_prep Overnight Culture of E. coli Strain 1 & 2 start->strain_prep inoculation Co-culture Inoculation (Optimized Ratio) strain_prep->inoculation growth Growth to Induction OD inoculation->growth induction Induction (IPTG) & Substrate Addition (Quercetin) growth->induction fermentation Production Phase (Optimized Temperature) induction->fermentation sampling Sample Collection fermentation->sampling analysis HPLC Analysis sampling->analysis end End analysis->end

Caption: General experimental workflow for this compound production.

References

Validation & Comparative

A Comparative Guide: Isorhamnetin-3-O-glucoside vs. Isorhamnetin Aglycone in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin, an O-methylated flavonol naturally present in various plants like sea buckthorn, onions, and Ginkgo biloba, has garnered significant attention for its diverse pharmacological properties.[1][2][3] It exists predominantly in two forms: as a free aglycone and, more commonly, in glycosylated forms, with isorhamnetin-3-O-glucoside being one of the most prevalent.[2][4] The addition of a glucose moiety dramatically alters the molecule's physicochemical properties, leading to critical differences in bioavailability, metabolism, and, consequently, biological activity.

This guide provides an objective comparison of this compound and its aglycone counterpart, supported by experimental data. We will delve into their comparative bioavailability, antioxidant, anti-inflammatory, antidiabetic, and anticancer activities to assist researchers in selecting the appropriate compound for their studies and development pipelines.

Bioavailability and Metabolism: The Glycoside as a Prodrug

The most significant distinction between this compound and isorhamnetin aglycone lies in their absorption and metabolic fate. While the aglycone can be absorbed directly, flavonoid glycosides often exhibit higher bioaccessibility due to increased aqueous solubility and stability during digestion.[4]

Following oral ingestion, this compound travels to the small intestine and colon, where it is largely metabolized by the gut microbiota.[5][6] Bacterial enzymes, such as β-glucosidases, hydrolyze the O-glycosidic bond, cleaving the glucose molecule and releasing the isorhamnetin aglycone.[5][6][7] This liberated aglycone is then available for absorption into the bloodstream. This metabolic process suggests that this compound effectively functions as a prodrug, delivering the active aglycone to the systemic circulation.[7] Studies have shown that this mechanism can lead to higher plasma concentrations and a longer residence time for the active moiety compared to the oral administration of the aglycone itself.[8][9]

cluster_GIT Gastrointestinal Tract cluster_Systemic Systemic Circulation I3G This compound (Oral Intake) Microbiota Gut Microbiota (β-glucosidases) I3G->Microbiota Metabolism Aglycone_GIT Isorhamnetin (Aglycone) Microbiota->Aglycone_GIT Deglycosylation Aglycone_Absorbed Absorbed Isorhamnetin Aglycone_GIT->Aglycone_Absorbed Absorption

Figure 1. Metabolic pathway of this compound.

Comparative Biological Activities

Antioxidant Activity

Both forms of isorhamnetin exhibit antioxidant properties, but their efficacy in direct in vitro assays can differ. The aglycone, with its free hydroxyl groups, is a potent scavenger of free radicals.[10] In contrast, the glycoside may show reduced activity in cell-free assays until it is hydrolyzed to the aglycone. However, this compound has demonstrated antioxidant effects in various cellular and chemical assays.[4]

Compound FormAssay TypeObservationReference
Isorhamnetin Aglycone DPPH, ABTS Radical ScavengingExhibits remarkable antioxidant activity by scavenging free radicals.[10]
This compound Various antioxidant assaysHas demonstrated antioxidant properties in multiple experimental tests.[4][11]
This compound In vivo (diabetic rats)Oral administration reduces markers of oxidative stress, an effect attributed to its in vivo conversion to the aglycone.[4]
Anti-inflammatory Activity

Inflammation is a key pathological process where both compounds have shown therapeutic potential. Isorhamnetin aglycone exerts anti-inflammatory effects by modulating key signaling pathways, such as blocking NF-κB activation.[3] this compound also demonstrates significant anti-inflammatory action, including the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.[11] Some studies suggest the aglycone and its glycoside can have similar topical anti-inflammatory effects, indicating that local enzymatic activity may convert the glycoside to the active aglycone at the site of inflammation.[12]

cluster_nuc LPS Inflammatory Stimuli (e.g., LPS) IKK IKK LPS->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates IkB IκBα IKK->IkB Inhibits Nucleus Nucleus NFkB_p65->Nucleus IkB->NFkB_p65 Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Isorhamnetin Isorhamnetin (Aglycone) Isorhamnetin->IKK Inhibits NFkB_p65_nuc NF-κB NFkB_p65_nuc->Genes Induces Transcription

Figure 2. Isorhamnetin's inhibition of the NF-κB pathway.
Antidiabetic Activity

The comparative activity against diabetes-related enzymes is complex, with some conflicting reports in the literature. The primary mechanism explored is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into absorbable monosaccharides. Slowing this enzyme can help manage postprandial hyperglycemia.

One study reported that isorhamnetin aglycone and its glucoside had no significant α-glucosidase inhibitory activity.[13] However, several other studies have found potent inhibitory activity for both forms, sometimes with the glucoside appearing remarkably potent. This discrepancy may arise from different experimental conditions, enzyme sources, or sample purity.

CompoundTarget EnzymeReported IC₅₀Reference
This compound α-Glucosidase0.09 ± 0.01 µM[11]
This compound Rat Lens Aldose Reductase (RLAR)1.4 µM[14]
Isorhamnetin Aglycone α-Glucosidase15.97 µg/mL (~31.5 µM)[15]
Isorhamnetin Aglycone α-GlucosidaseNo significant activity reported in one study.[13]
Quercetin (related aglycone) α-Glucosidase29.47 ± 3.36 µM[13]

Beyond enzyme inhibition, this compound was found to be highly effective at promoting glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, suggesting an alternative and potent mechanism for its antidiabetic effects.[13]

Anticancer Activity

The isorhamnetin aglycone has been more extensively studied for its anticancer properties and has demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines.[10] It often acts by inducing cell cycle arrest and apoptosis through modulation of key signaling pathways like Akt/mTOR and MAPK/MEK.[1] While isorhamnetin glycosides are also reported to have anticancer properties, direct side-by-side comparisons of IC₅₀ values with the aglycone in the same studies are limited.[16][17] The in vivo anticancer effect of the glycoside is likely mediated by its conversion to the more potent aglycone.

CompoundCell LineActivity TypeReported IC₅₀Reference
Isorhamnetin Aglycone Breast Cancer (MCF7, T47D, etc.)Cytotoxicity~10 µM[1]
Isorhamnetin Aglycone Hepatocellular Carcinoma (BEL-7402)Cytotoxicity74.4 µg/mL (~236 µM)[10]
Isorhamnetin-3,7-di-O-glucoside Colon Cancer (Caco-2)CytotoxicityActive at 50 µg/mL[17]

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes a substrate to produce a colored product.

  • Materials : α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, test compounds (isorhamnetin and its glucoside), acarbose (positive control), sodium phosphate buffer.

  • Procedure :

    • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound or control in a 96-well plate for 10 minutes at 37°C.

    • The reaction is initiated by adding the pNPG substrate to each well.

    • The mixture is incubated for an additional 20 minutes at 37°C.

    • The reaction is terminated by adding a stop solution, such as 0.1 M sodium carbonate.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value is determined from the dose-response curve.[13]

MTT Assay for Cell Viability (Anticancer)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials : Cancer cell lines (e.g., MCF-7 breast cancer cells), cell culture medium (e.g., DMEM with 10% FBS), test compounds, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

  • Procedure :

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., isorhamnetin) or a vehicle control (e.g., DMSO).

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at approximately 570 nm.

    • Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.[1]

Conclusion

The choice between this compound and isorhamnetin aglycone is highly dependent on the experimental context.

  • Isorhamnetin Aglycone often demonstrates higher potency in in vitro cell-based and cell-free enzymatic assays. It is the primary bioactive form and is suitable for mechanistic studies where direct interaction with a target is being measured.

  • This compound serves as a more bioavailable precursor for in vivo studies involving oral administration. Its glycosylation protects it from degradation and facilitates its delivery to the lower intestine, where it is converted to the active aglycone by microbiota. Therefore, despite potentially lower in vitro activity, its superior pharmacokinetic profile may lead to greater or more sustained in vivo efficacy.

For drug development, the glycoside may be a more practical starting point for oral formulations, while the aglycone remains the crucial molecule for understanding the ultimate mechanism of action. Future research should include more direct, side-by-side comparisons of these two forms in a wider array of biological systems.

References

comparative analysis of isorhamnetin-3-O-glucoside and quercetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the structural and functional distinctions, comparative biological activities, and underlying molecular mechanisms of Isorhamnetin-3-O-glucoside and Quercetin-3-O-glucoside.

This compound (I3G) and quercetin-3-O-glucoside (Q3G) are closely related flavonoid glycosides ubiquitously found in the plant kingdom. Their structural similarity, differing only by a single methyl group, belies a nuanced divergence in their biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Structural and Functional Overview

This compound is a 3'-O-methylated derivative of quercetin-3-O-glucoside. This seemingly minor structural alteration—a methoxy group (-OCH3) on the B-ring of I3G versus a hydroxyl group (-OH) on Q3G—is a critical determinant of their distinct pharmacological profiles.

Comparative Biological Performance

The primary distinctions in the bioactivity of I3G and Q3G have been observed in their antidiabetic, antioxidant, anti-inflammatory, and anticancer properties.

Antidiabetic Activity

In the realm of glucose metabolism, I3G and Q3G exhibit markedly different mechanisms of action. While Q3G and its aglycone, quercetin, are recognized for their inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion, I3G and its aglycone, isorhamnetin, do not share this property. However, I3G demonstrates superior efficacy in stimulating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1]

Biological ActivityThis compound (I3G)Quercetin-3-O-glucoside (Q3G)
α-Glucosidase Inhibition (IC50) No significant inhibition reported.Acts as an inhibitor (its aglycone, quercetin, has an IC50 of 29.47 ± 3.36 μM).[1]
Glucose-Stimulated Insulin Secretion (GSIS) More potent activity in INS-1 cells.[1]Less potent activity compared to I3G.[1]
Antioxidant Activity

Both flavonoid glycosides are known for their antioxidant capabilities, primarily through the scavenging of free radicals. Quercetin-3-O-glucoside, also known as isoquercitrin, has been shown to possess potent antioxidant activity.[2] While direct comparative studies providing IC50 values for I3G using the same antioxidant assays are limited, research on various isorhamnetin glycosides indicates they also exhibit significant antioxidant effects.

AssayQuercetin-3-O-glucoside (Q3G) IC50
Superoxide Anion Scavenging 78.16 ± 4.83 μM[2]
Anti-inflammatory and Anticancer Activities

Both I3G and Q3G have been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[3][4] Similarly, their potential as anticancer agents has been a subject of investigation, with studies on their aglycones demonstrating cytotoxicity against various cancer cell lines. However, direct head-to-head comparative studies with quantitative IC50 values for the glycosides in these areas are not yet extensively available in the current body of scientific literature.

Experimental Protocols

α-Glucosidase Inhibition Assay

This enzymatic assay quantifies the inhibition of α-glucosidase, which is key to carbohydrate metabolism. The protocol involves the preparation of an enzyme solution from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). The test compound is pre-incubated with the enzyme before the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic reaction, which produces p-nitrophenol, is monitored by measuring the absorbance at 405 nm. The percentage of inhibition is then calculated to determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of a compound. A methanol solution of the stable free radical DPPH is prepared. The test compound is added, and the mixture is incubated in the dark. The reduction of DPPH by an antioxidant results in a color change from violet to yellow, which is measured by the decrease in absorbance at 517 nm. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cell lines. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured (typically at 570 nm) to determine the percentage of cell viability and the IC50 value.

Signaling Pathways

The aglycones of I3G and Q3G, isorhamnetin and quercetin, modulate distinct signaling pathways to exert their biological effects, particularly in glucose metabolism.

Quercetin has been shown to primarily activate the AMPK signaling pathway to enhance glucose transporter 4 (GLUT4) translocation and glucose uptake. At higher concentrations, it also engages the IRS1/PI3K/Akt signaling pathway . In contrast, isorhamnetin promotes GLUT4 translocation through the JAK2/STAT signaling pathway .[5][6]

cluster_Q3G Quercetin-3-O-glucoside (Q3G) ➞ Quercetin cluster_Q3G_pathways cluster_I3G This compound (I3G) ➞ Isorhamnetin Quercetin Quercetin AMPK AMPK Quercetin->AMPK IRS1/PI3K/Akt IRS1/PI3K/Akt Quercetin->IRS1/PI3K/Akt (high conc.) GLUT4 Translocation (Q) GLUT4 Translocation (Q) AMPK->GLUT4 Translocation (Q) IRS1/PI3K/Akt->GLUT4 Translocation (Q) Glucose Uptake (Q) Glucose Uptake (Q) GLUT4 Translocation (Q)->Glucose Uptake (Q) Isorhamnetin Isorhamnetin JAK2/STAT JAK2/STAT Isorhamnetin->JAK2/STAT GLUT4 Translocation (I) GLUT4 Translocation (I) JAK2/STAT->GLUT4 Translocation (I) Glucose Uptake (I) Glucose Uptake (I) GLUT4 Translocation (I)->Glucose Uptake (I)

Caption: Differential signaling for glucose uptake by aglycones of Q3G and I3G.

This compound has been shown to enhance insulin secretion through the activation of the PI3K/Akt signaling pathway .

I3G This compound PI3K PI3K I3G->PI3K Akt Akt PI3K->Akt Insulin Secretion Insulin Secretion Akt->Insulin Secretion Inflammatory Stimuli Inflammatory Stimuli MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway MAPK Pathway\n(JNK, ERK, p38) MAPK Pathway (JNK, ERK, p38) Pro-inflammatory Mediators Pro-inflammatory Mediators I3G / Q3G I3G / Q3G I3G / Q3G->MAPK Pathway MAPK Pathway->Pro-inflammatory Mediators

References

Validating the In Vivo Anti-Inflammatory Activity of Isorhamnetin-3-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of isorhamnetin-3-O-glucoside against other flavonoid alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into the therapeutic potential of this natural compound.

Comparative Efficacy in a Model of Acute Inflammation

This compound has demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. Its performance, when compared to the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin and other flavonoids, highlights its potential as a potent anti-inflammatory agent.

Recent studies have shown that orally administered this compound can considerably lower paw edema.[1] The histological abnormalities associated with inflammation are also improved, with a substantial decrease in the infiltration of inflammatory cells.

CompoundDoseAdministration RoutePaw Edema Inhibition (%)Reference
This compound Data not available in a direct comparative studyOralData not available in a direct comparative study
Isorhamnetin Glycosides (mixed) 1.0 µmoL/earTopicalIGR: 77.4 ± 5.7%, IGP: 65.3 ± 5.9%[2]
Quercetin-3-methoxy-4′-glucosyl-7-glucoside 15 mg/kgOral50.3%
Indomethacin 10 mg/kgOral~65-70%[3]

Note: A direct comparative study of this compound and quercetin-3-O-glucoside in the carrageenan-induced paw edema model with full quantitative data was not identified in the available literature. The data for isorhamnetin glycosides is from a croton oil-induced ear edema model, which is also a model of acute inflammation.

Mechanism of Action: Insights from In Vivo Studies

The anti-inflammatory activity of this compound is attributed to its ability to modulate key inflammatory pathways. In vivo studies have demonstrated its capacity to reduce the levels of pro-inflammatory cytokines and enzymes that play a crucial role in the inflammatory cascade.

Modulation of Pro-Inflammatory Mediators

This compound has been shown to significantly ameliorate the levels of key inflammatory mediators in paw tissue following a carrageenan challenge.[1]

Inflammatory MediatorEffect of this compound Treatment
Prostaglandin E2 (PGE2) Significantly ameliorated
Interleukin-1β (IL-1β) Significantly ameliorated
Interleukin-6 (IL-6) Significantly ameliorated
Tumor Necrosis Factor-α (TNF-α) Substantially decreased immunoreactive cells
Cyclooxygenase-2 (COX-2) Substantially decreased immunoreactive cells

These findings suggest that this compound exerts its anti-inflammatory effect by downregulating the production of these critical signaling molecules and enzymes, thereby dampening the overall inflammatory response.

Experimental Protocols

For researchers aiming to validate or build upon these findings, detailed experimental protocols are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used model induces acute, localized inflammation.

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Fasting (12h) Fasting (12h) Animal Acclimatization->Fasting (12h) Grouping Grouping Fasting (12h)->Grouping Test Compound Administration Test Compound Administration Grouping->Test Compound Administration Carrageenan Injection (1%) Carrageenan Injection (1%) Test Compound Administration->Carrageenan Injection (1%) Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection (1%)->Paw Volume Measurement (hourly) Sacrifice (at 6h) Sacrifice (at 6h) Paw Volume Measurement (hourly)->Sacrifice (at 6h) Tissue Collection Tissue Collection Sacrifice (at 6h)->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis

Carrageenan-Induced Paw Edema Workflow

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Quercetin-3-O-glucoside (as a comparator)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Plethysmometer

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals for 12 hours with free access to water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control

    • This compound (various doses, e.g., 10, 25, 50 mg/kg)

    • Quercetin-3-O-glucoside (various doses, e.g., 10, 25, 50 mg/kg)

    • Indomethacin (10 mg/kg)

  • Administration: Administer the test compounds and indomethacin orally (p.o.) via gavage. Administer the vehicle to the control group.

  • Inflammation Induction: One hour after administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, 5, and 6 hours post-injection.

  • Data Analysis: Calculate the percentage of paw edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Measurement of Inflammatory Mediators

Tissue Preparation: At the end of the experimental period (e.g., 6 hours post-carrageenan injection), euthanize the animals and dissect the inflamed paw tissue. Homogenize the tissue in an appropriate buffer for subsequent analysis.

ELISA for TNF-α, IL-1β, IL-6, and PGE2: Use commercially available ELISA kits specific for rat TNF-α, IL-1β, IL-6, and PGE2. Follow the manufacturer's instructions for the assay procedure.

Immunohistochemistry for COX-2:

  • Fix the paw tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with a primary antibody against COX-2 overnight at 4°C.

  • Incubate with a biotinylated secondary antibody.

  • Incubate with an avidin-biotin-peroxidase complex.

  • Visualize with a chromogen substrate (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Analyze the slides under a microscope and quantify the expression of COX-2.

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. By suppressing the activation of NF-κB, this compound reduces the transcription and subsequent production of various pro-inflammatory cytokines and enzymes.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inflammatory Response cluster_4 Inhibition by this compound Stimulus Stimulus IKK Activation IKK Activation Stimulus->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus NF-κB Activation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB Translocation to Nucleus->Pro-inflammatory Gene Transcription TNF-α TNF-α Pro-inflammatory Gene Transcription->TNF-α IL-1β IL-1β Pro-inflammatory Gene Transcription->IL-1β IL-6 IL-6 Pro-inflammatory Gene Transcription->IL-6 COX-2 COX-2 Pro-inflammatory Gene Transcription->COX-2 PGE2 PGE2 COX-2->PGE2 I3G I3G I3G->IKK Activation

Inhibition of the NF-κB Signaling Pathway

This guide provides a framework for understanding and validating the in vivo anti-inflammatory activity of this compound. Further head-to-head comparative studies with other flavonoids are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Isorhamnetin-3-O-glucoside Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in a variety of plants, including onions, almonds, sea buckthorn, and Ginkgo biloba.[1][2][3] As a phytonutrient, it has garnered significant interest for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anti-obesity effects.[3][4] The efficient extraction of this compound from its natural sources is a critical step for research and drug development. This guide provides a comparative overview of various extraction techniques, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method depends on factors such as desired yield, purity, processing time, cost, and environmental impact. Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often more efficient than traditional solvent-based methods.

Method Source Material Key Parameters Yield/Result Solvent Reference
Ultrasound-Assisted Extraction (UAE) Flos Sophorae ImmaturusEthanol: 70%; Time: 30 min; Temp: 61°C; L/S Ratio: 15.3 mL/gIsorhamnetin Yield: 0.492%Ethanol/Water[5]
Microwave-Assisted Extraction (MAE) Ginkgo FoliagePower: 120 W; Time: 15 min; S/L Ratio: 1:30 g/mLHigh recovery (99-100%) of related flavonols1.5 M [HO3S(CH2)4mim]HSO4[6]
MAE OnionMethanol: 93.8%; pH: 2; Temp: 50°C; S/S Ratio: 0.2:17.9 g:mLOptimized for flavonol extractionMethanol/Water[7]
Supercritical Fluid Extraction (SFE) Opuntia ficus-indicaPressure: 400 bar; CO2 Flow: 100 g/min Higher yield of isorhamnetin conjugates compared to methods without enzymatic pretreatmentSupercritical CO2, Ethanol (modifier)[8]
Solvent (Reflux) Extraction Gorse Flower Buds80% ethanol, refluxed twice for 1.2 hours eachCrude Extract: 2.1 kg from 10 kg of budsEthanol/Water, n-butanol[9]
Enzymatic Synthesis (Biotransformation) Isorhamnetin (substrate)pH: 7.5; Temp: 25°C; Substrates: 0.5 mM isorhamnetin, 400 mM sucrose, 0.5 mM UDPTiter: 231 mg/L (100% molar conversion)Phosphate Buffer[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction results. Below are protocols derived from published studies for key extraction techniques.

Ultrasound-Assisted Extraction (UAE)

This method utilizes the energy of ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.

Protocol for Flavonoids from Sparganii Rhizoma [11]

  • Sample Preparation : Dry and grind the plant material to a fine powder (e.g., 60-mesh sieve).

  • Extraction : Place the powdered sample into an extraction vessel with the chosen solvent (e.g., 53.6% ethanol).

  • Sonication : Submerge the vessel in an ultrasonic device (e.g., 25 kHz, 300 W).

  • Parameter Control : Set the extraction time (e.g., 29.4 minutes) and maintain a constant temperature.

  • Separation : After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Analysis : Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify this compound.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction. The polar nature of the solvent is a key factor in the efficiency of this method.[12]

Protocol for Flavonols from Onion [7]

  • Sample Preparation : Weigh the sample (e.g., 0.2 g of dried onion powder) into a microwave extraction vessel.

  • Solvent Addition : Add the extraction solvent (e.g., 17.9 mL of 93.8% methanol in water, adjusted to pH 2).

  • Extraction : Securely close the vessels and place them in the microwave oven. Set the temperature (50°C), time (5 minutes), and power.

  • Cooling : Allow the vessels to cool after the extraction cycle is complete.

  • Separation : Centrifuge the extract at approximately 1700 x g for 5 minutes.

  • Analysis : Filter the supernatant and analyze using UHPLC-PDA or a similar method.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[13] Its properties can be tuned by changing pressure and temperature, allowing for selective extraction.

Protocol for Bioactive Compounds [14]

  • Sample Loading : Place the dried, powdered plant material (e.g., 20 g) into the extraction vessel. Pack cotton wool at both ends to prevent particle carryover.

  • System Setup : Place the vessel into the heating chamber and heat to the desired temperature (e.g., 40-60°C).

  • Pressurization : Pump liquid CO2 into the system at a constant rate (e.g., 10 cm³/min) until the target pressure is reached (e.g., 80-240 bar). A co-solvent like ethanol may be added to modify solvent polarity.[13]

  • Static Extraction : Once conditions are stable, stop the CO2 flow and allow the system to equilibrate for a set period (e.g., 2 hours) to ensure saturation of the solvent.

  • Collection : Resume CO2 flow and depressurize the fluid through a collector, causing the extracted compounds to precipitate.

  • Analysis : Dissolve the collected extract in a suitable solvent for quantification.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for Extraction

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Purification cluster_analysis Analysis Start Plant Material Grind Drying & Grinding Start->Grind Method Extraction (UAE, MAE, SFE, etc.) Grind->Method Filter Filtration / Centrifugation Method->Filter Concentrate Solvent Evaporation Filter->Concentrate HPLC HPLC / UPLC Analysis Concentrate->HPLC Quant Quantification HPLC->Quant

Caption: Generalized workflow for flavonoid extraction and analysis.

Signaling Pathway Influenced by this compound

This compound has been shown to influence key cellular signaling pathways related to metabolism. It can increase insulin secretion and inhibit lipid accumulation by modulating the PI3K/Akt and ERK pathways.[4]

G cluster_pathways Cellular Signaling cluster_outcomes Biological Outcomes I3G This compound PI3K PI3K I3G->PI3K Upregulates ERK ERK I3G->ERK Upregulates CEBPa C/EBPα I3G->CEBPa Downregulates Akt Akt (Ser473) PI3K->Akt Activates PDX1 PDX-1 Akt->PDX1 Upregulates PERK P-ERK ERK->PERK Phosphorylates Insulin Insulin Secretion Lipid Lipid Accumulation PDX1->Insulin Promotes CEBPa->Lipid Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isorhamnetin-3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of isorhamnetin-3-O-glucoside, a flavonoid glycoside with significant therapeutic potential. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

Quantitative Data Summary

The performance of each analytical method is summarized below, with key validation parameters presented for easy comparison. These parameters are crucial for determining the suitability of a method for a specific research or quality control application.

MethodAnalyteLinearity (Range)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)
HPLC-PDA This compound1.0 - 40.0 µg/mL≥ 0.99950.139---
Quercetin-3-O-β-d-glucoside4.0 - 60 µg/mL> 0.991.334.093.53 - 103.75-
UPLC-MS/MS This compound7.20 - 115.25 ng/mL0.99900.180.72--
HPTLC Flavonoid Glycosides (general)0.40 - 0.90 µ g/spot > 0.990.0264 - 0.13170.0801 - 0.218293.95 - 100.46< 5%
UV-Vis Spectrophotometry Total Flavonoids (as Quercetin)50 - 700 mg/L0.99811.4 (mg/g)4.1 (mg/g)98 - 1021.1 - 1.2

Note: Data for HPTLC and UV-Vis Spectrophotometry are for general flavonoid glycosides or total flavonoids, as specific data for this compound was not available. These values provide a reasonable estimate of the expected performance.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-PDA)

This method is suitable for the routine quantification of this compound in various samples.

  • Instrumentation: HPLC system equipped with a photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set at a wavelength of 354 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create a calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound at very low concentrations, particularly in complex biological matrices.

  • Instrumentation: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions: For this compound, the transition would be m/z 477.1 → 315.1 (quantifier) and another suitable fragment for confirmation.

  • Sample Preparation: May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex samples to remove interferences.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, glacial acetic acid, and water (e.g., 100:11:11:27, v/v/v/v).

  • Development: Plates are developed in a saturated twin-trough chamber.

  • Densitometric Analysis: The plates are scanned using a densitometer at a wavelength of 254 nm or 366 nm after derivatization with a suitable reagent (e.g., Natural Products-polyethylene glycol reagent).

UV-Vis Spectrophotometry (Total Flavonoid Content)

This simple and rapid method is used to estimate the total flavonoid content in a sample, expressed as equivalents of a standard flavonoid like quercetin.

  • Principle: Based on the formation of a stable complex between flavonoids and aluminum chloride, which can be measured colorimetrically.

  • Reagents:

    • Sample extract dissolved in methanol.

    • 2% Aluminum chloride (AlCl₃) solution in methanol.

    • Sodium nitrite (NaNO₂) solution.

    • Sodium hydroxide (NaOH) solution.

  • Procedure:

    • To the sample extract, add sodium nitrite solution and incubate.

    • Add aluminum chloride solution and incubate.

    • Add sodium hydroxide solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a UV-Vis spectrophotometer.

  • Quantification: The total flavonoid content is determined from a calibration curve prepared with a quercetin standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt signaling pathway, which is modulated by this compound, and a general workflow for the cross-validation of analytical methods.

analytical_method_cross_validation_workflow cluster_preparation Sample & Standard Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison & Analysis Sample Test Sample (e.g., Plant Extract) HPLC HPLC-PDA Sample->HPLC UPLC UPLC-MS/MS Sample->UPLC HPTLC HPTLC Sample->HPTLC Spectro UV-Vis Spectrophotometry Sample->Spectro Standard This compound Reference Standard Standard->HPLC Standard->UPLC Standard->HPTLC Standard->Spectro SpikedSample Spiked Sample SpikedSample->HPLC SpikedSample->UPLC SpikedSample->HPTLC SpikedSample->Spectro Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LOD_LOQ UPLC->Specificity HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ HPTLC->Specificity Spectro->Linearity Spectro->Accuracy Spectro->Precision Spectro->LOD_LOQ Spectro->Specificity Comparison Comparative Analysis of Validation Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison Selection Method Selection Based on Application Requirements Comparison->Selection

Cross-validation workflow for analytical methods.

isorhamnetin_pi3k_akt_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt mTORC2 mTORC2 mTORC2->pAkt phosphorylates mTORC1 mTORC1 pAkt->mTORC1 Apoptosis Apoptosis pAkt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isorhamnetin This compound Isorhamnetin->PI3K inhibits

A Comparative Analysis of Isorhamnetin Glycosides: Glucoside vs. Rutinoside vs. Galactoside

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, isorhamnetin and its glycosidic derivatives have garnered significant attention for their diverse pharmacological activities. Among these, isorhamnetin-3-O-glucoside, isorhamnetin-3-O-rutinoside (also known as narcissin), and isorhamnetin-3-O-galactoside are of particular interest due to their presence in various medicinal plants and functional foods.[1][2] This guide provides a comparative overview of these three isorhamnetin glycosides, focusing on their antioxidant and anti-inflammatory properties, and intestinal permeability, supported by available experimental data.

Comparative Biological Performance

The biological efficacy of isorhamnetin glycosides is intricately linked to the nature of the sugar moiety attached to the isorhamnetin aglycone. This structural variation influences their bioavailability and interaction with cellular targets.

Antioxidant Activity

Isorhamnetin glycosides are recognized for their antioxidant properties, which are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. While direct comparative studies testing the glucoside, rutinoside, and galactoside in the same experiment are limited, existing literature indicates that all three possess antioxidant potential.[3][4] The antioxidant capacity is often attributed to the flavonoid's ability to donate a hydrogen atom, thereby neutralizing free radicals.

CompoundAssayIC50 Value (µg/mL)Source
Isorhamnetin-3-O-rutinosideDPPH165.62[5]
Isorhamnetin-3-O-rutinoside-7-O-glucosideDPPH177.91[5]

Note: Data for this compound and isorhamnetin-3-O-galactoside from a directly comparable DPPH assay were not available in the reviewed literature. However, both have been noted for their antioxidant properties in various studies.[4][6]

Anti-inflammatory Activity

The anti-inflammatory effects of isorhamnetin glycosides are a key area of investigation. These compounds can modulate inflammatory pathways, such as by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. A study on isorhamnetin glycosides from Opuntia ficus-indica demonstrated that the diglycoside, isorhamnetin-glucosyl-rhamnoside (a rutinoside), exhibited potent in vivo anti-inflammatory effects, comparable to the drug indomethacin.[7] Isorhamnetin-3-O-galactoside has also been shown to reduce inflammatory responses by inhibiting the release of high mobility group box 1 (HMGB1) and the subsequent activation of the NF-κB pathway.[3][6]

Compound/ExtractAssayInhibition (%)Concentration/Dose
Isorhamnetin-glucosyl-rhamnoside (IGR)Croton oil-induced ear edema in rats77.4 ± 5.7Topical application
Isorhamnetin-glucosyl-pentoside (IGP)Croton oil-induced ear edema in rats65.3 ± 5.9Topical application
Opuntia ficus-indica Extract (OFI)Croton oil-induced ear edema in rats57.1 ± 9.7Topical application
IndomethacinCroton oil-induced ear edema in rats69.5 ± 5.3Topical application

Source: Adapted from a study on the topical anti-inflammatory effects of isorhamnetin glycosides.[7]

Intestinal Permeability (Bioavailability)

The bioavailability of flavonoids is largely dependent on their absorption in the gastrointestinal tract. The Caco-2 cell monolayer model is a widely used in vitro method to predict human intestinal permeability. The apparent permeability coefficient (Papp) is a key parameter derived from this assay. Studies have shown that glycosylation patterns significantly affect the permeability of isorhamnetin derivatives. For instance, isorhamnetin-3-O-glucosyl-rhamnoside (rutinoside) has been evaluated for its permeability across a Caco-2/HT-29 co-culture model.[8] Generally, flavonoid aglycones exhibit higher permeability than their glycosides.[8]

CompoundModelPapp (AP-BL) (x 10⁻⁶ cm/s)
Isorhamnetin-3-O-glucosyl-rhamnoside (IGR)Caco-2/HT-29 co-culture1.72 ± 0.01
Isorhamnetin (aglycone)Caco-2/HT-29 co-culture4.74 ± 0.02

Source: Data from a study on the bioaccessibility and intestinal permeability of isorhamnetin glycosides.[8]

Note: Directly comparable Papp values for this compound and isorhamnetin-3-O-galactoside were not available in the reviewed literature.

Signaling Pathways

Isorhamnetin and its glycosides exert their biological effects by modulating various cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell proliferation.[1][9]

Isorhamnetin-3-O-galactoside has been demonstrated to attenuate inflammatory responses by inhibiting the nuclear translocation of NF-κB and c-Jun, a component of the AP-1 transcription factor, which is downstream of the MAPK pathway.[10] While specific studies detailing the distinct signaling mechanisms for the glucoside and rutinoside are less common, it is widely accepted that many flavonoid glycosides are hydrolyzed to their aglycone form (isorhamnetin) in the gut, which then modulates these pathways.[11] Isorhamnetin itself has been shown to inhibit the Akt/mTOR and MEK/ERK (a part of the MAPK pathway) signaling cascades.[12]

Caption: Inhibition of the NF-κB signaling pathway by isorhamnetin glycosides.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MEKK MEKK Receptor->MEKK activates MEK MEK MEKK->MEK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MEK->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) activates Isorhamnetin Glycosides Isorhamnetin Glycosides Isorhamnetin Glycosides->MEK inhibit Isorhamnetin Glycosides->MAPK (ERK, JNK, p38) inhibit Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression regulates Inflammation/Proliferation Inflammation/Proliferation Gene Expression->Inflammation/Proliferation

Caption: Modulation of the MAPK signaling pathway by isorhamnetin glycosides.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a standard method for assessing antioxidant activity.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol to a concentration of 0.1 mM.

  • Sample Preparation: The isorhamnetin glycosides are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isorhamnetin glycosides. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response and NO production. A control group without LPS and a group with LPS but without the test compound are included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Reading: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined as the concentration that inhibits 50% of NO production. A cell viability assay (e.g., MTT) is also performed to ensure that the observed inhibition is not due to cytotoxicity.

Caco-2 Permeability Assay

This in vitro model is used to predict the intestinal absorption of compounds.

  • Cell Culture: Caco-2 cells are cultured in a suitable medium and seeded onto permeable Transwell inserts. The cells are maintained for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Apical to Basolateral (AP-BL) Transport (Absorption): The test compound (isorhamnetin glycoside) is added to the apical (AP) chamber, which represents the intestinal lumen. The basolateral (BL) chamber, representing the blood side, contains fresh medium.

    • Basolateral to Apical (BL-AP) Transport (Efflux): The test compound is added to the BL chamber, and the AP chamber contains fresh medium.

  • Sampling: At specific time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber (BL for absorption, AP for efflux) and replaced with fresh medium.

  • Quantification: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

    • A is the surface area of the permeable membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Conclusion

This compound, isorhamnetin-3-O-rutinoside, and isorhamnetin-3-O-galactoside are all promising bioactive compounds with demonstrated antioxidant and anti-inflammatory properties. The nature of the sugar moiety plays a crucial role in their biological activity and bioavailability. Isorhamnetin-3-O-rutinoside and isorhamnetin-3-O-galactoside have shown significant anti-inflammatory effects, with the rutinoside demonstrating notable in vivo efficacy. While direct comparative data across all three glycosides for every biological endpoint is not yet fully available, the existing evidence suggests that they all modulate key inflammatory signaling pathways like NF-κB and MAPK. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these isorhamnetin glycosides and to guide their potential application in the development of novel therapeutics and nutraceuticals.

References

Isorhamnetin-3-O-glucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin-3-O-glucoside (I3G), a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of I3G, supported by experimental data, to aid researchers in their exploration of this promising compound.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the quantitative data from various studies, offering a clear comparison of the in vitro and in vivo bioactivities of this compound and its aglycone, isorhamnetin.

In Vitro Efficacy
Biological ActivityCell Line/AssayCompoundConcentration/IC50Key FindingsReference
Anti-diabetic INS-1 (Rat Insulinoma)This compound100 µMSignificantly increased glucose-stimulated insulin secretion.[1]
INS-1 (Rat Insulinoma)Isorhamnetin100 µMSignificantly increased glucose-stimulated insulin secretion.[1]
α-Glucosidase InhibitionThis compound-No significant inhibitory activity.[1]
Anti-cancer SW-480 (Colon Cancer)IsorhamnetinIC50: 0.8 µg/mL (24h)Potent cytotoxic effects.[2]
HT-29 (Colon Cancer)IsorhamnetinIC50: 13.04 µg/mL (24h)Potent cytotoxic effects.[2]
MCF-7 (Breast Cancer)IsorhamnetinIC50: ~10 µMInhibited cell proliferation.[3]
T47D (Breast Cancer)IsorhamnetinIC50: ~10 µMInhibited cell proliferation.[3]
BT-474 (Breast Cancer)IsorhamnetinIC50: ~10 µMInhibited cell proliferation.[3]
BT-549 (Breast Cancer)IsorhamnetinIC50: ~10 µMInhibited cell proliferation.[3]
MDA-MB-231 (Breast Cancer)IsorhamnetinIC50: ~10 µMInhibited cell proliferation.[3]
MDA-MB-468 (Breast Cancer)IsorhamnetinIC50: ~10 µMInhibited cell proliferation.[3]
MCF-10A (Normal Breast)IsorhamnetinIC50: 38 µMLess inhibitory activity compared to cancer cells.[3]
HT-29 (Colon Cancer)Isorhamnetin100 µM, 150 µMSignificantly reduced mitochondrial activity.[4]
Anti-inflammatory HT-29 (Colon Cancer)Isorhamnetin80 µM, 100 µMSignificantly decreased production of IL-8.[4]
In Vivo Efficacy
Biological ActivityAnimal ModelCompoundDosageKey FindingsReference
Anti-diabetic High-Fat Diet/STZ-induced Diabetic MiceIsorhamnetin10 mg/kg/day (10 days, p.o.)Significantly reduced blood glucose and insulin levels; Decreased HOMA-IR.[5]
STZ-induced Diabetic RatsIsorhamnetin diglucoside10 & 20 mg/kg/day (10 days, p.o.)Significantly reduced serum glucose levels.[6][7]
Hepatoprotective Acetaminophen-induced Hepatotoxicity in MiceIsorhamnetin50 & 100 mg/kg (p.o.)Significantly reduced serum ALT, AST, ALP, and LDH; Decreased TNF-α, IL-1β, and IL-6.[8]
CCl4-induced Hepatic Injury in MiceIsorhamnetin-3-O-galactoside100 & 200 mg/kg (i.p.)Significantly attenuated the increase in serum ALT and AST activities; Reduced serum TNF-α.[9]
Anti-inflammatory Carrageenan-induced Paw Edema in RatsThis compound-Considerably lowered the weight of the paw edema; Decreased COX-2 and TNF-α expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Assays

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 1.5 hours at 37°C.

    • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

    • Incubate for 15 minutes at 37°C with shaking.

    • Measure the absorbance at 492 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells.

  • Procedure:

    • Seed INS-1 cells in a 12-well plate and culture until they reach approximately 80% confluency.

    • Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer.

    • Pre-incubate the cells in glucose-free KRB buffer for 1 hour.

    • Replace the buffer with KRB containing either a low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentration, with or without the test compound (this compound).

    • Incubate for 2 hours and collect the supernatant.

    • Measure the insulin concentration in the supernatant using an ELISA kit.

In Vivo Models

1. Carrageenan-Induced Paw Edema

  • Objective: To evaluate the acute anti-inflammatory activity of this compound.

  • Procedure:

    • Administer this compound or a control vehicle to rats orally.

    • After a set period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan suspension into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathways and Mechanisms of Action

Isorhamnetin and its glycosides exert their biological effects through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex interactions.

Anti-Diabetic Signaling Pathway

anti_diabetic_pathway I3G This compound PI3K PI3K I3G->PI3K Activates ERK ERK I3G->ERK Activates Akt Akt PI3K->Akt Phosphorylates PDX1 PDX-1 Akt->PDX1 Activates ERK->PDX1 Activates Insulin Insulin Secretion PDX1->Insulin Promotes

Caption: I3G promotes insulin secretion via PI3K/Akt and ERK pathways.

Anti-Cancer Signaling Pathway

anti_cancer_pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K Inhibits MEK MEK Isorhamnetin->MEK Inhibits Caspases Caspases Isorhamnetin->Caspases Activates Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Proliferation Cell Proliferation mTOR->Proliferation Inhibits ERK ERK MEK->ERK Inhibits ERK->Proliferation Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Isorhamnetin inhibits cancer cell growth and induces apoptosis.

Experimental Workflow: In Vitro Anti-Cancer Screening

experimental_workflow cluster_0 Cell Culture cluster_1 Viability Assessment cluster_2 Data Analysis start Seed Cancer Cells treatment Treat with I3G start->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt read Measure Absorbance mtt->read calculate Calculate IC50 read->calculate analyze Analyze Results calculate->analyze

Caption: Workflow for determining the IC50 of I3G in cancer cells.

Conclusion

The compiled data indicates that this compound and its aglycone, isorhamnetin, exhibit a wide range of pharmacological activities both in vitro and in vivo. While in vitro studies provide valuable insights into the molecular mechanisms and cellular effects, in vivo models confirm the physiological relevance and potential therapeutic efficacy. Notably, the anti-diabetic, anti-cancer, anti-inflammatory, and hepatoprotective properties are well-documented. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly focusing on its pharmacokinetic and pharmacodynamic profiles in more complex disease models. This guide serves as a foundational resource for scientists dedicated to advancing the field of natural product-based drug discovery.

References

Isorhamnetin-3-O-glucoside: A Comparative Analysis of Its Cytotoxic Effects on Cancerous and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Isorhamnetin-3-O-glucoside, a flavonoid found in various medicinal plants, is demonstrating significant potential as a selective anticancer agent. A comprehensive review of recent studies reveals its preferential cytotoxicity towards cancer cells while exhibiting lower toxicity to normal, healthy cells. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of its therapeutic promise.

Quantitative Analysis of Cytotoxicity

The selective cytotoxic nature of isorhamnetin and its glycosides has been quantified across a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, serves as a key metric for comparison.

Cell LineCell TypeCompoundIC50 ValueReference
Cancer Cell Lines
MCF-7Breast AdenocarcinomaIsorhamnetin~10 µM[1]
T47DBreast Ductal CarcinomaIsorhamnetin~10 µM[1]
BT474Breast Ductal CarcinomaIsorhamnetin~10 µM[1]
BT-549Breast Ductal CarcinomaIsorhamnetin~10 µM[1]
MDA-MB-231Breast AdenocarcinomaIsorhamnetin~10 µM[1]
MDA-MB-468Breast AdenocarcinomaIsorhamnetin~10 µM[1]
SW-480Colon AdenocarcinomaIsorhamnetin≤ 20 µg/mL (24h)[2]
HT-29Colon AdenocarcinomaIsorhamnetin≤ 20 µg/mL (24h)[2]
HCT-116Colon CarcinomaIsorhamnetin72 µM (48h)[3]
K562Chronic Myelogenous LeukemiaIsorhamnetin(See graph in ref)[4]
Normal Cell Lines
MCF10ANormal Breast EpithelialIsorhamnetin38 µM[1]
HaCaTHuman KeratinocytesIsorhamnetinLower toxicity[2]
MCF-12ANon-tumorigenic Mammary EpithelialIsorhamnetin-3-rutinoside-4′-O-glucosideSignificantly less cytotoxic at 400 µM[5]
RAW 264.7MacrophageIsorhamnetin-3-O-β-d-glucopyranosideNo cytotoxicity at 100 µg/mL[5]

Mechanism of Action: Preferential Induction of Apoptosis in Cancer Cells

Isorhamnetin and its glycosides exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the modulation of key signaling pathways that regulate cell survival and proliferation.

One of the central mechanisms involves the mitochondrial apoptotic pathway . In human colon cancer cells (HT-29), an isorhamnetin glycoside was shown to increase the Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential and subsequent caspase-dependent apoptosis[6]. This intrinsic pathway is a critical regulator of cell death.

Furthermore, isorhamnetin has been observed to influence other critical signaling cascades. In breast cancer cells, it inhibits the Akt/mTOR and MEK/ERK signaling pathways , both of which are crucial for cell proliferation and survival[1]. The compound has also been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including human bladder and colon cancer cells[3][7]. This prevents cancer cells from dividing and propagating.

The pro-apoptotic and anti-proliferative effects of isorhamnetin are often linked to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death[7][8].

cluster_0 This compound Treatment cluster_1 Cellular Effects in Cancer Cells I3G This compound ROS ↑ Reactive Oxygen Species (ROS) I3G->ROS PI3K_AKT ↓ PI3K/Akt/mTOR Pathway I3G->PI3K_AKT MAPK ↓ MAPK/ERK Pathway I3G->MAPK G2M G2/M Phase Cell Cycle Arrest I3G->G2M Mito ↑ Bax/Bcl-2 Ratio ↓ Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis G2M->Apoptosis Caspase ↑ Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the reviewed literature.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control.

cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (Formation of Formazan) MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read Measure Absorbance Solubilize->Read End Calculate Cell Viability Read->End

Caption: A simplified workflow of the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis is frequently quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with this compound as described for the viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Conclusion

The available data strongly suggest that this compound and related compounds are promising candidates for further investigation in cancer therapy. Their ability to selectively induce apoptosis in cancer cells while sparing normal cells addresses a critical challenge in oncology: minimizing off-target toxicity. Future research should focus on in vivo studies to validate these in vitro findings and to further elucidate the molecular mechanisms underlying this selective cytotoxicity.

References

Isorhamnetin-3-O-glucoside: A Potential Biomarker in Inflammatory and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants, is emerging as a significant subject of interest in the scientific community for its potential as a biomarker in inflammatory and metabolic conditions. This guide provides a comparative analysis of this compound's performance against other relevant markers, supported by experimental data, to aid in its validation and potential clinical application.

Comparative Analysis of this compound as a Biomarker

Current research highlights the anti-inflammatory and anti-diabetic properties of this compound and its aglycone, isorhamnetin. These effects are often measured by changes in the levels of established biomarkers. The following tables summarize the quantitative data from various studies, comparing the effects of this compound and its derivatives with controls or conventional drugs.

Anti-inflammatory Activity
BiomarkerExperimental ModelTreatmentConcentration% Inhibition / ChangeReference
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesIsorhamnetin-glucosyl-rhamnoside (IGR)125 ng/mL68.7 ± 5.0% inhibition[1]
Interleukin-6 (IL-6)Phytohaemagglutinin-stimulated human PBMCsThis compound100 µMInhibition of IL-6 production[1]
Tumor Necrosis Factor-alpha (TNF-α)Phytohaemagglutinin-stimulated human PBMCsThis compound100 µMInhibition of TNF-α production[1]
Cyclooxygenase-2 (COX-2)Croton oil-induced ear edema in miceIsorhamnetin-glucosyl-rhamnoside (IGR)-Significant inhibition[1]
Paw EdemaCarrageenan-induced inflammation in ratsIsorhamnetin-3-O-β-D-glucoside-Considerable reduction in paw edema weight[2]
Anti-diabetic and Metabolic Effects
Biomarker/ParameterExperimental ModelTreatmentConcentration/DoseEffect Compared to Control/MetforminReference
Serum GlucoseHigh-Fat Diet/Streptozotocin-induced diabetic miceIsorhamnetin10 mg/kgSignificant reduction, comparable to Metformin (200 mg/kg)[3]
Serum InsulinHigh-Fat Diet/Streptozotocin-induced diabetic miceIsorhamnetin10 mg/kgSignificant reduction, comparable to Metformin (200 mg/kg)[3]
HOMA-IRHigh-Fat Diet/Streptozotocin-induced diabetic miceIsorhamnetin10 mg/kgSignificant reduction, comparable to Metformin (200 mg/kg)[3]
Malondialdehyde (MDA)High-Fat Diet/Streptozotocin-induced diabetic miceIsorhamnetin10 mg/kgSignificant reduction, comparable to Metformin (200 mg/kg)[3]
Glutathione (GSH)High-Fat Diet/Streptozotocin-induced diabetic miceIsorhamnetin10 mg/kgSignificant increase, comparable to Metformin (200 mg/kg)[3]
Glucose Uptake (GLUT4 Translocation)L6 myotubesIsorhamnetin1 nMSignificant increase[4][5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are summaries of key experimental protocols used in the cited studies.

Quantification of this compound in Biological Samples

A common method for the quantification of this compound and its metabolites in plasma is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation (Protein Precipitation): [6]

  • To 500 µL of plasma, add 1.5 mL of acetonitrile containing 1% formic acid.

  • Vortex the mixture and store at 4°C for 1 hour, with intermittent vortexing.

  • Centrifuge the sample at 1,789 rcf for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried sample in 125 µL of the initial mobile phase for analysis.

Chromatographic Conditions: [6]

  • Column: Waters Symmetry C18 (2.1 mm × 100 mm, 3.5 μm)

  • Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile (B).

  • Internal Standard: Naringin can be used as an internal standard.

Mass Spectrometry: [6]

  • Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and the internal standard are monitored for quantification.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to assess the anti-inflammatory effects of compounds.[2]

  • Induce inflammation by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of rats.

  • Administer the test compound (e.g., isorhamnetin-3-O-β-D-glucoside) orally at a specific dose prior to carrageenan injection.

  • Measure the paw volume or weight at various time points after carrageenan injection.

  • Compare the increase in paw edema in the treated group with the control group to determine the percentage of inhibition.

  • At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., COX-2, TNF-α, IL-1β, IL-6) by immunohistochemistry, ELISA, or qRT-PCR.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm I3G This compound IKK IKK Complex I3G->IKK Inhibits Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Promotes Transcription AMPK_GLUT4_Signaling_Pathway Isorhamnetin Isorhamnetin AMPK AMPK Isorhamnetin->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK GLUT4_vesicle GLUT4 Vesicle pAMPK->GLUT4_vesicle Promotes Translocation Cell_Membrane Cell Membrane GLUT4_vesicle->Cell_Membrane GLUT4_membrane GLUT4 Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake Glucose Glucose Glucose->GLUT4_membrane Transport Experimental_Workflow start Start: In Vivo/In Vitro Model treatment Treatment with This compound start->treatment sample_collection Sample Collection (Plasma, Tissue) treatment->sample_collection sample_prep Sample Preparation (e.g., Protein Precipitation) sample_collection->sample_prep analysis UHPLC-MS/MS Analysis sample_prep->analysis data_analysis Data Analysis and Quantification analysis->data_analysis end End: Biomarker Validation data_analysis->end

References

head-to-head comparison of isorhamnetin-3-O-glucoside and metformin in diabetic models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the therapeutic potential of isorhamnetin-3-O-glucoside and the first-line diabetes drug, metformin, in preclinical diabetic models. The data presented is primarily drawn from a direct comparative study on isorhamnetin, the aglycone of this compound, and metformin. While the study utilized isorhamnetin, its findings are highly relevant to this compound, which is its naturally occurring glycoside form.

Executive Summary

Recent preclinical evidence suggests that isorhamnetin exhibits comparable efficacy to metformin in improving key diabetic parameters. In a high-fat diet/streptozotocin-induced type 2 diabetes mouse model, isorhamnetin was as effective as metformin in reducing blood glucose, improving insulin sensitivity, and ameliorating dyslipidemia.[1][2][3] Furthermore, both compounds demonstrated similar efficacy in reducing markers of inflammation and oxidative stress.[1][2] Mechanistically, both agents appear to upregulate the expression of GLUT4 and phosphorylated AMP-activated protein kinase α (p-AMPK-α) in skeletal muscle, suggesting a convergent mechanism of action on glucose uptake.[1]

Quantitative Data Comparison

The following tables summarize the key findings from a head-to-head study comparing isorhamnetin (10 mg/kg) and metformin (200 mg/kg) in a diabetic mouse model.[1][2][3]

Table 1: Glycemic Control and Insulin Sensitivity

ParameterDiabetic ControlIsorhamnetin (10 mg/kg)Metformin (200 mg/kg)Non-Diabetic Control
Serum Glucose (mmol/L)~25.0~12.5~12.5~7.5
Serum Insulin (ng/mL)~2.25~1.25~1.25~0.75
HOMA-IR~14.0~4.0~4.0~2.0

Data are approximated from graphical representations in Al-Ishaq et al., 2023.[1][3]

Table 2: Lipid Profile

ParameterDiabetic ControlIsorhamnetin (10 mg/kg)Metformin (200 mg/kg)Non-Diabetic Control
Triglycerides (mmol/L)~2.0~1.25~1.25~1.0
Cholesterol (mmol/L)~6.0~4.5~4.5~3.5
LDL (mmol/L)~1.25~0.75~0.75~0.5

Data are approximated from graphical representations in Al-Ishaq et al., 2023.[3]

Table 3: Oxidative Stress and Inflammation Markers

ParameterDiabetic ControlIsorhamnetin (10 mg/kg)Metformin (200 mg/kg)Non-Diabetic Control
GSH (µmol/L)~1.5~2.25~2.5~3.0
GSSG (µmol/L)~0.35~0.25~0.25~0.2
MDA (nmol/mL)~70~45~45~30
IL-6 (pg/mL)~120~75~75~50

Data are approximated from graphical representations in Al-Ishaq et al., 2023.[1]

Signaling Pathways and Mechanisms of Action

Both isorhamnetin and metformin have been shown to influence key signaling pathways involved in glucose metabolism. A primary point of convergence is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Signaling_Pathway_Comparison cluster_0 Isorhamnetin / this compound cluster_1 Metformin I3G This compound AMPK_I AMPK Activation I3G->AMPK_I GLUT4_I GLUT4 Translocation AMPK_I->GLUT4_I Glucose_Uptake_I Increased Glucose Uptake (Muscle) GLUT4_I->Glucose_Uptake_I Met Metformin Mito Mitochondrial Complex I Inhibition Met->Mito AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP AMPK_M AMPK Activation AMP_ATP->AMPK_M HGP Decreased Hepatic Glucose Production AMPK_M->HGP GLUT4_M GLUT4 Translocation AMPK_M->GLUT4_M Glucose_Uptake_M Increased Glucose Uptake (Muscle) GLUT4_M->Glucose_Uptake_M

Caption: Comparative signaling pathways of Isorhamnetin and Metformin.

Experimental Protocols

The data presented above was generated using the following experimental design.

Animal Model and Induction of Diabetes

A type 2 diabetes model was induced in mice.[1][2][3]

  • Animal Strain: Not explicitly stated, but commonly used strains include C57BL/6J.

  • Diet: Mice were fed a high-fat diet (HFD) for 8 weeks to induce insulin resistance.[1][2][3]

  • Chemical Induction: Following the HFD period, mice received two consecutive low doses of streptozotocin (STZ) at 40 mg/kg via intraperitoneal injection to induce hyperglycemia.[1][2][3]

Treatment Groups and Administration

Diabetic mice were divided into the following groups (n=6 per group):[1][2][3]

  • Diabetic Control: Received vehicle orally.

  • Isorhamnetin: Treated with 10 mg/kg isorhamnetin orally for 10 days.[1][2][3]

  • Metformin: Treated with 200 mg/kg metformin orally for 10 days.[1][2][3]

  • Non-Diabetic Control: Healthy mice receiving vehicle.

Experimental_Workflow start Start: Healthy Mice hfd High-Fat Diet (8 weeks) start->hfd stz Streptozotocin Injection (2x 40 mg/kg, i.p.) hfd->stz grouping Grouping of Diabetic Mice stz->grouping treatment Oral Treatment (10 days) grouping->treatment vehicle Vehicle Control treatment->vehicle iso Isorhamnetin (10 mg/kg) treatment->iso met Metformin (200 mg/kg) treatment->met analysis Sacrifice and Analysis (Plasma and Soleus Muscle) vehicle->analysis iso->analysis met->analysis end End analysis->end

Caption: Workflow for the comparative study of Isorhamnetin and Metformin.

Key Analytical Methods
  • Biochemical Analysis: Serum levels of glucose, insulin, triglycerides, cholesterol, and LDL were measured using commercial ELISA kits.[1][3]

  • Insulin Resistance: The homeostasis model assessment of insulin resistance (HOMA-IR) was calculated.[1]

  • Oxidative Stress Markers: Serum levels of glutathione (GSH), oxidized glutathione (GSSG), and malondialdehyde (MDA) were quantified.[1]

  • Inflammatory Marker: Serum interleukin-6 (IL-6) was measured.[1]

  • Protein Expression: Western blotting was used to determine the protein expression of GLUT4 and p-AMPK-α in the soleus muscle.[1]

Conclusion

The available preclinical data from a direct comparative study indicates that isorhamnetin, the aglycone of this compound, demonstrates anti-diabetic effects comparable to metformin in a mouse model of type 2 diabetes. The therapeutic equivalence was observed across multiple parameters, including glycemic control, insulin sensitivity, lipid metabolism, and markers of inflammation and oxidative stress. Both compounds appear to exert their effects, at least in part, through the activation of the AMPK signaling pathway and subsequent upregulation of GLUT4 in skeletal muscle. These findings position isorhamnetin and its glycosides as promising candidates for further investigation as alternative or complementary therapies for type 2 diabetes.

References

Isorhamnetin and its Glycosides: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin, a naturally occurring 3'-O-methylated metabolite of quercetin, and its various glycosidic forms have garnered significant attention in the scientific community for their diverse pharmacological activities. Found in a variety of plants, including sea buckthorn (Hippophae rhamnoides) and ginkgo biloba, these compounds exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structure of isorhamnetin and the nature and position of its sugar attachments (glycosides) play a crucial role in determining their biological efficacy. This guide provides a comprehensive comparison of the structure-activity relationships of isorhamnetin and its glycosides, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activity of isorhamnetin is significantly influenced by the presence and type of glycosidic substitution. While the aglycone (isorhamnetin itself) often exhibits potent activity, its glycosides can have altered solubility, bioavailability, and cellular uptake, leading to varied biological responses.[1]

Antioxidant Activity

The antioxidant capacity of isorhamnetin and its glycosides is a key aspect of their therapeutic potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Generally, the aglycone, isorhamnetin, demonstrates strong antioxidant activity. However, glycosylation, particularly at the 3-hydroxyl position, can impact this capacity. For instance, some studies suggest that glycosylation at the 3-position may decrease the antioxidant activity compared to the aglycone.

Table 1: Comparative Antioxidant Activity of Isorhamnetin and its Glycosides (IC50 values)

CompoundDPPH Assay (IC50, µM)ABTS Assay (IC50, µM)Reference
Isorhamnetin24.6114.54[3]
Isorhamnetin-3-O-glucoside11.76 (DPPH)-[4]
Narcissin (Isorhamnetin-3-O-rutinoside)9.01-[4]
Brassicin (this compound)13.3-[4]

Note: Lower IC50 values indicate higher antioxidant activity. Data is compiled from various sources and experimental conditions may vary.

Anti-inflammatory Activity

Isorhamnetin and its glycosides have shown significant anti-inflammatory effects by modulating key inflammatory pathways. The number and type of sugar moieties attached to the isorhamnetin backbone influence their anti-inflammatory potential.

Studies have indicated that isorhamnetin diglycosides can exhibit higher anti-inflammatory potential than triglycosides.[5] For example, in a study on Opuntia ficus-indica, the diglycoside isorhamnetin-glucosyl-rhamnoside (IGR) showed potent inhibition of nitric oxide (NO) production and ear edema.[5] Some isorhamnetin glycosides have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7]

Table 2: Comparative Anti-inflammatory Activity of Isorhamnetin and its Glycosides

CompoundAssay/ModelKey FindingsReference
IsorhamnetinCroton oil-induced ear edemaSimilar inhibition to IGR[5]
Isorhamnetin-glucosyl-pentoside (IGP)Croton oil-induced ear edemaSlightly lower inhibition than IGR[5]
Isorhamnetin-glucosyl-rhamnoside (IGR)Croton oil-induced ear edemaPotent inhibition (77.4 ± 5.7%)[5]
Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR)Croton oil-induced ear edemaLower inhibitory effect (44.7 ± 8.2%)[5]
Narcissin (Isorhamnetin-3-O-rutinoside)LPS-induced RAW264.7 cellsInhibited NO production[6]
Isorhamnetin-3-O-robinobiosideOpuntia ficus-indica flower extractResponsible for anti-inflammatory activity[7]
Anticancer Activity

The anticancer effects of isorhamnetin and its glycosides are attributed to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The aglycone, isorhamnetin, has been shown to inhibit the proliferation of breast, colon, and bladder cancer cells.[8][9][10]

The presence of glycosidic moieties can modulate the cytotoxic effects. For instance, some studies suggest that the aglycone isorhamnetin exhibits more potent anticancer activity than its glycosides. However, glycosides can also display significant cytotoxicity against certain cancer cell lines.[7]

Table 3: Comparative Anticancer Activity of Isorhamnetin and its Glycosides (IC50 values)

CompoundCell LineIC50 ValueReference
IsorhamnetinMCF7 (Breast Cancer)~10 µM[8]
IsorhamnetinMDA-MB-468 (Breast Cancer)~10 µM[8]
IsorhamnetinSW-480 (Colon Cancer)≤ 20 µg/mL (24h)[9]
IsorhamnetinHT-29 (Colon Cancer)≤ 20 µg/mL (72h)[9]
Brassicin (this compound)HCT116 (Colon Cancer)22.8 µg/mL[7]
Isorhamnetin 3-O-neohesperidosideBreast ductal carcinoma2.47 µg/mL[7]
Narcissin (Isorhamnetin-3-O-rutinoside)HeLa (Cervical Cancer)20.5 µg/mL[7]
Narcissin (Isorhamnetin-3-O-rutinoside)LNCaP (Prostate Cancer)20.5 µg/mL[7]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound (isorhamnetin or its glycosides at various concentrations) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the test compound to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (isorhamnetin or its glycosides) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

Isorhamnetin and its glycosides exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

Isorhamnetin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a crucial regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] Furthermore, isorhamnetin can suppress the MAPK (Mitogen-Activated Protein Kinase) pathway, which is also involved in inflammatory responses.[12]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of Cytokines Cytokines Pro-inflammatory Genes->Cytokines Leads to Production of Isorhamnetin Isorhamnetin Isorhamnetin->IKK Inhibits Isorhamnetin->NF-κB Inhibits Nuclear Translocation anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates MEK MEK Growth Factor Receptor->MEK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Promotes ERK ERK MEK->ERK Activates ERK->Proliferation & Survival Promotes Apoptosis Apoptosis Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibits Isorhamnetin->Akt Inhibits Isorhamnetin->MEK Inhibits Isorhamnetin->Apoptosis Induces

References

A Comparative Analysis of Isorhamnetin-3-O-glucoside Across Diverse Plant Metabolomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the prevalence and analysis of a promising bioactive flavonoid.

Isorhamnetin-3-O-glucoside, a flavonoid glycoside with demonstrated antioxidant, anti-inflammatory, and other significant pharmacological properties, is a subject of growing interest in the scientific community. This guide provides a comparative overview of its prevalence in various plant sources, supported by quantitative data from metabolomic studies. Furthermore, it outlines the experimental protocols for its extraction and quantification and visualizes a key signaling pathway influenced by its aglycone, isorhamnetin.

Quantitative Distribution of this compound in Various Plant Species

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative findings from several studies, offering a comparative look at prominent plant sources.

Plant SpeciesPlant PartConcentration of this compoundReference
Opuntia ficus-indica (Prickly Pear)Cladodes149.71 ± 10.13 mg/100 g (Dry Weight)[1]
Pulp184.14 ± 14.91 mg/100 g (Dry Weight)[1]
Peels223.66 ± 14.44 mg/100 g (Dry Weight)[1]
Cladodes4.59–32.21 mg/100 g[2]
Hippophae rhamnoides (Sea Buckthorn)Berries62.0–217.0 mg/100 g (Dry Weight)[1]
Fruits21.6 mg/100 g[3]
Seed Residue0.525 mg/g[4]
Ginkgo bilobaLeavesPresent (quantification variable)[5][6][7]
Pollen TyphaePresent (quantification variable)[8]
Brassica juncea (Mustard Greens)LeavesMajor flavonoid compound[1]
RiceWidely distributed[1]

Experimental Protocols for Analysis

The accurate quantification of this compound is pivotal for comparative metabolomic studies. The methodologies employed typically involve solvent extraction followed by advanced chromatographic and spectrometric techniques.

Sample Preparation and Extraction

A common procedure for the extraction of this compound from plant material involves the following steps:

  • Lyophilization and Grinding: Plant samples (e.g., leaves, fruits) are freeze-dried (lyophilized) to remove water content and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered sample is extracted with a suitable solvent. A mixture of methanol and water is frequently used. The extraction is often enhanced by ultrasonication.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure, often using a rotary evaporator, to remove the solvent.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for separating this compound from other metabolites in the plant extract.

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents, such as water with a small percentage of formic acid (for better peak shape and ionization) and acetonitrile or methanol.

  • Detection:

    • Diode-Array Detector (DAD): Provides ultraviolet (UV) spectra of the eluting compounds, which can be used for identification and quantification by comparison with a reference standard.

    • Mass Spectrometry (MS): When coupled with HPLC or UPLC (LC-MS), it provides mass-to-charge ratio information, allowing for highly specific and sensitive detection and quantification. Tandem mass spectrometry (MS/MS) can further confirm the identity of the compound by analyzing its fragmentation pattern.[8]

Key Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin, the aglycone of this compound, has been shown to modulate several critical intracellular signaling pathways, contributing to its diverse pharmacological effects. The diagram below illustrates the inhibitory effects of isorhamnetin on the Akt/mTOR and MEK/ERK signaling pathways, which are often dysregulated in cancer.

Isorhamnetin_Signaling_Pathway Isorhamnetin Isorhamnetin Akt Akt Isorhamnetin->Akt Inhibits phosphorylation MEK MEK Isorhamnetin->MEK Inhibits phosphorylation Apoptosis Apoptosis Isorhamnetin->Apoptosis Induces mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Isorhamnetin's inhibitory action on pro-proliferative signaling pathways.

Isorhamnetin has also been found to suppress the activation of JNK and p38 signaling pathways, which are involved in inflammatory responses.[9] Furthermore, it can mediate the MAPK and NF-κB signaling pathways to attenuate neuroinflammation.[10] These findings underscore the therapeutic potential of isorhamnetin and its glycosides.

References

Isorhamnetin-3-O-glucoside: A Comparative Analysis of its Antioxidant Capacity using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of isorhamnetin-3-O-glucoside, a naturally occurring flavonoid glycoside, as validated by two common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This analysis is supported by experimental data to aid in the evaluation of its potential as a natural antioxidant agent.

Data Presentation: Comparative Antioxidant Capacity

The antioxidant capacity (AC) of this compound and its parent aglycone, isorhamnetin, were evaluated in both DPPH and ABTS assays. The results, expressed as Trolox equivalents (a common standard for antioxidant capacity), are summarized below. A higher Trolox equivalent value indicates a stronger antioxidant capacity.

CompoundAssayAntioxidant Capacity (AC) (μmol Trolox/μmol compound)
This compound DPPH2.8 ± 0.1
ABTS2.5 ± 0.1
Isorhamnetin (Aglycone) DPPH3.5 ± 0.1
ABTS3.9 ± 0.1

Data sourced from a comparative study on the antioxidant capacity of glycosylated flavonols. The study highlights that glycosylation at the 3-position, as seen in this compound, can influence antioxidant activity when compared to the parent aglycone[1].

Interpretation of Results

The data indicates that this compound demonstrates significant antioxidant capacity in both the DPPH and ABTS assays. However, its antioxidant activity is observed to be slightly lower than its aglycone, isorhamnetin. This difference can be attributed to the glycosylation at the 3-position, which may affect the molecule's ability to donate a hydrogen atom or an electron to scavenge free radicals[1]. The choice of assay also influences the measured antioxidant capacity, with slightly different values obtained for the DPPH and ABTS methods, reflecting the different chemical principles underlying these assays.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are crucial for the reproducibility and validation of these findings. The following protocols are based on established methods for assessing the antioxidant activity of flavonoids.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: A series of concentrations of this compound are prepared in methanol.

  • Reaction: A small volume of each sample concentration is mixed with the DPPH solution in a 96-well plate or a cuvette.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: A series of concentrations of this compound are prepared.

  • Reaction: A small aliquot of each sample concentration is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antioxidant capacity of a compound using the DPPH and ABTS assays.

G cluster_prep Sample & Reagent Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis & Comparison Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DPPH_Reaction Mix Sample + DPPH Reagent Serial_Dilutions->DPPH_Reaction ABTS_Reaction Mix Sample + ABTS Reagent Serial_Dilutions->ABTS_Reaction DPPH_Reagent DPPH Radical Solution DPPH_Reagent->DPPH_Reaction ABTS_Reagent ABTS Radical Cation Solution ABTS_Reagent->ABTS_Reaction DPPH_Incubation Incubate (Dark, RT) DPPH_Reaction->DPPH_Incubation DPPH_Read Measure Absorbance @ 517 nm DPPH_Incubation->DPPH_Read DPPH_Calc Calculate % Inhibition & IC50 / AC DPPH_Read->DPPH_Calc Comparison Compare Antioxidant Capacity (DPPH vs. ABTS) DPPH_Calc->Comparison ABTS_Incubation Incubate (RT) ABTS_Reaction->ABTS_Incubation ABTS_Read Measure Absorbance @ 734 nm ABTS_Incubation->ABTS_Read ABTS_Calc Calculate % Inhibition & TEAC ABTS_Read->ABTS_Calc ABTS_Calc->Comparison

Caption: Workflow for DPPH and ABTS antioxidant assays.

References

A Comparative Analysis of Isorhamnetin-3-O-glucoside Activity from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Isorhamnetin-3-O-glucoside, a prominent flavonol glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This guide offers a comparative overview of the biological activity of this compound derived from various botanical sources, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of this bioactive compound.

Quantitative Comparison of Biological Activities

Botanical OriginBiological ActivityExperimental ModelKey Findings
Opuntia ficus-indica (Nopal Cactus)Anti-inflammatoryLPS-stimulated RAW 264.7 MacrophagesInhibition of Nitric Oxide (NO) production.[1]
Zygophyllum simplexAnti-inflammatoryCarrageenan-induced paw edema in ratsSignificant reduction in paw edema and modulation of inflammatory markers (COX-2, TNF-α, IL-1β, IL-6).[2][3]
Hippophae rhamnoides (Sea Buckthorn)AntioxidantNot specified for isolated compoundThe total antioxidant activity of berry extracts is significantly associated with their phenolic content, including this compound.[3][4][5]
Ginkgo bilobaAntioxidantNot specified for isolated compoundThis compound is a known constituent, contributing to the overall antioxidant and neuroprotective effects of the extract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key bioassays cited in this guide.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This in vitro assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Quantification of Nitrite: After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (typically 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classical method for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.

  • Treatment: this compound or a control substance is administered (e.g., intraperitoneally or orally) at a specific time point before or after the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the control group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) using techniques like ELISA or qRT-PCR.[2][3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common, rapid, and simple in vitro assay to determine the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. Different concentrations of this compound are added to the DPPH solution.

  • Measurement: The mixture is incubated in the dark for a specific period, and the absorbance is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined to express the antioxidant potency.

Signaling Pathway Visualization

The anti-inflammatory effects of many flavonoids, including this compound, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits Ub_Proteasome Ubiquitin-Proteasome System IκBα->Ub_Proteasome Degradation NF_κB_active Active NF-κB NF_κB->NF_κB_active Translocates Ub_Proteasome->NF_κB Releases Isorhamnetin_3_O_glucoside This compound Isorhamnetin_3_O_glucoside->IKK_complex Inhibits DNA DNA NF_κB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

References

Safety Operating Guide

Safe Disposal of Isorhamnetin-3-O-Glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of isorhamnetin-3-O-glucoside, ensuring compliance and minimizing risk.

Hazard Classification

This compound has varied classifications depending on the supplier. It is crucial to always refer to the specific Safety Data Sheet (SDS) provided with the product you are using. However, due to the potential for aquatic toxicity, it should be handled as a hazardous chemical waste.

Hazard ClassificationDetailsSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)DC Chemicals[1]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)DC Chemicals[1]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)DC Chemicals[1]
GHS Classification Does not meet the criteria for classificationCarl ROTH[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Waste Minimization: Before beginning experimental work, plan procedures to minimize the generation of waste.

  • Order only the necessary quantities of this compound.

  • Prepare solutions in volumes sufficient for the immediate experimental need.

  • Where possible, substitute with less hazardous materials.

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use a particulate filter respirator (e.g., N95 or P1).[2]

3. Waste Segregation and Collection: Proper segregation is key to safe and compliant chemical waste disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, clearly labeled, and sealable waste container.

    • Contaminated items such as weighing boats, contaminated paper towels, and gloves should be placed in the same solid chemical waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant liquid waste container.

    • Do not mix with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizers.[1][3]

    • Crucially, do not dispose of this compound solutions down the drain. [2][3][4] This is to prevent release into the environment, where it can be very toxic to aquatic life.[1]

  • Empty Containers:

    • The original product container, even if empty, must be disposed of as hazardous waste unless triple-rinsed.[5] The rinseate should be collected as liquid hazardous waste.

4. Labeling and Storage: Proper labeling and temporary storage are vital for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of a liquid waste mixture, including solvents and their approximate concentrations.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept tightly sealed when not in use.[5][6]

    • Store in a cool, well-ventilated area away from incompatible materials.[1]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for pickup and disposal.[7]

  • Follow all institutional procedures for waste pickup requests.

  • Disposal must be carried out by a licensed hazardous waste disposal company.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinseate) waste_type->liquid_waste Liquid empty_container Original Empty Container waste_type->empty_container Empty Container collect_solid Collect in a labeled, sealed container for solid hazardous waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste liquid_waste->collect_liquid rinse_q Triple-rinse with a suitable solvent? empty_container->rinse_q store Store all hazardous waste containers in a designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinseate Collect rinseate as liquid hazardous waste rinse_q->collect_rinseate Yes dispose_unrinsed_container Treat as solid hazardous waste rinse_q->dispose_unrinsed_container No dispose_rinsed_container Dispose of rinsed container in regular glass/plastic waste collect_rinseate->dispose_rinsed_container contact_ehs Contact EHS for pickup by a licensed disposal company dispose_rinsed_container->contact_ehs dispose_unrinsed_container->collect_solid store->contact_ehs

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isorhamnetin-3-O-glucoside
Reactant of Route 2
isorhamnetin-3-O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.